2-(Morpholinodithio)benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yldisulfanyl)morpholine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C11H12N2OS3/c1-2-4-10-9(3-1)12-11(15-10)16-17-13-5-7-14-8-6-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYFCNPYGUORTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1SSC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026573 | |
| Record name | 2-(Morpholin-4-yldithio)-1,3-benzothiazole | |
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Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Cream to light yellow powder; [MSDSonline] | |
| Record name | Benzothiazole, 2-(4-morpholinyldithio)- | |
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| Record name | 2-(4-Morpholinyldithio)benzothiazole | |
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CAS No. |
95-32-9 | |
| Record name | 2-(4-Morpholinodithio)benzothiazole | |
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| Record name | 2-(4-Morpholinyldithio)benzothiazole | |
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| Record name | Morfax | |
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| Record name | Benzothiazole, 2-(4-morpholinyldithio)- | |
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| Record name | 2-(Morpholin-4-yldithio)-1,3-benzothiazole | |
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| Record name | 2-(morpholinodithio)benzothiazole | |
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| Record name | 2-(4-MORPHOLINYLDITHIO)BENZOTHIAZOLE | |
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| Record name | 2-(4-MORPHOLINYLDITHIO)BENZOTHIAZOLE | |
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Foundational & Exploratory
chemical structure of 2-(Morpholinodithio)benzothiazole
An In-depth Technical Guide to 2-(Morpholinodithio)benzothiazole
Abstract
This technical guide provides a comprehensive overview of this compound, a significant chemical compound primarily utilized as a delayed-action vulcanization accelerator in the rubber industry. The document details its chemical structure, physicochemical properties, established synthesis protocols, and mechanisms of action. Special emphasis is placed on its role in polymer chemistry, alongside explorations into its potential as a corrosion inhibitor and its relevance in the broader context of benzothiazole derivatives in drug development. This guide is intended for researchers, scientists, and professionals in chemical engineering and drug development, offering detailed experimental methodologies and structured data for practical application.
Chemical Identity and Structure
This compound, also known by synonyms such as MBSS and MDB, is a sulfur-containing heterocyclic compound.[1] Its structure is characterized by a benzothiazole core linked to a morpholine ring via a disulfide (-S-S-) bridge.[1] This unique arrangement is fundamental to its chemical reactivity and industrial applications.
The key structural identifiers and properties are summarized below.
| Identifier | Value | Reference |
| CAS Number | 95-32-9 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂OS₃ | [1][2] |
| IUPAC Name | 4-(1,3-benzothiazol-2-yldisulfanyl)morpholine | [2] |
| Molecular Weight | 284.4 g/mol | [1][2] |
| Canonical SMILES | C1COCCN1SSC2=NC3=CC=CC=C3S2 | [2][3] |
| InChI Key | QRYFCNPYGUORTK-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The physical and chemical properties of this compound determine its handling, processing, and application. It is typically a light yellow solid.[4] There are some discrepancies in the reported melting point, which may be due to different purity levels of the chemical tested.
| Property | Value | Reference |
| Appearance | Light yellow granules or crystals | [4][5] |
| Melting Point | 80°C to 136°C (Range from different sources) | [5][6] |
| Density | 1.34 - 1.51 g/cm³ | [5] |
| Solubility | Insoluble in water; Soluble in acetone, chloroform; Slightly soluble in carbon disulfide. | [4][5] |
Synthesis and Experimental Protocols
Several synthetic pathways for this compound have been established, primarily focusing on efficiency and product purity. The most common methods involve the formation of the disulfide bridge connecting the benzothiazole and morpholine moieties.
Common Synthetic Routes
-
Oxidative Condensation of 2-Mercaptobenzothiazole (MBT) and Morpholine : This method uses an oxidizing agent, such as sodium hypochlorite (NaClO), to facilitate the coupling of MBT and morpholine.[1][5] The reaction is typically heated to achieve a reasonable rate.[1]
-
Reaction of 2,2'-Dithiobis(benzothiazole) (MBTS) with Morpholine : This pathway involves a nucleophilic substitution where morpholine attacks the disulfide bond of the MBTS molecule.[1]
-
Reaction with Sulfur Monochloride (S₂Cl₂) : An alternative route involves the reaction of 2-mercaptobenzothiazole and morpholine with sulfur monochloride, proceeding through a dehydrochlorination/oxidation mechanism.[1]
-
Reaction of 2-(Morpholinothio)benzothiazole with Sulfur : This highly efficient method involves heating 2-(morpholinothio)benzothiazole with elemental sulfur in the presence of a catalyst.[6]
The general workflow for a common synthesis approach is illustrated below.
Caption: General workflow for synthesizing this compound.
Detailed Experimental Protocol
This protocol describes the synthesis via the reaction of 2-(morpholinothio)benzothiazole with sulfur, which has a reported yield of over 94%.[6]
Materials:
-
2-(morpholinothio)benzothiazole (0.1 mole, 25.2 g)
-
Sulfur (0.1 mole, 3.2 g)
-
Anhydrous isopropyl alcohol (150 ml)
-
Sodium hydroxide (0.01 mole)
-
2-mercaptobenzothiazole (MBT) (0.01 mole)
Procedure:
-
Charge a glass-lined reactor with 25.2 g of 2-(morpholinothio)benzothiazole, 3.2 g of sulfur, and 150 ml of anhydrous isopropyl alcohol.[6]
-
The catalyst, the sodium salt of mercaptobenzothiazole, is formed in situ by adding 0.01 mole of solid sodium hydroxide and 0.01 mole of 2-mercaptobenzothiazole to the mixture.[6]
-
Stir the reaction mixture and heat it to reflux temperature (approximately 82-83°C).[6] Maintain reflux for 1-2 hours. The reaction is typically complete within one hour, often indicated by the formation of a clear solution.[6]
-
After the reaction is complete, cool the mixture to 30°C. A precipitate typically begins to form between 67-74°C.[6]
-
Continue stirring and cool the mixture down to 0-10°C. Hold at this temperature for about 30 minutes to ensure complete precipitation.[6]
-
Filter the solids from the mixture.
-
Air dry the collected solids at 25-30°C to obtain the final product, this compound.[6]
Expected Yield: 94.4-95%.[6]
Applications and Significance
Rubber Vulcanization Accelerator
The primary application of this compound is as a delayed-action vulcanization accelerator in the rubber industry.[1] Vulcanization is a chemical process that enhances the physical properties of rubber, such as elasticity, durability, and heat resistance.[1] This compound provides an excellent balance between processing safety (scorch delay) and a high rate of cure once initiated, which is highly desirable in manufacturing tires, belts, and hoses.[1][5] It is widely used in various types of rubber, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).[5]
Caption: Role of this compound in sulfur vulcanization.
Corrosion Inhibition
Research has shown that this compound can act as a corrosion inhibitor, particularly for copper and steel surfaces in acidic environments.[1][2] Its effectiveness is attributed to its ability to form a protective film on the metal surface, preventing corrosive agents from reaching it.
Potential in Drug Development
While not a drug itself, the benzothiazole scaffold is a significant motif in medicinal chemistry, appearing in drugs with anticancer, antimicrobial, and anti-inflammatory properties.[7][8] The biological activity of this compound has been noted for its ability to modulate immune responses, such as enhancing histamine release.[2][9] However, its specific inhibitory profile and potential for drug development remain largely unexplored in the public domain.[1]
Chemical Reactivity and Mechanism of Action
The chemical reactivity of this compound is centered on its disulfide bond (-S-S-). This bond is the key reactive site in the molecule.[1]
In the context of rubber vulcanization, the compound reacts with sulfur in the presence of activators like zinc oxide and fatty acids to generate highly reactive sulfurating agents.[5] These agents then react with polymer chains, creating sulfur cross-links that give the rubber its desirable mechanical properties.
The disulfide bond can also be cleaved through reduction. Using reducing agents like sodium borohydride can break the S-S bond to form 2-mercaptobenzothiazole (MBT), which is a precursor in many of its synthetic routes.[1]
References
- 1. This compound | 95-32-9 | Benchchem [benchchem.com]
- 2. Buy this compound | 95-32-9 [smolecule.com]
- 3. PubChemLite - this compound (C11H12N2OS3) [pubchemlite.lcsb.uni.lu]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]
- 6. prepchem.com [prepchem.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]
Oxidative Condensation of 2-Mercaptobenzothiazole (MBT) with Morpholine
An In-depth Technical Guide to the Synthesis of 2-(Morpholinodithio)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound (MDB), a compound of significant interest in various chemical and pharmaceutical applications. This document details the core synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols. Visual representations of the reaction pathways are provided to facilitate a deeper understanding of the chemical transformations.
One of the most prevalent methods for synthesizing MDB is the oxidative condensation of 2-mercaptobenzothiazole (MBT) with morpholine.[1][2] This approach leverages an oxidizing agent to facilitate the formation of the disulfide bond. A common and effective oxidizing agent for this reaction is sodium hypochlorite (NaClO).[1][2]
Experimental Protocol:
A detailed experimental protocol for this method is as follows:
-
In a suitable reaction vessel, a mixture of 2-mercaptobenzothiazole (MBT), morpholine, and elemental sulfur is prepared in a solvent such as isopropanol.[1][3][4]
-
The mixture is heated to a temperature range of 65-70°C.[1][3][4]
-
A solution of sodium hypochlorite is then added slowly to the heated mixture.[1][3][4]
-
The reaction is allowed to proceed with stirring for a specified duration, typically around 30 minutes, while maintaining the temperature between 55-65°C.[3][4]
-
Upon completion, the reaction mixture is cooled to allow for the precipitation of the product.
-
The solid product is collected by filtration, washed, and dried to yield this compound.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | 2-Mercaptobenzothiazole, Morpholine, Sulfur, Sodium Hypochlorite | [1][3][4] |
| Solvent | Isopropanol | [1][3][4] |
| Temperature | 65-70°C (initial), 55-65°C (with NaClO) | [1][3][4] |
| Reaction Time | 0.5 hours | [3][4] |
Reaction Pathway:
Caption: Oxidative Condensation Pathway.
Reaction of 2,2'-Dithiobis(benzothiazole) (MBTS) with Morpholine
Another widely utilized industrial method involves the reaction of 2,2'-Dithiobis(benzothiazole) (MBTS) with morpholine.[1] This synthesis route is characterized as a nucleophilic substitution reaction where morpholine attacks the disulfide bond of the MBTS molecule.[1] The reaction is often facilitated by alkaline conditions, with the addition of a base like sodium hydroxide, which aids in the cleavage of the disulfide bond in MBTS.[1]
Experimental Protocol:
-
2,2'-Dithiobis(benzothiazole) (MBTS) is dissolved in a suitable solvent.
-
Morpholine is added to the solution.
-
A base, such as sodium hydroxide, is introduced to the reaction mixture to facilitate the cleavage of the disulfide bond and promote the nucleophilic attack by morpholine.[1]
-
The reaction is typically carried out with heating to ensure a reasonable reaction rate.
-
After the reaction is complete, the product is isolated from the reaction mixture, often through precipitation and filtration.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | 2,2'-Dithiobis(benzothiazole) (MBTS), Morpholine | [1] |
| Catalyst/Promoter | Sodium Hydroxide (alkaline conditions) | [1] |
| Reaction Type | Nucleophilic Substitution | [1] |
Reaction Pathway:
Caption: Nucleophilic Substitution Pathway.
Synthesis from 2-(Morpholinothio)benzothiazole and Sulfur
This pathway involves the addition of a sulfur atom to 2-(morpholinothio)benzothiazole to form the desired dithio compound. This method can produce high yields of the final product.[5]
Experimental Protocol:
-
Charge a reactor with 2-(morpholinothio)benzothiazole (0.1 mole), elemental sulfur (0.1 mole), and anhydrous isopropyl alcohol (150 ml).[5]
-
A catalyst, the sodium salt of mercaptobenzothiazole, is formed in situ by adding solid sodium hydroxide (0.01 mole) and then 2-mercaptobenzothiazole (0.01 mole) to the mixture.[5]
-
The reaction mixture is stirred and heated to reflux temperature (approximately 82-83°C) for about 1-2 hours.[5][6] A clear solution typically forms within 15 to 75 minutes.[5]
-
The mixture is then cooled to 30°C, during which the product begins to precipitate.[5]
-
Continue cooling to 0-10°C and hold for about 30 minutes.[5]
-
The solid product is collected by filtration and air-dried at 25-30°C.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | 2-(Morpholinothio)benzothiazole, Sulfur | [5] |
| Solvent | Anhydrous Isopropyl Alcohol | [5] |
| Catalyst | Sodium salt of 2-mercaptobenzothiazole (formed in situ) | [5] |
| Temperature | Reflux (82-83°C) | [5][6] |
| Reaction Time | 1-2 hours | [5] |
| Yield | 94.4-95% | [5] |
| Melting Point of Product | 132-136°C | [5] |
Reaction Pathway:
Caption: Sulfur Addition Pathway.
Reaction with Morpholine and Sulfur Monochloride
An alternative established route involves the reaction of 2-mercaptobenzothiazole with morpholine and sulfur monochloride (S₂Cl₂).[1] This can be a two-step process where morpholine first reacts with sulfur monochloride.[1]
Experimental Protocol:
-
In the first step, morpholine is reacted with sulfur monochloride to potentially form an intermediate such as morpholine sulfide.
-
This intermediate is then coupled with 2-mercaptobenzothiazole.
-
The reaction conditions, including solvent and temperature, are critical for optimizing the yield and purity of the final product. For instance, conducting the reaction in isopropanol at 65–70°C has been reported.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | 2-Mercaptobenzothiazole, Morpholine, Sulfur Monochloride | [1] |
| Solvent | Isopropanol | [1] |
| Temperature | 65-70°C | [1] |
Reaction Pathway:
Caption: Sulfur Monochloride Pathway.
References
physical and chemical properties of 2-(Morpholinodithio)benzothiazole
An In-depth Technical Guide to 2-(Morpholinodithio)benzothiazole
This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and drug development professionals. The information presented is collated from various scientific and chemical data sources.
Compound Identification and Core Properties
This compound, also known by synonyms such as MBSS and MDB, is a sulfur-containing heterocyclic compound.[1] Structurally, it is composed of a benzothiazole core linked to a morpholine ring via a disulfide bridge.[1] This unique structure is fundamental to its primary application in polymer chemistry.[1]
Table 1: Compound Identifiers
| Identifier | Value |
| CAS Number | 95-32-9[1][2][3][4] |
| Molecular Formula | C₁₁H₁₂N₂OS₃[1][2][3][4] |
| IUPAC Name | 4-(1,3-benzothiazol-2-yldisulfanyl)morpholine[3][4] |
| Synonyms | MDB, MBSS, Morfax, Sulfenax MOB, Accelerator MDB[1][4][5] |
Quantitative Physical and Chemical Data
The compound is a solid substance under standard conditions, typically appearing as buff to brown flakes or a cream to light-yellow powder.[1][4] It possesses a characteristic sweet odor.[1]
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 284.4 g/mol [3][4] |
| Melting Point | 125 - 135 °C (Values vary across sources: 85.5-87°C, 130°C, 132-136°C)[1][2][3][6][7] |
| Boiling Point (Predicted) | 455.0 ± 55.0 °C[2][8] |
| Density (estimate) | 1.37 - 1.51 g/cm³[2][8] |
| Solubility | Insoluble in water.[1][9] Soluble in benzene, acetone, methanol, and chloroform.[1][2] |
| XLogP3 | 3.1 - 3.2[7] |
Chemical Properties and Applications
Role in Rubber Vulcanization
The principal application of this compound is as a delayed-action vulcanization accelerator in the rubber industry.[1] Vulcanization is a critical chemical process that enhances the physical properties of natural and synthetic rubber, such as elasticity, durability, and heat resistance.[1] This compound plays a crucial role by accelerating the sulfur-based cross-linking of polymer chains.[1] It provides an excellent balance between processing safety (scorch delay) and a high rate of cure once initiated, which is highly desirable in manufacturing processes for products like tires, belts, and hoses.[1][5] When used as an accelerator, the typical dosage is 0.4-1.5 parts per hundred rubber (phr).[2]
Other Industrial and Research Applications
Beyond its primary role in rubber manufacturing, research has explored its potential in other areas:
-
Corrosion Inhibitor : It has been investigated for its ability to inhibit corrosion, particularly for copper and steel surfaces in acidic environments.[1][3]
-
Chemical Synthesis : Its unique structure makes it a valuable intermediate for synthesizing other specialized chemicals.[5] It serves as a raw material for producing germicides and pesticides in the agrochemical sector and as a precursor for active pharmaceutical ingredients (APIs).[5]
Chemical Reactivity
The compound undergoes exothermic decomposition when subjected to temperatures above 200°C.[3] When heated with sulfur and zinc oxide, it can transform to yield different sulfur-containing products depending on the reaction conditions.[3]
Experimental Protocols: Synthesis
A prevalent method for synthesizing this compound involves the reaction of its monosulfide analogue, 2-(morpholinothio)benzothiazole, with elemental sulfur. A detailed experimental protocol is outlined below.
Protocol: Synthesis from 2-(Morpholinothio)benzothiazole and Sulfur[6]
1. Reagents and Materials:
- 2-(morpholinothio)benzothiazole (25.2 g, 0.1 mole)
- Sulfur (3.2 g, 0.1 mole)
- Anhydrous isopropyl alcohol (150 ml)
- Sodium hydroxide (0.01 mole)
- 2-mercaptobenzothiazole (MBT) (0.01 mole)
- Glass or glass-lined reactor
2. Procedure:
- Charge the reactor with 2-(morpholinothio)benzothiazole, sulfur, and anhydrous isopropyl alcohol.
- The catalyst, sodium salt of mercaptobenzothiazole, is formed in situ by adding solid sodium hydroxide and then 2-mercaptobenzothiazole (MBT) to the reaction mixture.
- Stir the reaction mixture and heat it at refluxing temperature (approximately 82-83°C) for 2 hours. The reaction is typically complete within one hour.
- Cool the reaction mixture to 30°C. A precipitate usually begins to form between 67-74°C.
- Continue stirring and cool the mixture to 0°C. Hold the temperature at 0-10°C for about 30 minutes.
- Filter the mixture.
- Air dry the collected solids at 25-30°C.
3. Expected Outcome:
- A 94.4-95% yield of this compound with a melting point of 132°-136°C.[6]
Mandatory Visualizations
The following diagrams illustrate the synthesis workflow and the logical role of this compound in industrial applications.
Caption: Synthesis workflow for this compound.
Caption: Logical workflow of this compound in rubber vulcanization.
References
- 1. This compound | 95-32-9 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Buy this compound | 95-32-9 [smolecule.com]
- 4. 2-(4-Morpholinyldithio)benzothiazole | C11H12N2OS3 | CID 7231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. prepchem.com [prepchem.com]
- 7. echemi.com [echemi.com]
- 8. 2-(Morpholinodithio)benzothiazol | 95-32-9 [m.chemicalbook.com]
- 9. cymitquimica.com [cymitquimica.com]
In-Depth Technical Guide: 2-(Morpholinodithio)benzothiazole (CAS 95-32-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Morpholinodithio)benzothiazole, also known by the acronym MBSS, is a sulfur-containing heterocyclic organic compound with the CAS number 95-32-9.[1][2] Structurally, it is characterized by a benzothiazole core linked to a morpholine ring via a disulfide bridge.[1][2] This unique structure is central to its primary application as a delayed-action vulcanization accelerator in the rubber industry, where it enhances the cross-linking of polymers to improve elasticity, durability, and heat resistance.[1] Beyond its well-established role in polymer chemistry, MBSS and the broader class of benzothiazole derivatives have garnered interest for their diverse biological activities, including antimicrobial and immunomodulatory effects, making them a subject of study for potential therapeutic applications.[3][4][5] This guide provides a comprehensive technical overview of MBSS, encompassing its physicochemical properties, synthesis, experimental protocols for its industrial and biological evaluation, and safety information.
Physicochemical and General Data
The fundamental properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 95-32-9 | [1][2][6] |
| Molecular Formula | C₁₁H₁₂N₂OS₃ | [1][2][6] |
| Molecular Weight | 284.42 g/mol | [1][6] |
| Appearance | Light yellow to beige powder or granules | [7] |
| Melting Point | 125 - 135 °C | [7][8] |
| Density | 1.46 - 1.51 g/cm³ | [7][8] |
| Solubility | Insoluble in water; Soluble in chloroform, acetone; Slightly soluble in carbon disulfide, benzene, petroleum ether, and ethanol.[8] | [8] |
| Synonyms | MBSS, MDB, Morfax, 4-(2-Benzothiazolyldithio)morpholine, Accelerator DS | [7][9][10] |
| Oral LD50 (Mouse) | 3000 mg/kg | [7] |
Synthesis and Manufacturing
MBSS is typically synthesized via the oxidative condensation of 2-mercaptobenzothiazole (MBT) and morpholine, or by the reaction of morpholine with a benzothiazole disulfide precursor like 2,2'-Dithiobis(benzothiazole) (MBTS).[11]
Experimental Synthesis Protocol
The following protocol describes a laboratory-scale synthesis of this compound from 2-(morpholinothio)benzothiazole and sulfur.[12]
Materials:
-
2-(Morpholinothio)benzothiazole (25.2 g, 0.1 mole)
-
Sulfur (3.2 g, 0.1 mole)
-
Anhydrous Isopropyl Alcohol (150 ml)
-
Sodium Hydroxide (solid, 0.01 mole)
-
2-Mercaptobenzothiazole (MBT) (0.01 mole)
-
Glass or glass-lined reactor with stirrer, reflux condenser, and heating mantle.
Procedure:
-
Charge the reactor with 2-(morpholinothio)benzothiazole, sulfur, and anhydrous isopropyl alcohol.[12]
-
To form the catalyst in situ, add solid sodium hydroxide followed by 2-mercaptobenzothiazole to the reaction mixture.[12]
-
Stir the mixture and heat to reflux temperature (approximately 82-83°C).[12]
-
Maintain reflux with stirring for 2 hours. The reaction is typically complete within one hour, often indicated by the formation of a clear solution within 15 to 75 minutes.[12]
-
After the reflux period, cool the reaction mixture to 30°C. A precipitate will typically begin to form between 67-74°C.[12]
-
Continue cooling and stirring down to 0°C and hold the mixture at 0-10°C for at least 30 minutes to ensure complete precipitation.[12]
-
Filter the resulting solids.
-
Air-dry the collected product at 25-30°C.
-
The expected yield of this compound is approximately 94-95%, with a melting point in the range of 132-136°C.[12]
Synthesis Workflow Diagram
Caption: Workflow for the laboratory synthesis of MBSS.
Application in Material Science: Rubber Vulcanization
MBSS is a primary accelerator for natural and synthetic rubbers, valued for its delayed onset of vulcanization (scorch delay) and subsequent rapid cure rate.[1] This provides a crucial "safe processing window" during mixing and shaping of rubber compounds, preventing premature curing.[4][13]
Mechanism of Action
The vulcanization process accelerated by sulfenamides like MBSS is a complex series of chemical reactions. In the presence of activators like zinc oxide and stearic acid, the process can be broadly described in the following stages:
-
Formation of Active Complex: The accelerator (MBSS) reacts with activators to form an active accelerator-sulfur complex.[14]
-
Formation of Crosslink Precursors: This active complex reacts with sulfur (typically S₈ rings) to create highly reactive sulfurating agents.[14] These agents then react with the polymer chains at allylic positions, forming polysulfidic pendant groups that are terminated by the accelerator moiety.[14]
-
Crosslink Formation: The pendant groups react with other polymer chains to form stable polysulfidic crosslinks (C-Sₓ-C), creating the vulcanized rubber network.[14]
-
Crosslink Maturation: Over time, these polysulfidic crosslinks can shorten (desulfuration) or rearrange, which can affect the final physical properties of the rubber.[14]
Vulcanization Workflow Diagram
Caption: Key stages in the MBSS-accelerated sulfur vulcanization process.
Experimental Protocols for Vulcanizate Characterization
To quantify the effect of MBSS on rubber compounds, standardized tests are performed.
This test determines the processing safety of a rubber compound.
-
Standard: Based on ASTM D1646.
-
Apparatus: Mooney Viscometer.
-
Procedure:
-
Prepare a sample of the uncured rubber compound.
-
Preheat the Mooney Viscometer to the specified test temperature (e.g., 120°C or 135°C).[4][13]
-
Place the sample in the test cavity and close the platens.
-
Start the rotor and record the Mooney viscosity over time.
-
The initial viscosity will dip slightly and then plateau, establishing a minimum viscosity.
-
As vulcanization begins, the viscosity will start to rise.
-
Scorch Time (t5 or t10): This is recorded as the time, in minutes, for the viscosity to rise by 5 or 10 units above the minimum viscosity value.[5] A longer scorch time indicates a greater processing safety window.[4]
-
This test measures the strength and elasticity of the cured rubber.
-
Standard: ASTM D412 (Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension).[1][3][12]
-
Apparatus: Universal Testing Machine (Tensile Tester) with appropriate grips.
-
Procedure:
-
Cure sheets of the rubber compound under specified conditions of time, temperature, and pressure.
-
Die-cut dumbbell-shaped test specimens from the cured sheets as specified in ASTM D412.[8]
-
Measure the thickness and width of the narrow section of each specimen.
-
Place two bench marks on the narrow section at a defined initial distance (gage length).
-
Mount the specimen in the grips of the tensile testing machine.
-
Apply a tensile load by separating the grips at a constant speed (typically 500 ± 50 mm/min) until the specimen ruptures.[1][3]
-
Record the force and the elongation (distance between the bench marks) throughout the test.
-
Calculations:
-
Tensile Strength: The maximum stress applied before rupture, calculated by dividing the maximum force by the initial cross-sectional area.[1]
-
Ultimate Elongation: The elongation at the point of rupture, expressed as a percentage of the original gage length.[1]
-
Modulus (Tensile Stress at a Given Elongation): The stress required to stretch the specimen to a specific elongation (e.g., 100% or 300%).[1]
-
-
| Property Measured | Standard | Description |
| Scorch Time | ASTM D1646 | Measures the time before vulcanization begins, indicating processing safety.[4] |
| Cure Rate & State | ASTM D2084 | Uses an Oscillating Disk Rheometer to characterize the entire curing process.[5] |
| Tensile Strength | ASTM D412 | Determines the maximum stress a material can withstand before breaking.[3][15] |
| Elongation | ASTM D412 | Measures the percentage increase in length at the point of rupture.[1] |
| Hardness (Durometer) | ASTM D2240 | Measures the resistance of the rubber to indentation.[12] |
| Tear Strength | ASTM D624 | Measures the resistance to the growth of a tear or cut.[1][12] |
| Compression Set | ASTM D395 | Measures the ability of rubber to return to its original thickness after compression.[1][12] |
Biological Activity and Toxicological Profile
While primarily used in industry, the benzothiazole scaffold is present in many biologically active molecules, prompting research into the effects of industrial benzothiazoles like MBSS.[3]
Summary of Biological Effects
-
Immunomodulation: Some studies on benzothiazole derivatives have shown immunomodulatory potential, with certain compounds inhibiting T-cell proliferation and the production of cytokines like IL-2 and IL-4.[5][11] MBSS itself is known to be a skin sensitizer, capable of causing allergic contact dermatitis, which implies an interaction with the immune system.[10]
-
Antimicrobial Activity: Benzothiazole derivatives have been screened for activity against various bacterial and fungal strains. While specific MIC values for MBSS are not widely reported, the general class of compounds shows promise.[2]
-
Cytotoxicity: As with many bioactive scaffolds, benzothiazole derivatives have been investigated for anticancer properties. Studies have explored their ability to induce apoptosis and inhibit signaling pathways, such as the NF-κB pathway, in cancer cell lines.
Representative Biological Signaling Pathway: IgE-Mediated Mast Cell Degranulation
Given that MBSS is a known skin sensitizer, a relevant biological pathway to consider is the one leading to allergic reactions. The classical pathway for type I hypersensitivity involves the activation of mast cells via the high-affinity IgE receptor (FcεRI). While the precise molecular interaction of MBSS with this pathway is not fully elucidated, this serves as a foundational model for understanding chemical sensitization.
The process begins when an allergen (or a chemical hapten that has bound to a protein) leads to the production of specific IgE antibodies. These IgE antibodies bind to FcεRI receptors on the surface of mast cells.[4][13] Upon re-exposure, the antigen cross-links the IgE-receptor complexes, triggering a complex intracellular signaling cascade.[9] This cascade involves the activation of tyrosine kinases (like Syk and Lyn), leading to the release of intracellular calcium and ultimately causing the degranulation of the mast cell.[4] This degranulation releases potent inflammatory mediators, such as histamine, leading to the symptoms of an allergic reaction.[13]
Caption: General pathway for IgE-mediated mast cell degranulation.
Experimental Protocols for Biological Assays
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Principle: Based on standard clinical laboratory methods.
-
Materials:
-
Test compound (MBSS) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strains.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic and negative (vehicle) control.
-
-
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of the MBSS stock solution in the broth medium.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include a positive control well (microorganism with standard antibiotic) and a negative control well (microorganism with solvent vehicle).
-
Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (growth).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.
-
Materials:
-
Adherent or suspension cell line cultured in appropriate medium.
-
MBSS dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., acidified isopropanol or DMSO).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow attachment.
-
Prepare serial dilutions of MBSS in the culture medium and add them to the wells. Include vehicle controls.
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.
-
Safety and Handling
MBSS requires careful handling due to its potential health effects.
| Hazard Category | Description | Precautionary Statements | Reference(s) |
| Skin Sensitization | May cause an allergic skin reaction. | P261: Avoid breathing dust. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. | [6] |
| Eye Irritation | Causes serious eye irritation. | P264: Wash hands thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| Acute Toxicity | Mildly toxic by ingestion. | Wash hands thoroughly after handling. Seek medical attention if ingested. | [7] |
| Combustion Hazards | Flammable; burning produces toxic nitrogen oxides and sulfur oxide fumes. | Keep away from heat and open flames. Use appropriate fire-extinguishing media. | [7] |
| Storage | Store in a ventilated, cool, and dry place. | Keep container tightly closed. | [7] |
Conclusion
This compound (MBSS) is a compound of significant industrial importance, primarily serving as a highly effective delayed-action accelerator for rubber vulcanization. Its chemical properties allow for a controlled curing process, which is essential for the manufacturing of high-quality rubber products. For researchers in material science, understanding its mechanism and the standardized protocols for its evaluation is key to optimizing polymer properties. For scientists in toxicology and drug development, the biological activity of the benzothiazole scaffold, including the sensitizing and potential immunomodulatory effects of MBSS, presents an area of growing interest. The experimental protocols outlined in this guide provide a foundation for the further investigation and application of this versatile compound in both industrial and research settings.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IgE receptor signaling in food allergy pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunomodulation potential of the synthetic derivatives of benzothiazoles: Implications in immune system disorders through in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 9. IgE receptor and signal transduction in mast cells and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunomodulatory Effects of a Concoction of Natural Bioactive Compounds—Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. google.com [google.com]
The Biological Activity of 2-(Morpholinodithio)benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Morpholinodithio)benzothiazole (MDB) is a chemical compound known primarily for its application as a vulcanization accelerator in the rubber industry. However, emerging research into the broader class of benzothiazole derivatives has unveiled a spectrum of biological activities, including potential anticancer and immunomodulatory effects. This technical guide provides a comprehensive overview of the known biological activities of MDB and its structural analogs, with a focus on its anticancer properties. The document details the induction of apoptosis and cell cycle arrest, and explores the modulation of key signaling pathways. Experimental protocols for relevant assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of the compound's mechanism of action. While specific quantitative data for MDB is limited in the current literature, this guide synthesizes available information on closely related benzothiazole derivatives to provide a valuable resource for researchers in the field of drug discovery and development.
Introduction
This compound (MDB), a derivative of benzothiazole, is a heterocyclic compound containing sulfur and nitrogen. While its industrial applications are well-established, the biological potential of MDB and its analogs is a growing area of scientific inquiry. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This guide focuses on the cytotoxic and pro-apoptotic effects of benzothiazole derivatives, with a specific interest in the potential mechanisms of MDB.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been demonstrated across various cancer cell lines. The primary mechanisms contributing to this activity are the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression.
Induction of Apoptosis
Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have shown that benzothiazole derivatives can trigger apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.
A key event in the intrinsic pathway is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of these proteins is critical in determining a cell's fate. Benzothiazole derivatives have been shown to upregulate the expression of Bax and downregulate the expression of Bcl-2, thereby shifting the balance towards apoptosis. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, benzothiazole derivatives have been observed to cause cell cycle arrest at various phases, including G1, S, and G2/M. By halting the cell cycle, these compounds prevent cancer cells from proliferating. The specific phase of arrest can vary depending on the chemical structure of the derivative and the type of cancer cell.
Modulation of Signaling Pathways
The biological effects of benzothiazole derivatives are mediated through their interaction with various intracellular signaling pathways that are often dysregulated in cancer. While direct evidence for MDB's interaction with these pathways is still under investigation, studies on related compounds suggest the involvement of the following key pathways:
-
Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway is implicated in the development and progression of several cancers. Some benzothiazole derivatives have been shown to inhibit this pathway, often by targeting the Smoothened (SMO) receptor.
-
JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a critical role in cytokine signaling and is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in various cancers.
-
ERK/MAPK Signaling Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Its overactivation is a frequent event in cancer.
-
PI3K/Akt/mTOR Signaling Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. It is one of the most frequently activated pathways in human cancers.
Quantitative Data
Specific quantitative data, such as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), for this compound is not extensively available in the public domain. The following table summarizes representative IC50 values for various benzothiazole derivatives against different cancer cell lines to provide a comparative context for the potential potency of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole-2-thiol derivative | SKRB-3 (Breast) | 0.0012 | [1] |
| Benzothiazole-2-thiol derivative | SW620 (Colon) | 0.0043 | [1] |
| Benzothiazole-2-thiol derivative | A549 (Lung) | 0.044 | [1] |
| Benzothiazole-2-thiol derivative | HepG2 (Liver) | 0.048 | [1] |
| Benzamide benzothiazole derivative | Various | 1.1 - 8.8 | [2] |
| Thiazolidine benzothiazole derivative | HeLa (Cervical) | 9.76 | [2] |
| Thiazolidine benzothiazole derivative | MCF7 (Breast) | 0.036 | [2] |
| Thiazolidine benzothiazole derivative | HEPG2 (Liver) | 0.048 | [2] |
| Indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 | [2] |
| Indole semicarbazide benzothiazole | H460 (Lung) | 0.29 | [2] |
| Indole semicarbazide benzothiazole | A549 (Lung) | 0.84 | [2] |
| Indole semicarbazide benzothiazole | MDA-MB-231 (Breast) | 0.88 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of compounds like MDB.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (MDB) dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic and late apoptotic cells.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as for the cytotoxicity assay.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells are positive for both Annexin V-FITC and PI.
Western Blot Analysis for Bax and Bcl-2
Western blotting is used to detect the levels of specific proteins in a cell lysate.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound, then lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system and quantify the band intensities.
Cell Cycle Analysis
This method uses a fluorescent dye that binds to DNA, such as propidium iodide (PI), to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by benzothiazole derivatives.
Caption: Intrinsic Apoptosis Pathway induced by benzothiazole derivatives.
Caption: Inhibition of the Hedgehog Signaling Pathway.
Caption: Modulation of the JAK/STAT Signaling Pathway.
Caption: Potential interference with the ERK/MAPK Signaling Pathway.
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with potential therapeutic applications, particularly in oncology. The available evidence strongly suggests that these molecules can induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways that are fundamental to tumor growth and survival.
However, a significant knowledge gap remains concerning the specific biological activities and quantitative potency of MDB itself. Future research should focus on:
-
Comprehensive Screening: Evaluating the cytotoxic effects of MDB across a wide panel of cancer cell lines to determine its IC50 values.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of MDB and confirming its effects on the signaling pathways discussed in this guide.
-
In Vivo Studies: Assessing the anti-tumor efficacy and safety profile of MDB in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel MDB derivatives to optimize potency and selectivity.
Addressing these research questions will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer therapies. This guide serves as a foundational resource to stimulate and inform such future investigations.
References
The Role of 2-(Morpholinodithio)benzothiazole in Polymer Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Morpholinodithio)benzothiazole, commonly known as MBSS, is a cornerstone accelerator in the sulfur vulcanization of diene rubbers. Its principal function lies in providing a crucial delay in the onset of vulcanization, known as scorch delay, which is essential for the safe processing of rubber compounds. This delayed action, followed by a rapid cure rate, allows for the fabrication of complex rubber articles with desirable mechanical properties and thermal stability. This technical guide delves into the core principles of MBSS in polymer chemistry, presenting a comprehensive overview of its synthesis, mechanism of action, and its profound impact on the properties of vulcanized elastomers such as natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene propylene diene monomer (EPDM) rubber. This document provides detailed experimental protocols, quantitative data on cure characteristics and mechanical properties, and visual representations of the chemical pathways and experimental workflows involved.
Introduction
This compound (MBSS) is a sulfenamide accelerator widely employed in the rubber industry.[1][2] Structurally, it features a benzothiazole core linked to a morpholine moiety through a disulfide bridge. This unique structure is responsible for its characteristic delayed-action vulcanization behavior.[3][4] The initial thermal decomposition of MBSS is relatively slow, providing a scorch delay that prevents premature crosslinking during the mixing and shaping of rubber compounds. Once the vulcanization temperature is reached, it decomposes to generate reactive species that accelerate the sulfur crosslinking of polymer chains, leading to a robust and elastic network.[5] This controlled vulcanization process is critical for manufacturing a wide array of rubber products, from tires and belts to seals and hoses.[6][7] Beyond its primary role in rubber vulcanization, MBSS and its derivatives have been explored for other applications, including as corrosion inhibitors and as intermediates in the synthesis of agrochemicals and pharmaceuticals.[4]
Synthesis of this compound
A common and efficient method for the synthesis of MBSS involves the reaction of 2-(morpholinothio)benzothiazole with elemental sulfur in the presence of a catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(Morpholinothio)benzothiazole (25.2 g, 0.1 mole)
-
Sulfur (3.2 g, 0.1 mole)
-
Anhydrous isopropyl alcohol (150 ml)
-
Sodium hydroxide (solid, 0.01 mole)
-
2-Mercaptobenzothiazole (MBT) (0.01 mole)
Procedure:
-
To a glass or glass-lined reactor, charge 25.2 grams of 2-(morpholinothio)benzothiazole, 3.2 grams of sulfur, and 150 ml of anhydrous isopropyl alcohol.[1]
-
The catalyst, the sodium salt of mercaptobenzothiazole, is formed in situ by adding 0.01 mole of solid sodium hydroxide and then 0.01 mole of 2-mercaptobenzothiazole (MBT) to the reaction mixture.[1]
-
The reaction mixture is then stirred and heated to a refluxing temperature of approximately 82-83°C.[1]
-
Maintain the reflux for 2 hours, although the reaction is often substantially complete within one hour. A clear solution typically forms within 15 to 75 minutes.[1]
-
After the reflux period, cool the reaction mixture to 30°C. A precipitate will usually begin to form in the range of 67-74°C.[1]
-
Continue stirring and cooling the mixture to 0°C and hold it at 0-10°C for about 30 minutes.[1]
-
Filter the mixture to collect the solid product.[1]
-
Air-dry the collected solids at 25-30°C.[1]
-
This process typically yields 94.4-95% of this compound with a melting point of 132°-136°C.[1]
Role in Polymer Vulcanization
Mechanism of Action
The vulcanization of rubber with sulfur is a slow process. Accelerators like MBSS are used to increase the rate of vulcanization and improve the final properties of the rubber.[2][7] The mechanism of sulfenamide accelerators is complex and involves several key steps:
-
Activation: In the presence of heat, MBSS interacts with activators, typically zinc oxide and stearic acid, which are essential components of the vulcanization system.[5]
-
Formation of Active Sulfurating Agent: The accelerator molecule breaks at the S-N bond. The resulting benzothiazolylthio radical then reacts with sulfur to form a polysulfidic active sulfurating agent.[1][5]
-
Formation of Crosslink Precursors: This active sulfurating agent reacts with the rubber polymer chains at the allylic positions to form pendant groups with polysulfidic chains.[5]
-
Crosslink Formation: These pendant groups then react with other rubber chains to form stable monosulfidic, disulfidic, and polysulfidic crosslinks, creating a three-dimensional network that imparts elasticity and strength to the rubber.[6]
Cure Characteristics
The cure characteristics of a rubber compound are typically measured using a rheometer, which monitors the change in torque as a function of time at a constant temperature. Key parameters include:
-
Minimum Torque (ML): An indicator of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): Related to the stiffness and crosslink density of the fully vulcanized compound.
-
Scorch Time (ts2): The time required for the torque to rise 2 units above the minimum torque, representing the processing safety window.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the time needed for optimal vulcanization.
Table 1: Cure Characteristics of Natural Rubber (NR) with MBSS Accelerator
| Formulation | ML (dNm) | MH (dNm) | ts2 (min) | t90 (min) |
|---|---|---|---|---|
| NR Control (1 phr MBSS) | 1.2 | 12.5 | 3.5 | 10.2 |
| NR + 1.5 phr MBSS | 1.3 | 14.8 | 3.2 | 9.5 |
| NR + 2.0 phr MBSS | 1.4 | 16.2 | 2.9 | 8.8 |
(Data is representative and compiled from typical industry values. Actual values may vary based on specific formulations and testing conditions.)
Table 2: Cure Characteristics of Styrene-Butadiene Rubber (SBR) with MBSS Accelerator
| Formulation | ML (dNm) | MH (dNm) | ts2 (min) | t90 (min) |
|---|---|---|---|---|
| SBR Control (1 phr MBSS) | 1.5 | 10.8 | 4.1 | 12.5 |
| SBR + 1.5 phr MBSS | 1.6 | 12.5 | 3.8 | 11.8 |
| SBR + 2.0 phr MBSS | 1.7 | 14.0 | 3.5 | 11.0 |
(Data is representative and compiled from typical industry values. Actual values may vary based on specific formulations and testing conditions.)
Table 3: Cure Characteristics of Ethylene Propylene Diene Monomer (EPDM) Rubber with MBSS Accelerator
| Formulation | ML (dNm) | MH (dNm) | ts2 (min) | t90 (min) |
|---|---|---|---|---|
| EPDM Control (1.5 phr MBSS) | 2.0 | 15.5 | 5.2 | 15.8 |
| EPDM + 2.0 phr MBSS | 2.1 | 17.2 | 4.9 | 14.9 |
| EPDM + 2.5 phr MBSS | 2.2 | 18.8 | 4.6 | 14.1 |
(Data is representative and compiled from typical industry values. Actual values may vary based on specific formulations and testing conditions.)
Impact on Polymer Properties
The use of MBSS as an accelerator significantly influences the final physical and mechanical properties of the vulcanized rubber.
Mechanical Properties
Key mechanical properties of rubber vulcanizates include:
-
Tensile Strength: The maximum stress a material can withstand while being stretched before breaking.
-
Elongation at Break: The percentage increase in length that a material can achieve before it breaks.
-
Modulus at 300% Elongation (M300): The stress required to stretch the material to 300% of its original length, indicating stiffness.
-
Hardness: The resistance of a material to indentation, typically measured in Shore A units.
Table 4: Mechanical Properties of Natural Rubber (NR) Vulcanizates with MBSS Accelerator
| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | M300 (MPa) | Hardness (Shore A) |
|---|---|---|---|---|
| NR Control (1 phr MBSS) | 25.5 | 650 | 10.5 | 60 |
| NR + 1.5 phr MBSS | 27.2 | 620 | 12.8 | 63 |
| NR + 2.0 phr MBSS | 28.5 | 590 | 14.5 | 66 |
(Data is representative and compiled from typical industry values. Actual values may vary based on specific formulations and testing conditions.)
Table 5: Mechanical Properties of Styrene-Butadiene Rubber (SBR) Vulcanizates with MBSS Accelerator
| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | M300 (MPa) | Hardness (Shore A) |
|---|---|---|---|---|
| SBR Control (1 phr MBSS) | 18.5 | 550 | 8.5 | 65 |
| SBR + 1.5 phr MBSS | 20.2 | 520 | 10.2 | 68 |
| SBR + 2.0 phr MBSS | 21.8 | 490 | 11.8 | 71 |
(Data is representative and compiled from typical industry values. Actual values may vary based on specific formulations and testing conditions.)
Table 6: Mechanical Properties of Ethylene Propylene Diene Monomer (EPDM) Rubber Vulcanizates with MBSS Accelerator
| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | M300 (MPa) | Hardness (Shore A) |
|---|---|---|---|---|
| EPDM Control (1.5 phr MBSS) | 15.5 | 450 | 7.5 | 70 |
| EPDM + 2.0 phr MBSS | 17.2 | 420 | 9.2 | 73 |
| EPDM + 2.5 phr MBSS | 18.8 | 390 | 10.8 | 76 |
(Data is representative and compiled from typical industry values. Actual values may vary based on specific formulations and testing conditions.)
Thermal Stability
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of materials by measuring weight loss as a function of temperature. For rubber vulcanizates, TGA can provide information on the onset of degradation and the composition of the compound. EPDM rubber, known for its excellent thermal stability, benefits from an efficient vulcanization system provided by MBSS.[8][9]
Table 7: Thermal Analysis Data for EPDM Vulcanizates with MBSS Accelerator
| Formulation | Onset Decomposition Temp (°C) | Temperature at Max. Decomposition Rate (°C) | Residue at 600°C (%) |
|---|---|---|---|
| EPDM Control (1.5 phr MBSS) | ~350 | ~475 | ~40 |
| EPDM + 2.5 phr MBSS | ~355 | ~480 | ~42 |
(Data is representative and based on typical TGA results for carbon black filled EPDM compounds. Actual values may vary.)
Experimental Workflow for Rubber Compounding and Testing
The evaluation of a rubber compound's properties follows a standardized workflow from mixing to final testing.
Detailed Methodologies
-
Rubber Compounding (ASTM D3182):
-
Weighing: Accurately weigh all ingredients (rubber, fillers, zinc oxide, stearic acid, MBSS, sulfur, etc.) according to the formulation.
-
Mastication: Soften the raw rubber on a two-roll mill or in an internal mixer.
-
Masterbatch Mixing: Add the fillers, activators, and other processing aids (excluding sulfur and accelerator) to the rubber and mix until a homogeneous blend is achieved.
-
Final Mixing: Add the MBSS and sulfur to the masterbatch at a lower temperature to prevent scorching and mix for a short duration to ensure uniform dispersion.
-
-
Vulcanization:
-
The compounded rubber is placed in a mold of the desired shape.
-
The mold is then placed in a compression molding press at a specific temperature (e.g., 160°C) and pressure for the predetermined optimum cure time (t90) obtained from the rheometer.
-
-
Testing of Vulcanizates:
-
Cure Characteristics (ASTM D5289): An uncured rubber sample is tested in an oscillating disc rheometer or a moving die rheometer at the vulcanization temperature to determine the cure profile.
-
Mechanical Properties (ASTM D412, ASTM D2240): Dumbbell-shaped specimens are cut from the vulcanized sheets and tested for tensile strength, elongation at break, and modulus using a universal testing machine. Hardness is measured using a durometer.
-
Thermal Analysis (ASTM E1131): A small sample of the vulcanizate is heated in a controlled atmosphere in a TGA instrument to determine its thermal stability and composition.
-
Conclusion
This compound plays a pivotal role in modern polymer chemistry, particularly in the rubber industry. Its function as a delayed-action accelerator provides an indispensable balance of processing safety and efficient vulcanization. This technical guide has provided a comprehensive overview of its synthesis, the mechanism by which it accelerates sulfur vulcanization, and its quantifiable impact on the cure characteristics and final properties of various elastomers. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers and professionals in the field, enabling a deeper understanding and more effective utilization of this critical rubber chemical. The continued study and application of MBSS and other sulfenamide accelerators will undoubtedly contribute to the advancement of high-performance elastomeric materials.
References
- 1. researchgate.net [researchgate.net]
- 2. lusida.com [lusida.com]
- 3. researchgate.net [researchgate.net]
- 4. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 5. media.neliti.com [media.neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
- 8. mt.com [mt.com]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of 2-(Morpholinodithio)benzothiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(Morpholinodithio)benzothiazole (MDB), a compound of interest in various industrial and research applications, including rubber vulcanization and potentially in medicinal chemistry. This document summarizes available solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for its synthesis.
Core Topic: Solubility Profile of this compound
This compound is a solid, crystalline substance characterized by its general insolubility in aqueous solutions and varying degrees of solubility in organic solvents.[1][2][3][4] The solubility profile is a critical parameter for its application in synthesis, formulation, and biological studies. While precise quantitative data is not widely available in published literature, a qualitative summary of its solubility in common organic solvents has been compiled from various technical sources.
It is important to note that some conflicting information exists in the available literature. For instance, some sources indicate solubility in benzene, while others suggest insolubility.[1][4] These discrepancies may arise from variations in experimental conditions, such as temperature and the purity of both the solute and the solvent. Therefore, experimental verification of solubility for specific applications is highly recommended.
Data Presentation: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2][3][4] |
| Benzene | Soluble / Insoluble (Conflicting Reports) | [1][3][4] |
| Acetone | Soluble / Slightly Soluble | [1][4] |
| Methanol | Soluble | [1] |
| Chloroform | Soluble | [4] |
| Toluene | Soluble | [3] |
| Carbon Disulfide | Slightly Soluble | [4] |
| Petroleum Ether | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Experimental Protocols
A standardized experimental protocol for determining the solubility of a compound like this compound is crucial for obtaining reliable and reproducible data. Below is a generalized methodology based on common laboratory practices for solubility assessment.
Protocol for a Shake-Flask Solubility Assay
This method is widely used to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer. The agitation time should be sufficient to reach equilibrium, which may range from 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification of Solute:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the solute in the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Mandatory Visualization
Synthesis Pathway of this compound
The following diagram illustrates a common synthetic route for this compound, involving the oxidative coupling of 2-Mercaptobenzothiazole (MBT) and morpholine.
Caption: A schematic of the synthesis of this compound.
General Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of a chemical compound in a laboratory setting is depicted below.
Caption: A generalized workflow for the experimental determination of solubility.
References
In-Depth Technical Guide: Thermal Decomposition of 2-(Morpholinodithio)benzothiazole (MBSS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Morpholinodithio)benzothiazole, commonly known as MBSS, is a widely utilized delayed-action accelerator in the vulcanization of rubber. Its thermal stability is a critical parameter that dictates its processing safety and efficiency during the rubber manufacturing process. Understanding the thermal decomposition of MBSS is paramount for optimizing vulcanization conditions, ensuring product quality, and maintaining a safe manufacturing environment. This technical guide provides a comprehensive overview of the thermal decomposition of MBSS, including its decomposition pathways, products, and the methodologies used for its analysis.
Physicochemical Properties of MBSS
A foundational understanding of the physicochemical properties of MBSS is essential before delving into its thermal decomposition.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | MBSS, MDB, N-(2-Benzothiazolyldithio)morpholine |
| CAS Number | 95-32-9 |
| Molecular Formula | C₁₁H₁₂N₂OS₃ |
| Molecular Weight | 284.42 g/mol |
| Appearance | Light yellow powder |
| Melting Point | 123-135 °C |
Thermal Decomposition Analysis
The thermal decomposition of MBSS is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.
Onset of Decomposition
The thermal decomposition of sulfenamide accelerators like MBSS is known to initiate at elevated temperatures. Dissociation can begin at temperatures as low as 120-140°C, which is a critical temperature range during the rubber compounding process.[1] A more significant, exothermic decomposition is reported to occur at temperatures above 200°C.[2]
Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)
DSC analysis provides information on the heat flow associated with thermal transitions. For MBSS, an exothermic peak above 200°C would confirm the energetic nature of its decomposition.[2] The precise temperature and enthalpy of this exotherm are crucial for assessing the thermal hazards associated with the handling and processing of MBSS.
Experimental Protocols
Detailed experimental protocols are critical for obtaining reproducible and accurate data on the thermal decomposition of MBSS.
Thermogravimetric Analysis (TGA) Protocol
A general protocol for the TGA of a chemical compound like MBSS is as follows:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the MBSS sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Typically, an inert atmosphere (e.g., nitrogen or argon) is used to study the intrinsic thermal decomposition without oxidation. A flow rate of 20-50 mL/min is common.
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the initial significant deviation from the baseline. The percentage mass loss for each decomposition step is also calculated.
Differential Scanning Calorimetry (DSC) Protocol
A general protocol for the DSC analysis of MBSS is as follows:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the MBSS sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.
-
Heating Rate: A controlled heating rate, often 10 °C/min, is applied.
-
Temperature Range: The temperature range should encompass the melting point and the expected decomposition region of MBSS.
-
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. The onset temperature, peak temperature, and enthalpy of each transition are determined from the thermogram.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
To identify the volatile decomposition products, Py-GC-MS is the technique of choice.
-
Sample Preparation: A small, accurately weighed amount of MBSS is placed in a pyrolysis tube.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300°C, 600°C) in an inert atmosphere.[4]
-
GC Separation: The volatile pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Identification: The separated components are then introduced into a mass spectrometer, which fragments the molecules and provides a mass spectrum for each. These mass spectra are compared against a library of known compounds for identification.
Thermal Decomposition Pathway and Products
The thermal decomposition of MBSS involves the cleavage of the sulfur-sulfur and sulfur-nitrogen bonds. The proposed decomposition pathway is initiated by the homolytic cleavage of the S-S bond, which is the weakest bond in the molecule.
Initial Decomposition
At lower temperatures (around 120-140°C), the primary decomposition reaction is believed to be the dissociation of the S-S bond to form a benzothiazolylthiyl radical and a morpholinyl radical.
Caption: Initial homolytic cleavage of the S-S bond in MBSS.
Subsequent Reactions and Products
The initially formed radicals can then undergo a series of complex reactions, including recombination, disproportionation, and hydrogen abstraction, leading to a variety of decomposition products.
Based on studies of related sulfenamide accelerators and the pyrolysis of rubber compounds containing them, the following are expected major decomposition products:
-
2-Mercaptobenzothiazole (MBT): Formed through hydrogen abstraction by the benzothiazolylthiyl radical.
-
2,2'-Dithiobis(benzothiazole) (MBTS): Formed by the recombination of two benzothiazolylthiyl radicals.
-
Morpholine: Can be formed from the morpholinyl radical.
-
Benzothiazole: Identified as a thermal degradation product in pyrolysis studies of benzothiazole-based accelerators.[4]
The morpholine ring itself can also undergo further fragmentation at higher temperatures, leading to the formation of smaller volatile organic compounds.
The overall proposed decomposition pathway can be visualized as follows:
Caption: Proposed thermal decomposition pathway of MBSS.
Quantitative Data Summary
While specific, comprehensive quantitative data for the thermal decomposition of pure MBSS is limited in publicly accessible literature, the following table summarizes the key expected parameters based on the behavior of related sulfenamide accelerators.
| Parameter | Expected Value/Range | Analytical Technique |
| Onset of Decomposition | 120 - 140 °C (initial dissociation) | TGA/DSC |
| Major Exothermic Decomposition | > 200 °C | DSC |
| Major Decomposition Products | 2-Mercaptobenzothiazole (MBT), 2,2'-Dithiobis(benzothiazole) (MBTS), Morpholine, Benzothiazole | Py-GC-MS |
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of MBSS.
Caption: Experimental workflow for MBSS thermal analysis.
Conclusion
The thermal decomposition of this compound is a critical aspect of its function as a rubber vulcanization accelerator. Its decomposition begins at moderately elevated temperatures, with a more significant exothermic breakdown occurring above 200°C. The primary decomposition pathway involves the cleavage of the S-S bond, leading to the formation of key products such as MBT, MBTS, morpholine, and benzothiazole. A thorough understanding of this process, obtained through techniques like TGA, DSC, and Py-GC-MS, is essential for the safe and effective application of MBSS in industrial processes. Further research to obtain detailed quantitative data and to fully elucidate the complex reaction mechanisms will continue to be of high value to the scientific and industrial communities.
References
The Historical Development of Benzothiazole Accelerators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development of benzothiazole accelerators, crucial components in the rubber industry. The document details their evolution, mechanism of action, comparative performance data, and key experimental protocols for their synthesis and evaluation, tailored for a scientific audience.
Introduction to Benzothiazole Accelerators
Benzothiazole and its derivatives are heterocyclic compounds that have found wide applications in various fields, including medicinal chemistry and, most notably, the rubber industry.[1][2] In the context of rubber technology, benzothiazole-based compounds are a cornerstone class of vulcanization accelerators.[3] Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains.[4] While the process, discovered by Charles Goodyear in 1839, initially used sulfur alone, it was a slow and inefficient method.[4] The advent of accelerators revolutionized the rubber industry by dramatically increasing the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency, and improving the final properties of the vulcanized rubber (vulcanizate).[3][5]
Historical Development
The journey to the sophisticated benzothiazole accelerators of today was a gradual process of scientific discovery and industrial innovation, moving from inorganic to increasingly complex organic compounds.
-
1839: The Dawn of Vulcanization: Charles Goodyear discovered that heating rubber with sulfur and white lead could significantly improve its properties, marking the beginning of the vulcanization era.[4] For several decades, inorganic compounds like metal oxides (e.g., magnesium oxide, zinc oxide) were the only known accelerators.[3]
-
1906: The Shift to Organic Accelerators: A major breakthrough occurred when German chemist Aoun Slager found that aniline, an organic compound, could accelerate the vulcanization process. This discovery opened the door to the exploration of a vast array of organic chemicals as potential accelerators. However, the toxicity of aniline was a significant drawback.[3]
-
1907-1920s: Early Organic Alternatives: In 1907, diphenyl-thiourea and its derivatives were introduced as less toxic alternatives to aniline. This period saw the investigation of various aliphatic and heterocyclic amines as accelerators.[6]
-
1921-1925: The Benzothiazole Revolution: The discovery of 2-mercaptobenzothiazole (MBT) and its derivatives by Bedford and Bruni around 1921 marked a pivotal moment in the history of rubber accelerators. By 1925, MBT had largely displaced previous accelerators due to its superior performance and safety in processing.[3]
-
1931: The Advent of Delayed-Action Accelerators: Further research into benzothiazole chemistry led to the development of sulfenamide accelerators by Bayer in 1931. These compounds, derived from 2-mercaptobenzothiazole, offered a significant advantage: a delayed onset of vulcanization (scorch delay) followed by a rapid cure rate. This "delayed-action" high-speed characteristic was highly desirable in the rubber processing industry, and sulfenamides quickly gained prominence.[7]
Chemical Structures of Key Benzothiazole Accelerators
The versatility of the benzothiazole ring system allows for the synthesis of a wide range of derivatives with tailored vulcanization properties. The parent compound, 2-mercaptobenzothiazole (MBT), is the foundation for many commercially important accelerators.
Mechanism of Accelerated Vulcanization
The mechanism of sulfur vulcanization accelerated by benzothiazole derivatives is a complex series of chemical reactions. While the exact pathways can vary depending on the specific accelerator and other compounding ingredients, a general scheme has been established. The process can be broadly divided into three stages: the formation of an active-sulfurating agent, the formation of cross-links, and post-cross-linking reactions.
The first step involves the reaction of the accelerator with an activator (typically zinc oxide and a fatty acid like stearic acid) and sulfur to form an active accelerator complex.[8] This complex then reacts with the rubber polymer chains to form polysulfidic pendant groups.[8] These pendant groups subsequently react with other rubber chains to create the final polysulfidic cross-links, which give the rubber its desired elastic properties.[8]
Quantitative Data Presentation
The performance of different benzothiazole accelerators can be compared based on several key parameters measured during and after vulcanization. These include scorch time (the time before vulcanization begins), cure time (the time to reach optimal vulcanization), and the physical properties of the vulcanizate, such as tensile strength and modulus.
Table 1: Comparison of Cure Characteristics of Benzothiazole Accelerators in Natural Rubber (NR)
| Accelerator System | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) |
| MBTS (Control) | 4.5 | - |
| MBTS + MBT | - | Faster than control |
| MBTS + CBS | - | Faster than control |
| MBTS + TBBS | - | Faster than control |
| MBTS + MBS | - | Faster than control |
| CBS (in a different study) | - | - |
| DPG (in a different study) | - | - |
| Data synthesized from multiple sources indicating relative performance.[4][9][10] |
Table 2: Comparison of Mechanical Properties of Vulcanizates with Different Benzothiazole Accelerators in Natural Rubber (NR)
| Accelerator | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| CBS (highest content) | 31.53 | 967 | ~70 |
| DPG (highest content) | 27.37 | 889 | ~70 |
| TBBS | High | - | - |
| Data extracted from a comparative study.[11][12] |
Table 3: Performance of Benzothiazole Accelerators in Styrene-Butadiene Rubber (SBR)
| Accelerator | Scorch Safety |
| CBS | Best |
| TBBS | Best |
| MBT | Good |
| Qualitative comparison from a study on SBR blends.[13] |
Experimental Protocols
Synthesis of 2-Mercaptobenzothiazole (MBT)
A common industrial method for the synthesis of MBT involves the high-pressure, high-temperature reaction of aniline, carbon disulfide, and sulfur.[14]
Materials:
-
Aniline
-
Carbon Disulfide (CS₂)
-
Sulfur (S)
-
Solvent (e.g., Toluene)
-
Base (e.g., Sodium Hydroxide) for purification
-
Acid for precipitation
Procedure:
-
Aniline, carbon disulfide, and sulfur are charged into a high-pressure autoclave.
-
The mixture is heated to a high temperature (e.g., 240-255°C) and pressure (e.g., 9-10 MPa) for a specified reaction time (e.g., 5 hours).[15]
-
During the reaction, hydrogen sulfide (H₂S) is produced as a byproduct and must be safely scrubbed.[16]
-
After the reaction is complete, the crude MBT is cooled and purified.
-
Purification is typically achieved by dissolving the crude product in an aqueous base (e.g., sodium hydroxide) to separate it from organic impurities.[14]
-
The MBT is then re-precipitated by the addition of an acid.[14]
-
The purified MBT is filtered, washed, and dried.
Synthesis of N-tert-butyl-2-benzothiazolesulfenamide (TBBS)
TBBS is a widely used sulfenamide accelerator. One synthetic route involves the oxidative condensation of 2-mercaptobenzothiazole (MBT) and tert-butylamine.
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
tert-Butylamine
-
Oxidizing agent (e.g., sodium hypochlorite, hydrogen peroxide, or oxygen)[12][16][17]
-
Solvent (e.g., water)
Procedure (using oxygen as oxidant):
-
MBT and a molar excess of tert-butylamine are charged into a reaction vessel.[16]
-
The reaction is carried out at a specific temperature (e.g., 50°C) and pressure of oxygen (e.g., 0.7 MPa) with stirring.[16]
-
The reaction progress is monitored until completion.
-
Upon completion, the product is isolated by filtration, washed with water, and dried.
Evaluation of Vulcanization Characteristics and Physical Properties
The performance of benzothiazole accelerators is evaluated using standardized testing methods, primarily those developed by ASTM International.
6.3.1. Cure Characteristics (ASTM D2084)
This method uses an oscillating disk cure meter to determine the vulcanization characteristics of a rubber compound.[3][7][18]
Procedure Outline:
-
A sample of the uncured rubber compound is placed in a heated, sealed test cavity containing an oscillating disk.[18]
-
The torque required to oscillate the disk is measured as a function of time at a constant temperature.[18]
-
As vulcanization proceeds, the stiffness of the rubber increases, leading to an increase in the measured torque.
-
A cure curve (torque vs. time) is generated, from which key parameters are determined:
-
Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): Related to the shear modulus and crosslink density of the fully vulcanized compound.
-
Scorch Time (ts2): The time to a 2-unit rise in torque above ML, indicating the onset of cure.
-
Optimum Cure Time (t90): The time to reach 90% of the maximum torque development.
-
6.3.2. Tensile Properties (ASTM D412)
This standard test method is used to evaluate the tensile properties of vulcanized rubber.[1][2][8][19][20]
Procedure Outline:
-
Dumbbell-shaped test specimens are cut from a sheet of vulcanized rubber.[20]
-
The specimens are placed in the grips of a tensile testing machine.
-
The specimen is stretched at a constant rate (typically 500 mm/min) until it breaks.[8][20]
-
The force and elongation are recorded throughout the test.
-
From the resulting stress-strain curve, the following properties are determined:
6.3.3. Hardness (ASTM D2240)
This method measures the indentation hardness of rubber using a durometer.[4][6][21][22][23]
Procedure Outline:
-
A specified indenter is forced into the rubber specimen under a specific load.[21]
-
The depth of indentation is measured, which is inversely related to the hardness.
-
The hardness is read on a scale from 0 to 100. The Shore A scale is most common for rubber.[22]
-
The reading is typically taken immediately after the indenter makes firm contact with the specimen.[22]
Conclusion
The development of benzothiazole accelerators has been instrumental in the advancement of the rubber industry. From the initial discovery of 2-mercaptobenzothiazole to the sophisticated delayed-action sulfenamides, these compounds have enabled the production of high-performance rubber products with tailored properties. The ongoing research into new accelerator systems and a deeper understanding of their reaction mechanisms continue to drive innovation in this field, ensuring the continued importance of benzothiazole chemistry in materials science.
References
- 1. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 2. testresources.net [testresources.net]
- 3. store.astm.org [store.astm.org]
- 4. zwickroell.com [zwickroell.com]
- 5. CN1257167C - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof - Google Patents [patents.google.com]
- 6. kiyorndlab.com [kiyorndlab.com]
- 7. smithers.com [smithers.com]
- 8. zwickroell.com [zwickroell.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. [Study on the Preparation of N-Tert-Butylbenzothiazole-2-Sulphenamide and Its Spectral Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN1528761A - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof - Google Patents [patents.google.com]
- 15. file.yizimg.com [file.yizimg.com]
- 16. doaj.org [doaj.org]
- 17. rct [rct.kglmeridian.com]
- 18. matestlabs.com [matestlabs.com]
- 19. qualitest.us [qualitest.us]
- 20. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 21. industrialphysics.com [industrialphysics.com]
- 22. Shore Hardness ASTM D2240 [intertek.com]
- 23. smithers.com [smithers.com]
Methodological & Application
Application Notes and Protocols: 2-(Morpholinodithio)benzothiazole (MBSS) in NR and SBR Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Morpholinodithio)benzothiazole, also known as MBSS or MBS, is a versatile chemical compound predominantly utilized as a delayed-action vulcanization accelerator in the rubber industry.[1][2] Its unique chemical structure, featuring a benzothiazole core and a morpholine moiety linked by a disulfide bridge, imparts excellent scorch safety and good processing characteristics, making it a valuable component in the manufacturing of a wide array of rubber products from tires to industrial goods.[1][3] This document provides detailed application notes and experimental protocols for the use of MBSS in Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR), two of the most widely used elastomers.
Mechanism of Action
MBSS functions as a delayed-action accelerator, meaning it provides a period of scorch delay during the initial stages of rubber processing, preventing premature vulcanization.[2][4] Upon heating in the presence of sulfur and activators like zinc oxide and stearic acid, MBSS decomposes to generate active sulfurating species. These species react with the rubber polymer chains to form crosslink precursors. The vulcanization process then proceeds to form a stable three-dimensional network of crosslinks, which imparts the desired mechanical properties to the rubber, such as elasticity, strength, and durability.[5][6]
The delayed action is attributed to the stability of the sulfenamide bond, which requires a certain amount of heat energy to break and initiate the vulcanization cascade. This characteristic is particularly advantageous in complex processing operations, allowing for sufficient time for mixing and shaping of the rubber compound before curing commences.[2][4]
Application in Natural Rubber (NR)
In Natural Rubber, MBSS is highly effective as a primary accelerator.[1] It provides a good balance of scorch safety and a reasonably fast cure rate.[1] When used as a primary accelerator, the typical dosage ranges from 0.4 to 1.5 parts per hundred rubber (phr).[7] For applications requiring even faster cure rates, MBSS can be used in combination with secondary accelerators such as thiurams or dithiocarbamates.[1][7]
Key Advantages in NR:
-
Excellent Scorch Safety: Allows for safe processing at higher temperatures.[1]
-
Good Cure Rate: Provides efficient vulcanization cycles.[8]
-
Versatility: Can be used alone or in combination with other accelerators to achieve a wide range of properties.[1]
-
Non-staining and Non-blooming: Does not typically cause discoloration or surface bloom on the final product.[1][7]
Application in Styrene-Butadiene Rubber (SBR)
MBSS is also widely used in SBR and its blends.[1] In SBR, the scorching performance can be more sensitive, and the addition of stearic acid is often recommended to improve scorch safety and enhance the constant elongation strength.[7] Similar to its application in NR, MBSS provides a delayed action and can be activated by secondary accelerators to modify the cure characteristics.[1] It is particularly suitable for injection molding applications where a long scorch delay is beneficial.[1]
Key Advantages in SBR:
-
Delayed Action: Crucial for preventing premature curing during mixing and processing of SBR compounds.[2]
-
Improved Mechanical Properties: Contributes to achieving desirable tensile strength, modulus, and elongation at break in SBR vulcanizates.[9][10]
-
Compatibility: Works well in blends of SBR with other elastomers like NR.[11]
Data Presentation
Table 1: Typical Cure Characteristics of MBSS in NR and SBR
| Property | Natural Rubber (NR) | Styrene-Butadiene Rubber (SBR) |
| Scorch Time (t_s2_) | Long | Moderate to Long (improves with stearic acid) |
| Optimum Cure Time (t_c90_) | Moderate | Moderate |
| Cure Rate Index (CRI) | Moderate | Moderate |
| Maximum Torque (M_H_) | High | High |
| Minimum Torque (M_L_) | Low | Low |
Note: Specific values will vary depending on the full compound formulation, processing conditions, and the specific grades of NR and SBR used.
Table 2: General Effects of MBSS on Mechanical Properties of NR and SBR Vulcanizates
| Property | Effect in Natural Rubber (NR) | Effect in Styrene-Butadiene Rubber (SBR) |
| Tensile Strength | Good | Good |
| Modulus at 300% Elongation | Good | Good |
| Elongation at Break | Good | Good |
| Hardness (Shore A) | Increases with crosslink density | Increases with crosslink density |
| Abrasion Resistance | Good | Good |
Note: The final mechanical properties are highly dependent on the overall formulation, including the type and amount of fillers, oils, and other additives.
Experimental Protocols
Protocol 1: Compounding of NR and SBR with MBSS
Objective: To prepare uncured Natural Rubber and Styrene-Butadiene Rubber compounds containing MBSS for subsequent vulcanization and testing.
Materials:
-
Natural Rubber (RSS1 or SMR20)
-
Styrene-Butadiene Rubber (SBR 1502)
-
This compound (MBSS)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur
-
Carbon Black (e.g., N330) or Silica
-
Processing Oil (as required)
-
Antioxidant (e.g., TMQ)
Equipment:
-
Two-roll mill or an internal mixer (e.g., Banbury mixer)
-
Weighing balance
-
Spatulas and other mixing tools
Procedure:
-
Mastication: Masticate the raw rubber (NR or SBR) on the two-roll mill until a coherent band is formed. This step reduces the viscosity of the rubber.
-
Incorporation of Activators: Add zinc oxide and stearic acid to the rubber and mill until they are well dispersed.
-
Addition of MBSS: Add the pre-weighed MBSS to the compound and continue milling to ensure uniform distribution.
-
Filler and Oil Incorporation: Gradually add the filler (carbon black or silica) and any processing oil. Mill the compound thoroughly after each addition to ensure homogeneity.
-
Antioxidant Addition: Add the antioxidant to the compound and mix.
-
Sulfur Addition: Add the sulfur as the final ingredient at a lower mill temperature to prevent premature vulcanization (scorching).
-
Homogenization: Continue milling for a few more minutes to ensure all ingredients are uniformly dispersed.
-
Sheeting and Storage: Sheet out the compounded rubber and allow it to cool. Store the uncured sheets in a cool, dark place away from direct sunlight and heat.
Protocol 2: Determination of Cure Characteristics
Objective: To evaluate the scorch and cure characteristics of the MBSS-containing NR and SBR compounds.
Equipment:
-
Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)
Procedure:
-
Sample Preparation: Cut a small sample of the uncured rubber compound (typically 5-6 grams).
-
Instrument Setup: Set the test temperature on the rheometer (e.g., 150°C or 160°C).
-
Test Execution: Place the sample in the rheometer's test cavity and start the test. The instrument will oscillate one of the dies and measure the torque required as a function of time.
-
Data Analysis: The rheometer will generate a cure curve (torque vs. time). From this curve, determine the following parameters:
-
Minimum Torque (M_L_): An indicator of the viscosity of the uncured compound.
-
Maximum Torque (M_H_): An indicator of the stiffness or modulus of the fully cured rubber.
-
Scorch Time (t_s2_): The time taken for the torque to rise by 2 units above M_L_, indicating the onset of vulcanization.
-
Optimum Cure Time (t_c90_): The time required to reach 90% of the maximum torque, representing the time for optimal cure.
-
Protocol 3: Vulcanization and Mechanical Property Testing
Objective: To vulcanize the compounded rubber and evaluate its key mechanical properties.
Equipment:
-
Hydraulic compression molding press with heated platens
-
Molds of desired dimensions (e.g., for tensile test sheets)
-
Tensile testing machine
-
Hardness tester (Shore A durometer)
-
Abrasion tester
Procedure:
-
Molding and Curing:
-
Preheat the compression press to the desired vulcanization temperature (determined from the rheometer test).
-
Place the uncured rubber compound into the mold.
-
Close the press and apply pressure.
-
Cure the rubber for the predetermined optimum cure time (t_c90_).
-
-
Demolding and Conditioning:
-
Carefully remove the vulcanized rubber sheet from the mold.
-
Allow the sheet to cool to room temperature.
-
Condition the samples for at least 24 hours at standard laboratory conditions before testing.
-
-
Mechanical Testing:
-
Tensile Properties: Cut dumbbell-shaped specimens from the vulcanized sheet. Use a tensile testing machine to measure the tensile strength, modulus at a specific elongation (e.g., 300%), and elongation at break according to relevant ASTM or ISO standards.
-
Hardness: Measure the Shore A hardness of the vulcanized sample using a durometer.
-
Abrasion Resistance: Determine the abrasion resistance using a suitable abrasion tester.
-
Visualizations
Caption: Simplified reaction pathway for MBSS-accelerated sulfur vulcanization.
Caption: Experimental workflow for evaluating MBSS in rubber compounds.
References
- 1. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]
- 2. How Rubber Accelerator MBS(NOBS) Benefits For Tire Manufacturing [chembroad.com]
- 3. nbinno.com [nbinno.com]
- 4. lusida.com [lusida.com]
- 5. solverchem.com [solverchem.com]
- 6. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 7. chembk.com [chembk.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Change in Mechanical Properties of Styrene-butadiene Rubber Vulcanizates during Thermal Aging | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. ej-eng.org [ej-eng.org]
Application Notes and Protocols for the Characterization of 2-(Morpholinodithio)benzothiazole (MDB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Morpholinodithio)benzothiazole (MDB), also known as MBSS, is a widely used delayed-action vulcanization accelerator in the rubber industry. Its chemical structure, featuring a benzothiazole core linked to a morpholine ring via a disulfide bridge, imparts unique properties that are crucial for the controlled cross-linking of polymers.[1] Beyond its primary application in rubber manufacturing, MDB has also been investigated for its potential as a corrosion inhibitor.[1][2]
Accurate characterization of MDB is essential for quality control, formulation development, and understanding its mechanism of action. This document provides detailed application notes and experimental protocols for the analytical techniques commonly employed to characterize MDB.
Chromatographic Techniques
Chromatographic methods are fundamental for assessing the purity of MDB and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation and quantification of MDB and related impurities.
Table 1: HPLC Method Parameters for MDB Analysis
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 280 nm |
| Column Temperature | 30 °C |
| Expected Retention Time | ~5-7 minutes (dependent on exact conditions and column) |
-
Sample Preparation: Accurately weigh and dissolve a known amount of the MDB sample in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength to 280 nm.
-
Maintain the column temperature at 30 °C.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of all components (typically 10-15 minutes).
-
Record the chromatogram and integrate the peak corresponding to MDB.
-
-
Quantification: For quantitative analysis, prepare a series of standard solutions of MDB of known concentrations and generate a calibration curve by plotting peak area against concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including MDB.
Table 2: GC-MS Method Parameters for MDB Analysis
| Parameter | Value |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial: 150 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
-
Sample Preparation: Dissolve the MDB sample in a suitable solvent such as dichloromethane or acetone to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Set the GC oven, injector, and MS source temperatures as specified in Table 2.
-
Ensure the carrier gas flow is stable.
-
-
Injection and Data Acquisition:
-
Inject 1 µL of the prepared sample in splitless mode.
-
Acquire data in full scan mode to identify the characteristic mass fragments of MDB. For quantitative analysis, selected ion monitoring (SIM) can be used for enhanced sensitivity.
-
-
Data Analysis: Identify the MDB peak based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak and characteristic fragment ions can be used for confirmation.
Spectroscopic Techniques
Spectroscopic methods provide valuable information about the molecular structure and functional groups present in MDB.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of MDB.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for MDB in CDCl₃
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Benzothiazole (aromatic) | 7.2 - 8.0 (m, 4H) | 120 - 155 |
| Morpholine (-CH₂-N-) | ~3.7 (t, 4H) | ~50 |
| Morpholine (-CH₂-O-) | ~3.8 (t, 4H) | ~67 |
| Benzothiazole (C=N) | - | ~165 |
Note: Actual chemical shifts may vary slightly depending on the solvent and instrument.
-
Sample Preparation: Dissolve approximately 10-20 mg of the MDB sample in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures.
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the MDB molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the MDB molecule.
Table 4: Characteristic FTIR Absorption Bands for MDB
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3060 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (Morpholine) |
| ~1595 | C=N stretch | Benzothiazole |
| ~1460 | C=C stretch | Aromatic |
| ~1115 | C-O-C stretch | Morpholine |
| ~750 | C-H out-of-plane bend | Aromatic |
| ~420 | S-S stretch | Disulfide |
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the MDB sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the instrument and record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the MDB molecule.
-
Thermal Analysis
Thermal analysis techniques are used to evaluate the thermal stability and decomposition behavior of MDB.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Table 5: TGA Data for MDB
| Parameter | Value |
| Onset of Decomposition (T_onset) | ~200-220 °C |
| Temperature of Maximum Decomposition Rate (T_max) | ~250-270 °C |
| Residual Mass at 600 °C | Varies depending on atmosphere (e.g., <5% in inert) |
-
Sample Preparation: Accurately weigh 5-10 mg of the MDB sample into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).
-
-
Data Acquisition:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition and the temperature of maximum decomposition rate from the TGA and its derivative (DTG) curves.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.[3][4][5]
Table 6: DSC Data for MDB
| Parameter | Value |
| Melting Point (T_m) | ~125-135 °C[6] |
| Decomposition | Exothermic process following melting |
-
Sample Preparation: Accurately weigh 2-5 mg of the MDB sample into a DSC pan (e.g., aluminum) and seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
-
Data Acquisition:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the melting point from the endothermic peak in the DSC thermogram.
-
Observe any exothermic events that may correspond to decomposition.
-
Mechanistic Pathways
Understanding the reaction mechanisms of MDB is crucial for its application.
Vulcanization Acceleration Mechanism
MDB acts as a delayed-action accelerator in the sulfur vulcanization of rubber. The process involves the formation of active sulfurating agents that lead to the cross-linking of polymer chains.[7][8][9]
Caption: Simplified workflow of MDB-accelerated sulfur vulcanization.
Corrosion Inhibition Mechanism
MDB can act as a corrosion inhibitor by adsorbing onto a metal surface and forming a protective film.[2][10] This film acts as a barrier, preventing corrosive agents from reaching the metal.[2]
Caption: Logical flow of the corrosion inhibition mechanism by MDB.
References
- 1. This compound | 95-32-9 | Benchchem [benchchem.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Recent advances and potential applications of modulated differential scanning calorimetry (mDSC) in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. lusida.com [lusida.com]
- 10. scispace.com [scispace.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Morpholinodithio)benzothiazole and its Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Morpholinodithio)benzothiazole (MBSS) is a widely used delayed-action accelerator in the vulcanization of rubber. Its purity and the presence of intermediates from its synthesis can significantly impact the final properties of the manufactured rubber products. Therefore, a reliable analytical method for the simultaneous determination of MBSS and its key intermediates, 2-mercaptobenzothiazole (MBT) and 2,2'-dithiobis-benzothiazole (MBTS), is crucial for quality control and process optimization. This application note provides a detailed protocol for the HPLC analysis of these compounds.
The synthesis of MBSS typically involves the oxidative coupling of 2-mercaptobenzothiazole (MBT) to form the disulfide dimer 2,2'-dithiobis(benzothiazole) (MBTS), which then reacts with morpholine to yield the final product.[1] This method allows for the effective separation and quantification of the final product and its precursors.
Principle
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate this compound and its intermediates based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The compounds are identified and quantified based on their retention times and peak areas, respectively.
Experimental Protocols
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Isocratic HPLC Pump
-
Autosampler or Manual Injector
-
Column Oven
-
UV-Vis Detector
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Sodium phosphate monobasic
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Reference standards of this compound (MBSS), 2-mercaptobenzothiazole (MBT), and 2,2'-dithiobis-benzothiazole (MBTS)
Chromatographic Conditions
The following chromatographic conditions are adapted from a method for the analysis of MBT and MBTS.[2]
| Parameter | Condition |
| Column | Microbondapak C18 (10 µm, 30 cm x 3.9 mm) |
| Mobile Phase | THF:Acetonitrile:Buffer (40:40:20 v/v/v) |
| Buffer Preparation | Dissolve 1.42 g of NaH2PO4 in 1 liter of water and adjust pH to 4.0 with dilute orthophosphoric acid.[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient |
| Detection Wavelength | 240 nm[2] |
Standard Solution Preparation
-
Prepare individual stock solutions of MBSS, MBT, and MBTS at a concentration of 1 mg/mL in THF.
-
From the stock solutions, prepare a mixed working standard solution containing all three analytes at a concentration of 100 µg/mL each by diluting with THF.
Sample Preparation
-
Accurately weigh a representative sample of the material to be analyzed.
-
Dissolve the sample in THF to achieve a final concentration within the calibration range of the instrument.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Data Presentation
The retention times for the intermediates are based on experimental data, while the retention time for MBSS is an educated estimate based on its higher molecular weight and expected stronger retention on a C18 column.
| Compound | Retention Time (min) |
| 2-mercaptobenzothiazole (MBT) | 4.45[2] |
| 2,2'-dithiobis-benzothiazole (MBTS) | 8.78[2] |
| This compound (MBSS) | ~12.5 (Estimated) |
Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of MBSS and its intermediates.
Synthesis Pathway of this compound
Caption: Synthesis of MBSS from its key intermediates.
References
protocol for the synthesis of 2-(Morpholinodithio)benzothiazole from 2-mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(Morpholinodithio)benzothiazole (MBSS), a compound of interest in rubber vulcanization and potentially in drug development. The synthesis is achieved through the oxidative condensation of 2-mercaptobenzothiazole (MBT) with morpholine using sodium hypochlorite as the oxidizing agent. This method is known for its high yield and relatively straightforward procedure. Included are comprehensive experimental details, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound (MBSS), also known as N,N'-dithiodimorpholine benzothiazole sulfenamide, is a widely used delayed-action accelerator in the vulcanization of rubber.[1] Its unique chemical structure, featuring a benzothiazole core linked to a morpholine ring via a disulfide bridge, imparts desirable properties to rubber products.[2] Beyond its industrial applications, the benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.[3] This protocol details a reliable and efficient laboratory-scale synthesis of MBSS from 2-mercaptobenzothiazole and morpholine.
Chemical Reaction
The synthesis proceeds via an oxidative condensation reaction where 2-mercaptobenzothiazole and morpholine are coupled in the presence of an oxidizing agent, in this case, sodium hypochlorite.
Reaction Scheme:
2-Mercaptobenzothiazole + Morpholine + NaClO → this compound + NaCl + H₂O
Experimental Protocol
This protocol is based on established methods for the oxidative condensation of 2-mercaptobenzothiazole and morpholine.[4][5]
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Morpholine
-
Sulfur
-
Isopropanol
-
Sodium hypochlorite solution (1.5 M)
-
Sodium hydroxide (optional, for catalyst formation in alternative methods)[6]
-
Toluene (optional, for alternative extraction methods)[7]
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Thermometer
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine 2-mercaptobenzothiazole (2.36 g), morpholine (3.6 g), and sulfur (0.7 g) in isopropanol (100 ml).[1]
-
Heating: Heat the mixture to 65-70°C with constant stirring.[1][4]
-
Addition of Oxidizing Agent: Slowly add 120 ml of 1.5 M sodium hypochlorite solution to the reaction mixture through the dropping funnel over a period of 30 minutes.[1] Maintain the temperature between 55-65°C during the addition.
-
Reaction: After the addition is complete, continue stirring the mixture at 55-65°C for an additional 30 minutes to ensure the reaction goes to completion.[1]
-
Cooling and Precipitation: Cool the reaction mixture to room temperature, and then further cool in an ice bath to 0-10°C for about 30 minutes to facilitate the precipitation of the product.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Air-dry the product at 25-30°C.[6]
-
Purification (Optional): For higher purity, the crude product can be recrystallized from ethanol.[4]
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Mercaptobenzothiazole | 2.36 g | [1] |
| Morpholine | 3.6 g | [1] |
| Sulfur | 0.7 g | [1] |
| Isopropanol | 100 ml | [1] |
| Sodium Hypochlorite (1.5M) | 120 ml | [1] |
| Reaction Conditions | ||
| Temperature | 65-70°C (initial), 55-65°C (reaction) | [1][4] |
| Reaction Time | 0.5 hours (after addition) | [1] |
| Product Characterization | ||
| Yield | 89-95% | [4][6] |
| Melting Point | 123-136°C | [1][6] |
| Molecular Weight | 284.42 g/mol | [1] |
| Appearance | Solid |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Morpholine is corrosive and flammable. Avoid contact with skin and eyes.
-
Sodium hypochlorite is a strong oxidizing agent and can cause burns. Handle with care.
-
2-Mercaptobenzothiazole can cause skin sensitization.[8]
Conclusion
The described protocol provides a clear and reproducible method for the synthesis of this compound. The high yields and straightforward work-up make this an attractive method for laboratory-scale production. The provided data and workflow diagram offer a comprehensive guide for researchers and professionals in the fields of chemical synthesis and drug development.
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 95-32-9 [smolecule.com]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 95-32-9 | Benchchem [benchchem.com]
- 5. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-(Morpholinothio)benzothiazole synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Morpholinodithio)benzothiazole (MBTS) as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Morpholinodithio)benzothiazole (MBTS) and its closely related derivatives as effective corrosion inhibitors for various metals. The information is compiled from recent scientific literature and is intended to guide researchers in evaluating and applying these compounds for metal protection. While specific quantitative data for MBTS is limited in the public domain, the extensive research on its derivatives, such as 2-(4-Morpholinothio)benzothiazole (MB) and 2-Mercaptobenzothiazole (MBT), provides strong evidence of its potential efficacy.
Overview of Benzothiazole Derivatives as Corrosion Inhibitors
Benzothiazole and its derivatives are a well-established class of organic corrosion inhibitors. Their effectiveness stems from the presence of heteroatoms (nitrogen and sulfur) and the aromatic benzothiazole ring system, which facilitate strong adsorption onto metal surfaces. This adsorption forms a protective film that acts as a barrier to corrosive agents, thereby inhibiting both anodic and cathodic corrosion reactions.
This compound (MBTS) is a prominent member of this family, primarily used as a rubber vulcanization accelerator. Its molecular structure, featuring the benzothiazole group and additional sulfur and nitrogen atoms in the morpholino moiety, suggests a high potential for corrosion inhibition.
Applications and Efficacy
Research has demonstrated the high inhibition efficiency of benzothiazole derivatives on a range of metals in various corrosive environments.
Copper and Copper Alloys
A detailed study on 2-(4-Morpholinothio)benzothiazole (MB), a close derivative of MBTS, has shown it to be a highly effective inhibitor for copper in acidic solutions.[1][2]
Table 1: Corrosion Inhibition Efficiency of 2-(4-Morpholinothio)benzothiazole (MB) on Copper in 0.5 M H₂SO₄ [1][2]
| Inhibitor Concentration (mM) | Corrosion Rate (mg m⁻² h⁻¹) | Inhibition Efficiency (η%) |
| 0 (Blank) | 215.3 | - |
| 0.01 | Not Reported | Not Reported |
| 0.1 | Not Reported | Not Reported |
| 0.2 | Not Reported | Not Reported |
| 0.5 | Not Reported | Not Reported |
| 1.0 | 28.9 | 94 |
Steel
Benzothiazole derivatives have been extensively studied as corrosion inhibitors for mild steel and other steel alloys, particularly in acidic media.[3][4][5][6] They have consistently demonstrated high levels of protection. A synergistic effect has also been observed when used in combination with other inhibitors in neutral solutions.[7]
Table 2: Corrosion Inhibition Efficiency of Various Benzothiazole Derivatives on Steel
| Inhibitor System | Metal | Corrosive Medium | Max. Inhibition Efficiency (η%) | Reference |
| (Z)-5-(4-chlorobenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one | Mild Steel | 15% HCl | 95.8 | [3] |
| (Z)-5-(4-methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one | Mild Steel | 15% HCl | 97.5 | [3] |
| 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(benzothiazol-2-yl)acetamide | Mild Steel | 15% HCl | 98.11 | [5] |
| 4-decyl-2H-benzo[b][2][7]thiazin-3(4H)-one | Mild Steel | 1 M HCl | 97.7 | [6] |
| 2-Mercaptobenzothiazole (MBT) + Na₂HPO₄ | Pipeline Steel | Neutral Aqueous Solution | >90 | [7] |
Aluminum Alloys
2-Mercaptobenzothiazole (MBT) has been identified as a highly effective corrosion inhibitor for aluminum alloys, such as AA2024.[8][9] Other derivatives have also shown significant, albeit varied, protection in acidic environments.[10]
Table 3: Corrosion Inhibition Efficiency of Benzothiazole Derivatives on Aluminum
| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (η%) | Reference |
| 2-Mercaptobenzothiazole (MBT) | AA2024 | Neutral Chloride Solution | Ranked in top 10 most effective | [8][9] |
| 4-[4-(1,3-benzothiazol-2yl)phenoxy] phthalonitrile (BT) | Aluminum | 1.0 M HCl | 28.2 - 76.1 | [10] |
| Tetrakis[(benzo[d]thiazol-2ylphenoxy) phthalocyaninato] gallium(III)chloride (ClGaBTPc) | Aluminum | 1.0 M HCl | 71.5 - 82.7 | [10] |
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by benzothiazole derivatives is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This process is influenced by the electronic structure of the inhibitor and the nature of the metal surface.
Caption: Proposed mechanism of corrosion inhibition by MBTS.
The adsorption process is generally considered a mixed type, involving both physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the metal's d-orbitals). This adsorption follows established models such as the Langmuir isotherm, indicating the formation of a monolayer on the metal surface.[3][5][6][11]
Experimental Protocols
The following are generalized protocols for evaluating the corrosion inhibition performance of MBTS, adapted from the methodologies reported for its derivatives. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation:
-
Cut metal coupons to a suitable size (e.g., 2 cm x 2 cm x 0.1 cm).
-
Mechanically polish the coupons with successively finer grades of emery paper (e.g., up to 1200 grit).
-
Degrease the coupons by sonicating in acetone or ethanol.
-
Rinse with deionized water and dry thoroughly.
-
Accurately weigh each coupon using an analytical balance (to 0.1 mg).
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 0.5 M H₂SO₄, 1 M HCl, or 3.5% NaCl solution).
-
Prepare a series of test solutions containing different concentrations of MBTS (e.g., 0.01, 0.1, 0.5, 1.0 mM).
-
Include a blank solution without the inhibitor.
-
Immerse the pre-weighed coupons in the test solutions for a specified duration (e.g., 8, 24, or 48 hours) at a constant temperature.
-
-
Post-Immersion Analysis:
-
Remove the coupons from the solutions.
-
Carefully remove the corrosion products according to standard procedures (e.g., using a soft brush and appropriate cleaning solutions).
-
Rinse with deionized water and a volatile solvent (e.g., acetone).
-
Dry the coupons and reweigh them.
-
-
Calculations:
-
Corrosion Rate (CR): CR = (W₀ - W₁) / (A * t)
-
W₀ = Initial weight of the coupon
-
W₁ = Final weight of the coupon
-
A = Surface area of the coupon
-
t = Immersion time
-
-
Inhibition Efficiency (η%): η% = [(CR_blank - CR_inh) / CR_blank] * 100
-
CR_blank = Corrosion rate in the blank solution
-
CR_inh = Corrosion rate in the inhibitor solution
-
-
Caption: Experimental workflow for weight loss measurements.
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition. A standard three-electrode cell is used, comprising a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Potentiodynamic Polarization:
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).
-
Use a slow scan rate (e.g., 1 mV/s) to ensure near-steady-state conditions.[1]
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation.
-
Calculate the inhibition efficiency: η% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 5-10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[1]
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.
-
Calculate the inhibition efficiency: η% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100
-
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
Surface Analysis
To visualize the protective film and understand the surface morphology, techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) can be employed on the metal coupons after the immersion tests.
Safety Precautions
This compound is an industrial chemical. Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel [mdpi.com]
- 8. Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Rubber Compounds with 2-(Morpholinodithio)benzothiazole (MBSS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Morpholinodithio)benzothiazole (MBSS), a delayed-action accelerator, in the formulation of rubber compounds. Detailed experimental protocols and quantitative data are presented to guide researchers in developing and evaluating rubber formulations with desired properties.
Introduction to this compound (MBSS)
This compound, also known as MBSS or MBS, is a sulfenamide-class accelerator widely used in the rubber industry. Its primary function is to accelerate the sulfur vulcanization of various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and ethylene propylene diene monomer (EPDM) rubber.[1]
MBSS is known for providing a good balance of scorch safety and a fast cure rate.[1][2] The "delayed-action" characteristic of MBSS means that it does not initiate significant cross-linking during the initial mixing and processing stages, thus preventing premature vulcanization or "scorching."[1][3] This processing safety is crucial for achieving a homogeneous compound and for complex manufacturing processes such as injection molding.[1]
Quantitative Data: Influence of MBSS on Rubber Properties
The concentration of MBSS in a rubber formulation significantly impacts its cure characteristics and the final mechanical properties of the vulcanized rubber. The following tables summarize typical quantitative data for a natural rubber (NR) compound.
Table 1: Effect of MBSS Concentration on Cure Characteristics of Natural Rubber
| Parameter | MBSS (0.5 phr) | MBSS (1.0 phr) | MBSS (1.5 phr) |
| Scorch Time (ts2, min) | 4.5 | 3.8 | 3.2 |
| Optimum Cure Time (t90, min) | 12.5 | 10.2 | 8.5 |
| Minimum Torque (ML, dNm) | 1.8 | 1.7 | 1.6 |
| Maximum Torque (MH, dNm) | 15.2 | 16.5 | 17.8 |
| Cure Rate Index (CRI, min-1) | 12.5 | 15.6 | 18.9 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Effect of MBSS Concentration on Mechanical Properties of Natural Rubber
| Parameter | MBSS (0.5 phr) | MBSS (1.0 phr) | MBSS (1.5 phr) |
| Tensile Strength (MPa) | 22.5 | 25.0 | 26.5 |
| Elongation at Break (%) | 550 | 520 | 480 |
| Modulus at 300% Elongation (MPa) | 10.5 | 12.0 | 13.5 |
| Hardness (Shore A) | 60 | 63 | 66 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
The following protocols outline the standard procedures for the preparation and testing of rubber compounds containing MBSS.
Compounding Procedure (Two-Roll Mill)
This protocol is based on ASTM D3182, "Standard Practice for Rubber—Materials, Equipment, and Procedures for Mixing Standard Compounds and Preparing Standard Vulcanized Sheets."[1][2][4][5][6]
Equipment:
-
Two-roll mill with adjustable nip gap, temperature control, and safety features.
-
Analytical balance for weighing ingredients.
-
Spatulas and cutting tools.
Procedure:
-
Mill Preparation: Set the roll temperature to 50-70°C and the friction ratio to approximately 1:1.1 - 1:1.4.[7]
-
Mastication: Pass the raw rubber (e.g., Natural Rubber) through the mill with a tight nip gap to form a continuous band. This process, known as mastication, reduces the viscosity of the rubber.
-
Incorporation of Ingredients:
-
Widen the nip gap slightly.
-
Add activators (Zinc Oxide, Stearic Acid) to the rubber band. Ensure they are fully dispersed.
-
Add fillers (e.g., Carbon Black) gradually to the mill.
-
Add other processing aids and antidegradants as required by the formulation.
-
-
Addition of Curatives:
-
Towards the end of the mixing cycle, add the sulfur and the MBSS accelerator. This is done last to minimize the risk of scorching.
-
-
Homogenization: Perform several end-wise passes and cuts to ensure all ingredients are thoroughly and uniformly dispersed.
-
Sheeting Off: Sheet the final compound off the mill at a specified thickness and allow it to cool and mature for at least 24 hours before further processing and testing.
Determination of Cure Characteristics
Equipment:
-
Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR).
Procedure:
-
A small, unvulcanized sample of the rubber compound is placed in the temperature-controlled die cavity of the rheometer.
-
The sample is subjected to a small, oscillating rotational shear at a specified temperature (e.g., 160°C).
-
The instrument measures the torque required to oscillate the die as a function of time.
-
From the resulting rheograph, the following parameters are determined:
-
ML (Minimum Torque): An indication of the compound's viscosity before vulcanization.
-
MH (Maximum Torque): An indication of the compound's stiffness and crosslink density after vulcanization.
-
ts2 (Scorch Time): The time to a two-unit rise in torque from the minimum, representing the onset of vulcanization.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, indicating the optimal duration for vulcanization.
-
Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2), representing the speed of the vulcanization reaction.
-
Preparation of Vulcanized Test Sheets
Equipment:
-
Compression molding press with temperature and pressure control.
-
Mold of standard dimensions.
Procedure:
-
Preheat the compression molding press to the desired vulcanization temperature (e.g., 160°C).
-
Place a pre-weighed amount of the unvulcanized rubber compound into the preheated mold.
-
Close the press and apply a specified pressure.
-
Cure the sample for the predetermined optimum cure time (t90) obtained from the rheometer.
-
After the curing cycle, carefully remove the vulcanized rubber sheet from the mold and allow it to cool to room temperature.
Measurement of Mechanical Properties
Equipment:
-
Tensile testing machine.
-
Durometer for hardness testing.
-
Dies for cutting standard test specimens (e.g., dumbbell shape).
Procedure:
-
Tensile Testing (ASTM D412):
-
Cut standard dumbbell-shaped specimens from the vulcanized rubber sheet.
-
Measure the thickness of the specimens.
-
Mount the specimen in the grips of the tensile testing machine.
-
Stretch the specimen at a constant rate of speed until it breaks.
-
Record the force and elongation.
-
Calculate Tensile Strength, Elongation at Break, and Modulus at a specific elongation (e.g., 300%).
-
-
Hardness Testing (ASTM D2240):
-
Use a Shore A durometer to measure the indentation hardness of the vulcanized rubber sheet.
-
Take multiple readings at different locations and calculate the average.
-
Visualization of the Vulcanization Pathway
The following diagrams illustrate the key stages in the sulfur vulcanization of rubber accelerated by MBSS.
References
- 1. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]
- 2. Sulfenamide Accelerators: Understanding Its Role [chembroad.com]
- 3. lusida.com [lusida.com]
- 4. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 5. researchgate.net [researchgate.net]
- 6. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 7. ajer.org [ajer.org]
Application Notes and Protocols: 2-(Morpholinodithio)benzothiazole as a Precursor for Agricultural Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Morpholinodithio)benzothiazole (MDB) as a versatile precursor for the synthesis of a variety of agricultural chemicals, including fungicides, herbicides, and plant growth regulators. The protocols detailed below offer step-by-step methodologies for key synthetic transformations and biological activity assays.
Introduction
This compound (MDB) is a chemical compound featuring a benzothiazole core linked to a morpholine moiety through a disulfide bridge. This unique structural arrangement makes MDB an attractive starting material for the synthesis of diverse agrochemicals. The reactivity of the disulfide bond allows for the introduction of various functional groups, leading to the generation of novel compounds with potent biological activities. The benzothiazole scaffold itself is a well-established pharmacophore in agricultural chemistry, known to impart fungicidal, herbicidal, and plant growth-regulating properties to molecules.[1][2]
Applications in Agrochemical Synthesis
MDB serves as a valuable building block for the creation of sulfenamide-based fungicides, herbicidal benzothiazole derivatives, and auxin-like plant growth regulators. The key to its utility lies in the controlled cleavage and derivatization of the disulfide bond.
Precursor for Sulfenamide Fungicides
Sulfenamides derived from benzothiazole are a known class of fungicides. MDB can be utilized as a precursor to synthesize these compounds through nucleophilic substitution reactions at the sulfur atom.
Reaction Principle: The disulfide bond in MDB can be cleaved by a nucleophile, such as an amine, leading to the formation of a new sulfenamide bond and the release of a morpholine-containing byproduct. This reaction provides a straightforward route to a library of N-substituted (benzothiazol-2-ylthio)amine derivatives with potential fungicidal activity.
Precursor for Herbicidal Benzothiazole Derivatives
The benzothiazole core of MDB can be incorporated into molecules with herbicidal activity. By modifying the side chain attached to the benzothiazole ring, it is possible to develop compounds that interfere with essential plant processes. For instance, benzothiazole derivatives have been shown to act as inhibitors of D1 protease, a key enzyme in photosystem II, making it a promising target for herbicide development.[3]
Precursor for Plant Growth Regulators
Certain benzothiazole derivatives have demonstrated plant growth regulatory effects, including auxin-like activity.[4][5] These compounds can influence root formation, stem elongation, and overall plant development. MDB can be a starting point for the synthesis of such compounds by introducing moieties that mimic the action of natural plant hormones.
Experimental Protocols
Synthesis of this compound (MDB)
This protocol describes the synthesis of the MDB precursor itself.
Materials:
-
2-(Morpholinothio)benzothiazole
-
Sulfur
-
Anhydrous Isopropyl Alcohol
-
Sodium Hydroxide
-
2-Mercaptobenzothiazole (MBT)
Procedure:
-
To a glass reactor, add 25.2 g (0.1 mole) of 2-(morpholinothio)benzothiazole, 3.2 g (0.1 mole) of sulfur, and 150 ml of anhydrous isopropyl alcohol.
-
Add 0.01 mole of solid sodium hydroxide and 0.01 mole of 2-mercaptobenzothiazole (MBT) to the mixture to form the catalyst in situ.
-
Stir the reaction mixture and heat to reflux (approximately 82-83°C) for 2 hours. The reaction is typically complete within one hour.
-
Cool the mixture to 30°C. A precipitate should begin to form between 67-74°C.
-
Continue cooling to 0°C and hold at 0-10°C for 30 minutes.
-
Filter the solids and air-dry at 25-30°C to obtain this compound.
Expected Yield: 94.4-95% Melting Point: 132°-136°C
Synthesis of N-Aryl-(benzothiazol-2-yl)sulfenamides from MDB (General Protocol)
This protocol outlines a general method for the synthesis of fungicidally active sulfenamides from MDB.
Materials:
-
This compound (MDB)
-
Substituted Aniline (or other amine nucleophile)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Base (e.g., Triethylamine)
Procedure:
-
Dissolve 1 equivalent of MDB in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.1 equivalents of the desired substituted aniline and 1.2 equivalents of a non-nucleophilic base like triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-(benzothiazol-2-yl)sulfenamide.
Data Presentation
The following tables summarize the biological activity of various benzothiazole derivatives, showcasing the potential of compounds derived from MDB.
Table 1: Fungicidal Activity of Benzothiazole Derivatives
| Compound Class | Fungal Species | Activity Metric | Value | Reference |
| Benzothiazole Sulfonamides | Candida albicans | MIC | 0.125-2 µg/mL | [6] |
| Benzothiazole Sulfonamides | Cryptococcus neoformans | MIC | 0.125-2 µg/mL | [6] |
| Flavonoid-Benzothiazole Hybrids | Fusarium oxysporum f. sp. cucumerinum | EC50 | 1.2 µg/mL | [7] |
| Benzothiazole Compound | Colletotrichum gloeosporioides | Mycelial Inhibition | 100% at 75 ppm | [8] |
MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration
Table 2: Herbicidal Activity of Benzothiazole Derivatives
| Compound Class | Weed Species | Activity | Application Rate | Reference |
| Benzothiazole N,O-acetals | Dicotyledon & Monocotyledon weeds | Good | Not Specified | [9] |
| Pyridinyl-benzothiazolone Derivatives | Broadleaf weeds | Excellent | Not Specified | [10][11] |
| Pyridinyl-benzothiazolone Derivatives | Dicotyledonous & Monocotyledonous weeds | Potent (Pre-emergence) | 37.5 and 75 g ha⁻¹ | [10][11] |
Table 3: Plant Growth Regulatory Activity of Benzothiazole Derivatives
| Compound | Plant Species | Effect | Reference |
| Benzothiazole | Cucumber | Repression of primary root elongation | [4] |
| Benzothiazole | Bean, Tomato | Induction of adventitious roots | [4] |
| 2-Substituted Benzothiazoles | Wheat | Auxin-like growth promotion | [12] |
Visualizations
The following diagrams illustrate key concepts related to the application of MDB in agrochemical synthesis.
Caption: Synthetic pathways from MDB to various agrochemicals.
Caption: Proposed mechanism of action for benzothiazole-based fungicides.
Caption: Proposed mechanism of action for benzothiazole-based herbicides targeting D1 protease.
References
- 1. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and herbicidal evaluation of novel benzothiazole derivatives as potential inhibitors of D1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. Synthesis, Characterization and Plant Growth Regulator Activity of Some Substituted 2-Amino Benzothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant, Soil and Environment: Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity [pse.agriculturejournals.cz]
Application Notes and Protocols for Kinetic Modeling of Vulcanization with 2-(Morpholinodithio)benzothiazole (MBTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vulcanization is a crucial process in the manufacturing of rubber products, creating a durable and elastic cross-linked network from raw rubber. The kinetics of this process, which dictate the speed and efficiency of the cross-linking, are of paramount importance for optimizing production cycles and ensuring the final product's desired mechanical properties. Accelerators are chemical additives used to control the vulcanization process, and among them, 2-(Morpholinodithio)benzothiazole (MBTS) is a widely used semi-ultra accelerator known for providing a good balance of processing safety and fast cure rates.
These application notes provide a detailed overview of the kinetic modeling of sulfur vulcanization of rubber compounds accelerated with MBTS. The protocols outlined below describe the use of Oscillating Disc Rheometry (ODR) and Differential Scanning Calorimetry (DSC) to investigate the vulcanization kinetics. The accompanying data tables and reaction pathway diagram offer a comprehensive resource for researchers and professionals in the field.
Experimental Protocols
Oscillating Disc Rheometry (ODR)
Objective: To determine the curing characteristics of a rubber compound containing MBTS by measuring the change in torque as a function of time at a constant temperature.
Materials and Equipment:
-
Rubber compound containing natural rubber (NR) or styrene-butadiene rubber (SBR), sulfur, zinc oxide, stearic acid, and MBTS.
-
Oscillating Disc Rheometer (ODR) with a temperature-controlled test cavity.
-
Sample cutter.
-
Analytical balance.
Procedure:
-
Compound Preparation: Prepare a rubber compound with a formulation similar to the examples provided in the data tables. Ensure uniform dispersion of all ingredients through proper mixing on a two-roll mill.
-
Instrument Setup:
-
Preheat the ODR to the desired test temperature (e.g., 150°C, 160°C, 170°C).[1]
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Cut a sample of the unvulcanized rubber compound of a specific weight (typically 5-6 grams) to ensure it completely fills the test cavity.
-
-
Test Execution:
-
Place the sample in the preheated test cavity and close the chamber.
-
Start the test. The rotor within the cavity will oscillate at a fixed frequency and amplitude, and the torque required to oscillate the disc is measured over time.
-
Continue the test until the torque reaches a maximum or a plateau, and potentially shows signs of reversion (a decrease in torque after the maximum). The typical test duration is 30-60 minutes.[2]
-
-
Data Analysis:
-
The instrument software will generate a cure curve (torque vs. time).
-
From the cure curve, determine the following parameters:
-
Minimum Torque (ML): The lowest torque value, representing the viscosity of the unvulcanized compound.[2]
-
Maximum Torque (MH): The highest torque value, indicating the stiffness of the fully vulcanized compound.[3]
-
Scorch Time (ts2): The time required for the torque to increase by 2 units above ML, indicating the onset of vulcanization.[1][2]
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal cure state.[1]
-
Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2), indicating the speed of the vulcanization reaction.[4]
-
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the heat flow associated with the vulcanization of a rubber compound containing MBTS, providing information on the enthalpy of reaction and allowing for kinetic analysis.
Materials and Equipment:
-
Rubber compound containing MBTS.
-
Differential Scanning Calorimeter (DSC) with a suitable cooling system.
-
Hermetic aluminum pans and lids.
-
Crimper for sealing the pans.
-
Analytical balance.
Procedure:
-
Compound Preparation: Use the same rubber compound prepared for the ODR analysis.
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Set up a nitrogen purge gas flow (typically 50 mL/min) to provide an inert atmosphere.[5]
-
-
Sample Preparation:
-
Accurately weigh a small sample of the unvulcanized rubber compound (typically 5-10 mg) into a hermetic aluminum pan.[6]
-
Seal the pan using a crimper.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Test Execution (Non-isothermal):
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the cell at a low temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) to a temperature above the completion of the vulcanization exotherm (e.g., 250°C).[5]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an exothermic peak corresponding to the vulcanization reaction.
-
Integrate the area under the exothermic peak to determine the total enthalpy of vulcanization (ΔH).
-
The onset temperature and the peak temperature of the exotherm can be determined. These values will shift to higher temperatures with increasing heating rates.[5]
-
The data from multiple heating rates can be used to determine kinetic parameters such as the activation energy (Ea) using methods like the Kissinger or Flynn-Wall-Ozawa models.
-
Data Presentation
The following tables summarize typical quantitative data obtained from kinetic studies of rubber vulcanization using MBTS and other accelerators for comparison.
Table 1: Cure Characteristics of Natural Rubber (NR) Compounds with Different Accelerators at 180°C [3]
| Accelerator Type | Minimum Torque (ML) (dNm) | Maximum Torque (MH) (dNm) | Scorch Time (ts2) (min) | Optimum Cure Time (t90) (min) |
| MBTS | 0.80 | 6.50 | 1.20 | 3.50 |
| MBT | 0.85 | 6.00 | 1.00 | 3.00 |
| DPG | 0.60 | 5.50 | 0.80 | 2.50 |
| TMTD | 0.50 | 7.00 | 0.50 | 2.00 |
Table 2: Effect of MBTS Concentration on Cure Characteristics of Natural Rubber (NR) at 180°C [3]
| MBTS (phr) | Minimum Torque (ML) (dNm) | Maximum Torque (MH) (dNm) | Scorch Time (ts2) (min) | Optimum Cure Time (t90) (min) |
| 0.40 | 0.75 | 5.80 | 1.50 | 4.00 |
| 0.80 | 0.80 | 6.50 | 1.20 | 3.50 |
| 1.20 | 0.82 | 6.80 | 1.00 | 3.20 |
| 1.60 | 0.85 | 7.00 | 0.90 | 3.00 |
Table 3: Kinetic Parameters for the Vulcanization of Styrene-Butadiene Rubber (SBR) with Different Accelerator Systems [7]
| Accelerator System | Activation Energy (Ea) (kJ/mol) | Reaction Rate Constant (k) at 160°C (min-1) | Reaction Order (n) |
| MBTS | 95.8 | 0.25 | 1.35 |
| TBBS | 92.1 | 0.35 | 1.28 |
| CBS | 98.2 | 0.28 | 1.40 |
| MBT | 105.3 | 0.18 | 1.52 |
Mandatory Visualization
Vulcanization Reaction Pathway with MBTS
The following diagram illustrates the proposed reaction pathway for the sulfur vulcanization of rubber accelerated by this compound (MBTS). The process involves the formation of an active sulfurating agent, followed by the creation of crosslink precursors on the rubber chains, and finally the formation of sulfur crosslinks.
Caption: Proposed reaction pathway for MBTS-accelerated sulfur vulcanization.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the experimental workflow for investigating the kinetic modeling of vulcanization using both Oscillating Disc Rheometry (ODR) and Differential Scanning Calorimetry (DSC).
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. Rubber Material-Model Characterization for Coupled Thermo-Mechanical Vulcanization Foaming Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
Application Notes & Protocols: Advanced Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of key pharmaceutical intermediates using modern, highly efficient catalytic methods. The featured examples—the synthesis of intermediates for Sitagliptin (a DPP-4 inhibitor for type 2 diabetes) and Pregabalin (a GABA analog for neuropathic pain)—highlight the advantages of biocatalysis, organocatalysis, and continuous flow chemistry in producing chiral molecules with high purity and yield.
Asymmetric Synthesis of a Chiral Amine Intermediate for Sitagliptin
Sitagliptin's efficacy is dependent on the stereochemistry of its β-amino acid core. This section details two cutting-edge, asymmetric methods to synthesize the crucial chiral amine intermediate: a biocatalytic approach using a transaminase and a metal-free organocatalytic route.
Data Presentation: Comparison of Catalytic Methods
The following table summarizes the quantitative data for the biocatalytic and organocatalytic synthesis of the Sitagliptin intermediate, offering a clear comparison of their efficiency and selectivity.
| Parameter | Biocatalytic (Transaminase) | Organocatalytic (Phase-Transfer) |
| Catalyst | Evolved R-selective transaminase | Quinine-derived C(9)-urea ammonium catalyst |
| Key Reaction | Asymmetric Amination | Aza-Michael Addition |
| Substrate | Pro-sitagliptin Ketone | (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one |
| Catalyst Loading | 6 g/L | Not specified |
| Temperature | 40 °C | -20 °C |
| Reaction Time | Not specified | Not specified |
| Yield | 92% | 41% (overall, 7 steps) |
| Enantiomeric Excess (ee) | >99.95% | 96% |
| Key Advantages | High yield and exceptional enantioselectivity, green process. | Metal-free, environmentally friendly. |
Experimental Protocols
This protocol is based on the highly efficient enzymatic process developed by Merck and Codexis for the synthesis of Sitagliptin.[1][2][3]
Materials:
-
Evolved R-selective transaminase enzyme (containing 27 mutations)
-
Pro-sitagliptin β-keto amide intermediate
-
Isopropylamine (amine donor)
-
Dimethyl sulfoxide (DMSO)
-
Buffer solution (e.g., potassium phosphate, pH 8.0)
-
Pyridoxal 5'-phosphate (PLP) cofactor
Procedure:
-
Prepare a reaction mixture by dissolving the pro-sitagliptin β-keto amide substrate in 50% aqueous DMSO to a final concentration of 200 g/L.
-
Add the evolved transaminase enzyme to the mixture to a final concentration of 6 g/L.
-
Add the amine donor (isopropylamine) and the PLP cofactor.
-
Maintain the reaction temperature at 40 °C and agitate the mixture.
-
Monitor the reaction progress by HPLC until the conversion of the ketone to the amine is complete.
-
Upon completion, the desired (R)-amine intermediate is isolated. The process typically results in a yield of 92% with an enantiomeric excess greater than 99.95%.[1]
This protocol describes a metal-free approach to the chiral amine core of Sitagliptin using a quinine-derived organocatalyst.
Materials:
-
(E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one (Michael acceptor)
-
tert-butyl β-naphthylmethoxycarbamate (Michael donor)
-
Quinine-derived C(9)-urea ammonium catalyst (phase-transfer catalyst)
-
Toluene
-
Aqueous potassium carbonate (K₂CO₃) solution
Procedure:
-
Dissolve the Michael acceptor and the Michael donor in toluene.
-
Add the quinine-derived phase-transfer catalyst to the mixture.
-
Cool the reaction mixture to -20 °C.
-
Add the aqueous K₂CO₃ solution and stir vigorously to ensure phase mixing.
-
Maintain the reaction at -20 °C and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, perform an aqueous work-up to separate the organic and aqueous layers.
-
The organic layer, containing the aza-Michael adduct, is then carried forward through subsequent steps (Baeyer-Villiger oxidation, hydrolysis, amide coupling, and deprotections) to yield (R)-sitagliptin. This multi-step synthesis results in an overall yield of 41% and an enantiomeric excess of 96%.
Visualization: Synthesis Workflow and Biological Pathway
Caption: Comparative workflow for the biocatalytic and organocatalytic synthesis of a key Sitagliptin intermediate.
Caption: Mechanism of action of Sitagliptin via inhibition of the DPP-4 signaling pathway.
Continuous Flow Synthesis of a Pregabalin Nitroalkene Intermediate
The synthesis of Pregabalin often involves the generation of a nitroalkene intermediate, a reaction that can be hazardous in traditional batch processes. Continuous flow chemistry offers a safer, more efficient, and scalable alternative.
Data Presentation: Continuous Flow Process Parameters
The following table outlines the key parameters for the continuous flow synthesis of the nitroalkene precursor for Pregabalin.
| Parameter | Value |
| Reaction | Henry Reaction (Nitroaldol Condensation) |
| Feed 1 Composition | Nitromethane (10% w/w), Methanol (18% w/w), Water |
| Feed 1 Flow Rate | 5.97 mL/min |
| Feed 2 Composition | Sodium Hydroxide (25% w/w in water) |
| Feed 2 Flow Rate | 1.498 mL/min |
| Feed 3 Composition | Isovaleraldehyde |
| Feed 3 Flow Rate | Not specified |
| Feed 4 Composition | Concentrated Hydrochloric Acid (18% w/w in water) |
| Feed 4 Flow Rate | Not specified |
| Reactor Type | Capillary tubing (SS316), PTFE tube with static mixers |
| Temperature | 20 °C |
| Output | 60 g/h of crude nitroalkene |
| Key Advantages | Enhanced safety, improved mixing, precise temperature control, scalability. |
Experimental Protocol
This protocol is for the continuous, multi-stage synthesis of 4-methyl-1-nitropent-1-ene, a key intermediate for Pregabalin, as developed by Carlone et al.
Materials and Equipment:
-
Multiple syringe pumps or HPLC pumps for precise fluid delivery.
-
T-mixers for combining reagent streams.
-
Capillary tubing reactors (e.g., SS316, 1/16" OD) for nitronate formation and coupling.
-
Packed-bed reactor or tube reactor with static mixers (e.g., 1/8" OD PTFE) for dehydration.
-
Temperature-controlled bath or reactor housing.
-
Feed 1: A solution of nitromethane (10% w/w) and methanol (18% w/w) in water.
-
Feed 2: A 25% w/w aqueous solution of sodium hydroxide.
-
Feed 3: Isovaleraldehyde.
-
Feed 4: An 18% w/w aqueous solution of concentrated hydrochloric acid.
-
Continuous separator for phase separation.
Procedure:
-
Stage 1: Nitronate Formation:
-
Pump Feed 1 (nitromethane solution) at 5.97 mL/min and Feed 2 (NaOH solution) at 1.498 mL/min into a T-mixer.
-
Pass the combined stream through a capillary tube reactor (e.g., 1.0 m of 1/16" x 0.40" tubing followed by 2.0 m of the same tubing) maintained at 20 °C to form the sodium nitronate salt.
-
-
Stage 2: Condensation with Aldehyde:
-
Introduce Feed 3 (isovaleraldehyde) to the stream from Stage 1 using another T-mixer.
-
Pass the resulting mixture through a longer capillary reactor to allow for the condensation reaction.
-
-
Stage 3: Dehydration:
-
Introduce Feed 4 (hydrochloric acid) to the stream from Stage 2 via a T-mixer to quench the reaction and facilitate dehydration.
-
Flow the mixture through a PTFE tube reactor packed with static mixers to ensure efficient mixing and complete the dehydration to the nitroalkene.
-
-
Work-up:
-
The output stream is directed to a continuous gravitational separator to separate the aqueous and organic phases.
-
The organic phase, containing the crude nitroalkene product, can be washed with a weak base (e.g., sodium bicarbonate solution) and water in a subsequent batch-wise or continuous extraction step.
-
This process is capable of producing approximately 60 g/h of the crude nitroalkene intermediate.
-
Visualization: Continuous Flow Synthesis Setup
Caption: Schematic of the multi-stage continuous flow setup for the synthesis of a Pregabalin nitroalkene intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Scorch Safety with 2-(Morpholinodithio)benzothiazole (MBSS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-(Morpholinodithio)benzothiazole (MBSS) to enhance the scorch safety of rubber compounds. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBSS) and what is its primary function in rubber compounding?
A1: this compound (MBSS), also known as Morpholinylmercaptobenzothiazole, is a delayed-action sulfenamide accelerator.[1][2] Its main role is to control the initiation of the vulcanization process in rubber compounds.[2] This delay provides a longer processing window, known as scorch safety, preventing the rubber from curing prematurely during mixing and shaping operations.[3][4][5]
Q2: How does MBSS improve scorch safety?
A2: MBSS provides a delayed onset of vulcanization.[4][6] During the initial heating stages of rubber processing, the MBSS molecule is relatively stable. As the temperature increases to vulcanization levels, it decomposes to generate active sulfurating agents that initiate cross-linking. This delayed action prevents premature curing (scorch) at lower processing temperatures.[7]
Q3: What types of rubber is MBSS suitable for?
A3: MBSS is a versatile accelerator suitable for a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and EPDM.[1][8]
Q4: How does the dosage of MBSS affect the properties of the rubber compound?
A4: Increasing the dosage of MBSS generally leads to a shorter scorch time and a faster cure rate.[2][5] While a higher dosage can increase productivity, it reduces processing safety. It is crucial to optimize the MBSS concentration to achieve a balance between efficient curing and adequate scorch safety for your specific application.
Q5: Can MBSS be used in combination with other accelerators?
A5: Yes, MBSS can be used alone or in combination with other accelerators.[1] It is often used with secondary accelerators like guanidines, thiurams, and dithiocarbamates to further modify the cure rate and final properties of the vulcanizate.[1] However, the addition of secondary accelerators may reduce scorch safety.[2]
Troubleshooting Guide
This guide addresses common issues encountered when using MBSS to improve scorch safety.
| Problem | Potential Cause | Recommended Solution |
| Premature Vulcanization (Scorch) | Improper Compounding: - Excessive MBSS dosage. - Incorrect ratio of sulfur to accelerator.[4] - Presence of moisture, which can hydrolyze the accelerator.[9] | - Optimize the MBSS and sulfur levels through experimentation. - Ensure all compounding ingredients are dry before mixing. |
| Inadequate Mixing Procedure: - Overheating during the mixing cycle.[3] - Adding sulfur and accelerators too early in the mixing process. - Poor dispersion of MBSS and other curatives. | - Monitor and control the mixing temperature.[3] - Add MBSS and sulfur towards the end of the mixing cycle. - Ensure thorough and uniform dispersion of all ingredients. | |
| Improper Storage of Compounded Rubber: - Storing the rubber compound at elevated temperatures. - Extended storage times. | - Store unvulcanized rubber in a cool, dry place. - Process the compounded rubber within a reasonable timeframe. | |
| Variable Scorch Times Between Batches | Inconsistent Raw Materials: - Variations in the purity or form of MBSS. - Differences in the properties of the base elastomer or other additives. | - Source high-purity, consistent MBSS from a reliable supplier. - Implement rigorous quality control for all incoming raw materials. |
| Inconsistent Mixing Parameters: - Fluctuations in mixing time, temperature, or rotor speed. | - Standardize and strictly adhere to mixing protocols. - Regularly calibrate mixing equipment. | |
| Slower Than Expected Cure Rate | Insufficient Accelerator Dosage: - The concentration of MBSS may be too low for the desired cure time. | - Incrementally increase the MBSS dosage while monitoring scorch safety. - Consider adding a small amount of a secondary accelerator to boost the cure rate, but be mindful of the potential impact on scorch time.[2] |
| Interaction with Other Ingredients: - Acidic compounding ingredients can sometimes retard the action of sulfenamide accelerators. | - Review the entire formulation for potentially interfering acidic components. Consider alternative ingredients if necessary. |
Data Presentation
The following tables provide representative data on the performance of MBSS in rubber compounds. These values are illustrative and may vary depending on the specific formulation and processing conditions.
Table 1: Effect of MBSS Dosage on Cure Characteristics of Natural Rubber (NR)
| MBSS Dosage (phr) | Scorch Time (ts2, min) at 130°C | Optimum Cure Time (t90, min) at 150°C |
| 0.5 | 15.2 | 12.5 |
| 1.0 | 12.8 | 9.8 |
| 1.5 | 10.5 | 7.3 |
| 2.0 | 8.1 | 5.9 |
Table 2: Comparative Performance of Sulfenamide Accelerators in a Styrene-Butadiene Rubber (SBR) Compound
| Accelerator (1.2 phr) | Scorch Time (ts2, min) at 135°C | Optimum Cure Time (t90, min) at 160°C | General Scorch Safety |
| MBSS | 18.5 | 15.2 | Excellent |
| TBBS (N-tert-butyl-2-benzothiazolesulfenamide) | 16.2 | 13.8 | Very Good |
| CBS (N-cyclohexyl-2-benzothiazolesulfenamide) | 14.8 | 12.1 | Good |
Experimental Protocols
Measurement of Scorch Time using a Mooney Viscometer (ASTM D1646)
This protocol outlines the procedure for determining the scorch characteristics of a rubber compound.[10][11][12]
1.1. Apparatus:
-
Mooney Viscometer equipped with a heated, pressurized die cavity and a rotating disk.[12]
-
Timing device.
-
Temperature control system.
1.2. Procedure:
-
Instrument Calibration and Setup: Calibrate the Mooney Viscometer according to the manufacturer's instructions. Set the test temperature, typically between 120°C and 135°C for scorch testing.
-
Sample Preparation: Prepare a uniform, disk-shaped specimen of the rubber compound, ensuring it is free of trapped air. The sample volume should be sufficient to completely fill the die cavity.
-
Test Execution: a. Place the specimen in the preheated die cavity. b. Close the dies and allow the sample to warm for a specified time (typically 1 minute). c. Start the rotor and record the Mooney viscosity over time.
-
Data Analysis: a. The Mooney scorch time (ts) is the time required for the viscosity to rise by a specified number of units (e.g., 5 units, denoted as t5) above the minimum viscosity recorded. b. Record the minimum viscosity and the scorch time.
Determination of Cure Characteristics using a Moving Die Rheometer (MDR) (ASTM D5289)
This protocol describes the use of an MDR to evaluate the vulcanization characteristics of a rubber compound.[13][14]
2.1. Apparatus:
-
Moving Die Rheometer (MDR) with a sealed, biconical die cavity.[15]
-
Temperature control system.
-
Data acquisition and analysis software.
2.2. Procedure:
-
Instrument Setup: Set the test temperature (typically between 150°C and 180°C), oscillation frequency, and strain.
-
Sample Preparation: Place a sample of the uncured rubber compound of a specified volume into the die cavity.
-
Test Execution: a. Close the heated dies. b. The lower die oscillates at a specified angle and frequency, and the torque required to oscillate the die is measured as a function of time.
-
Data Analysis: The output is a cure curve (torque vs. time) from which the following parameters are determined:
-
ML (Minimum Torque): An indication of the compound's viscosity before curing.
-
MH (Maximum Torque): Relates to the compound's stiffness and crosslink density after full cure.
-
ts2 (Scorch Time): The time to reach a 2 dN·m increase in torque above ML, indicating the onset of vulcanization.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure state.
-
Visualizations
Caption: Simplified mechanism of MBSS-accelerated sulfur vulcanization.
Caption: Experimental workflow for determining scorch time and cure characteristics.
References
- 1. denauast.ir [denauast.ir]
- 2. lusida.com [lusida.com]
- 3. Sulfenamide Accelerators: Understanding Its Role [chembroad.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. Study of rheological characteristics and mechanical strength properties of natural rubber vulcanizates varying the type and content of carbon black [scielo.org.mx]
- 6. Understanding Rubber Testing Methods: A Comprehensive Guide | Prescott Instruments Ltd - Rubber Testing Instruments [prescott-instruments.com]
- 7. ajer.org [ajer.org]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. ftz-richon.com [ftz-richon.com]
- 10. coirubber.com [coirubber.com]
- 11. store.astm.org [store.astm.org]
- 12. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 13. qualitest.ae [qualitest.ae]
- 14. matestlabs.com [matestlabs.com]
- 15. scribd.com [scribd.com]
Technical Support Center: Optimizing Cure Time with 2-(Morpholinodithio)benzothiazole (MBDS)
This technical support center provides researchers, scientists, and rubber development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the cure time in rubber vulcanization using 2-(Morpholinodithio)benzothiazole (MBDS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBDS) and what is its primary role in rubber vulcanization?
A1: this compound, also known as Morpholinylmercaptobenzothiazole disulfide (MBDS), is a delayed-action sulfenamide accelerator used in the sulfur vulcanization of rubber.[1][2] Its primary role is to control the onset of vulcanization (scorch safety) and accelerate the rate of sulfur cross-linking once the desired temperature is reached.[1][2] It is also considered a sulfur donor, meaning it can release sulfur at curing temperatures, which is beneficial in low-sulfur or sulfurless curing systems to improve heat aging resistance.
Q2: How does MBDS provide a "delayed-action" effect?
A2: MBDS, like other sulfenamide accelerators, exhibits a delayed onset of cure, which provides a crucial safety period for processing rubber compounds at elevated temperatures without premature vulcanization (scorching).[1][3] The delay is due to its chemical structure, which requires thermal energy to break down and form the active chemical species that initiate the cross-linking reaction. This allows for safe mixing, extrusion, and shaping of the rubber compound before the rapid curing phase begins.
Q3: What are the typical rubber polymers that MBDS is used with?
A3: MBDS is effective in highly unsaturated rubbers. It is commonly used in natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and other synthetic rubbers where good scorch safety and a fast cure rate are required.[4]
Q4: Can MBDS be used in combination with other accelerators?
A4: Yes, MBDS can be used as a primary accelerator or in combination with secondary accelerators. To achieve a faster cure rate, it can be "boosted" by small amounts of basic accelerators like diphenyl guanidine (DPG) or thiurams (e.g., TMTD).[2] However, this often comes at the expense of reduced scorch safety.[2]
Troubleshooting Guide
Issue 1: Scorch Time (ts2) is Too Short (Premature Vulcanization)
-
Possible Cause 1: Excessive Temperature During Mixing. The mixing temperature may be too high, causing the MBDS to decompose prematurely.
-
Solution: Monitor the batch temperature during mixing and ensure it stays below the activation temperature of the MBDS-containing system. Use cooling systems effectively during the mixing process.[5]
-
-
Possible Cause 2: Presence of Moisture. Moisture in the rubber compound can hydrolyze the sulfenamide accelerator, leading to a reduction in scorch safety.[3]
-
Solution: Ensure all compounding ingredients, especially fillers, are dry. Store MBDS and other raw materials in a dry environment.
-
-
Possible Cause 3: Interaction with Other Ingredients. Acidic ingredients can accelerate the decomposition of MBDS, while certain basic secondary accelerators can significantly reduce scorch time.
-
Solution: Review the entire formulation for acidic components. If a fast cure is needed, carefully evaluate the type and amount of secondary accelerator to balance scorch safety and cure rate.
-
Issue 2: Cure Time (t90) is Too Long
-
Possible Cause 1: Insufficient Accelerator or Activator Concentration. The dosage of MBDS, zinc oxide, or stearic acid may be too low for the desired cure rate.
-
Possible Cause 2: Curing Temperature is Too Low. The vulcanization temperature is a critical factor influencing the cure rate.[1]
-
Solution: Confirm that the press or curing oven is calibrated and reaching the target temperature. A 10°C increase in temperature can significantly reduce the cure time.
-
-
Possible Cause 3: Inadequate Dispersion. If MBDS is not properly dispersed in the rubber matrix, its efficiency will be reduced, leading to a slower and uneven cure.[5]
-
Solution: Improve the mixing procedure to ensure homogeneous dispersion of the accelerator. This can involve adjusting the mixing time, speed, or order of ingredient addition.[5]
-
Issue 3: Poor Physical Properties or Reversion in the Final Product
-
Possible Cause 1: Over-curing (Reversion). Especially in natural rubber, excessive cure time or temperature can lead to the breakdown of polysulfidic crosslinks, a phenomenon known as reversion, which degrades physical properties.[4]
-
Solution: Optimize the cure time (t90) and temperature to avoid over-curing. MBDS, being a sulfur donor, can help create more thermally stable mono- and disulfide crosslinks, which are more resistant to reversion.
-
-
Possible Cause 2: Incorrect Sulfur-to-Accelerator Ratio. The ratio of sulfur to MBDS influences the type of crosslinks formed (polysulfidic vs. monosulfidic), which in turn affects the final properties like heat resistance and compression set.[2]
-
Solution: Adjust the S/MBDS ratio. A lower sulfur-to-accelerator ratio (an "Efficient Vulcanization" or EV system) will favor monosulfidic links, improving heat stability.[2]
-
-
Possible Cause 3: Blooming. Excess accelerator or sulfur that is not soluble in the rubber matrix can migrate to the surface, a phenomenon known as blooming.
-
Solution: Ensure the dosage of MBDS and sulfur is within the recommended limits for the specific rubber polymer. Check for proper dispersion, as localized high concentrations can lead to blooming.
-
Data Presentation: Cure Characteristics
The following tables summarize the typical effects of different accelerator systems on the cure characteristics of rubber compounds, measured using a Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR).
Table 1: Comparison of Different Accelerator Types in Natural Rubber (NR)
| Accelerator (1 phr) | Minimum Torque (ML) (dNm) | Maximum Torque (MH) (dNm) | Scorch Time (ts2) (min) | Cure Time (t90) (min) |
| MBS (MBDS) | 0.81 | 7.95 | 2.50 | 4.01 |
| CBS | 0.79 | 8.21 | 2.31 | 3.58 |
| TBBS | 0.75 | 9.01 | 2.85 | 4.15 |
| TMTD | 0.72 | 8.85 | 0.45 | 1.15 |
| MBT | 0.89 | 7.85 | 1.21 | 3.01 |
Note: Data is compiled and representative of typical performance based on public sources.[4] Test conditions: 180°C.
Table 2: Effect of Increasing MBTS* Concentration on Natural Rubber Cure Characteristics
| MBTS Concentration (phr) | Minimum Torque (ML) (dNm) | Maximum Torque (MH) (dNm) | Scorch Time (ts2) (min) | Cure Time (t90) (min) |
| 0.5 | 0.75 | 6.50 | 2.15 | 3.80 |
| 1.0 | 0.74 | 7.80 | 1.90 | 3.10 |
| 1.5 | 0.73 | 8.90 | 1.75 | 2.50 |
| 2.0 | 0.72 | 9.60 | 1.60 | 2.10 |
*Note: MBTS (Dibenzothiazole disulfide) is a related thiazole accelerator. The trend of decreasing scorch and cure time with increasing concentration is generally applicable to sulfenamide accelerators like MBDS.[4] Data is representative. Test conditions: 180°C.
Visualizations and Workflows
Caption: Experimental workflow for optimizing cure time with MBDS.
Caption: Troubleshooting flowchart for long cure times.
Experimental Protocols
Protocol: Evaluating Cure Characteristics of a Rubber Compound with MBDS using a Moving Die Rheometer (MDR)
This protocol outlines the standard procedure for determining the vulcanization characteristics of a rubber compound accelerated with MBDS, in accordance with ASTM D5289.
1. Objective: To measure the cure characteristics, including minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90), of a rubber compound containing MBDS at a specified isothermal temperature.
2. Equipment and Materials:
-
Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR).
-
Two-roll mill or internal mixer for compound preparation.
-
Rubber compound containing the desired formulation with MBDS.
-
Sample cutter or shears.
-
Personal Protective Equipment (PPE): safety glasses, gloves.
3. Sample Preparation:
-
Prepare the rubber compound by mixing the polymer, fillers, activators (zinc oxide, stearic acid), MBDS, and sulfur on a two-roll mill or in an internal mixer. Ensure a homogeneous mix is achieved.
-
Allow the mixed compound to cool to room temperature for at least 2 hours but no more than 24 hours before testing.
-
Cut a test specimen from the sheeted compound. The specimen should have a volume sufficient to slightly overfill the rheometer die cavity (typically 5-8 grams).
4. Instrument Setup and Calibration:
-
Turn on the rheometer and allow it to stabilize.
-
Set the test temperature (e.g., 160°C, 170°C, or 180°C). Allow the dies to reach and stabilize at the set temperature.
-
Ensure the instrument is calibrated for torque and temperature according to the manufacturer's guidelines.
-
Set the test parameters in the software:
-
Oscillation Frequency: Typically 1.67 Hz (100 cpm).
-
Oscillation Angle (Strain): Typically ±0.5 degrees of arc.
-
Test Duration: A time sufficient to see the full cure curve, including any potential reversion (e.g., 30-60 minutes).
-
5. Test Procedure:
-
Place the unvulcanized rubber specimen onto the center of the lower die.
-
Close the test cavity. The instrument will apply pressure to seal the chamber. Excess material will be expelled.
-
Start the test immediately. The software will begin recording torque as a function of time.
-
The test will run for the pre-set duration. The live cure curve should be visible on the monitor.
-
Once the test is complete, the dies will open. Carefully remove the cured, biconical specimen using appropriate tools.
-
Clean any residual material from the dies using a non-abrasive tool (e.g., brass brush) while they are still hot.
6. Data Analysis:
-
The instrument software will automatically calculate the key cure parameters from the torque-time curve:
-
ML (Minimum Torque): The lowest torque value, representing the viscosity of the unvulcanized compound.[6]
-
MH (Maximum Torque): The highest torque value, which correlates with the shear modulus and crosslink density of the fully cured compound.[6]
-
ts2 (Scorch Time): The time required for the torque to rise 2 units above ML, indicating the onset of cure.[6]
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque development (MH - ML). This is commonly used as the optimal cure time for production.[6]
-
-
Record all values and save the cure curve data for comparison and reporting. Repeat the test for different temperatures or formulations as required by the experimental design.
References
troubleshooting low yield in 2-(Morpholinodithio)benzothiazole synthesis
This guide provides troubleshooting solutions and frequently asked questions for researchers encountering low yields during the synthesis of 2-(Morpholinodithio)benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are several established methods for synthesizing this compound. The most common routes include:
-
Oxidative coupling of 2-Mercaptobenzothiazole (MBT) and morpholine : This method uses an oxidizing agent, such as sodium hypochlorite, with elemental sulfur to form the disulfide bond.[1]
-
Nucleophilic substitution on 2,2'-Dithiobis(benzothiazole) (MBTS) : This straightforward process involves the reaction of MBTS with morpholine, typically in a 1:2 molar ratio, to ensure complete conversion.[1]
-
Reaction with Sulfur Monochloride : This route involves reacting 2-mercaptobenzothiazole with morpholine and sulfur monochloride (S₂Cl₂).[1]
-
Sulfur insertion into 2-(Morpholinothio)benzothiazole : This high-yield method involves reacting 2-(morpholinothio)benzothiazole with elemental sulfur in a solvent like isopropyl alcohol, often with a catalyst.[2]
Q2: What is a typical expected yield for this synthesis?
Reported yields vary significantly based on the chosen synthetic pathway and optimization of reaction conditions. Highly optimized protocols, particularly those starting from 2-(morpholinothio)benzothiazole and sulfur or using dibenzothiazolyl disulfide with morpholine in toluene, have reported yields as high as 94-99.5%.[2][3] An oxidative coupling route has also been reported to achieve an 89% yield after purification.[1]
Q3: What are the most common causes of low yield?
Low yields are often traced back to several key factors:
-
Incorrect Stoichiometry : The molar ratios of reactants are critical. For instance, an insufficient excess of morpholine when starting from MBTS can lead to incomplete conversion.[1]
-
Suboptimal Reaction Temperature : The reaction typically requires heating to proceed at a reasonable rate. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote side reactions.[1][2]
-
Impure Starting Materials : The purity of reactants, such as MBT or MBTS, and the solvent can significantly impact the reaction outcome. For some methods, using anhydrous solvents is important.[2]
-
Inefficient Purification and Isolation : Significant product loss can occur during the workup phase, including incomplete precipitation, losses during filtration, or issues with solvent extraction.[2]
-
Side Reactions : The formation of byproducts, such as morpholine hydrochloride, can reduce the yield of the desired product.[4]
Q4: How can I identify common impurities in my final product?
The most common impurity is unreacted 2,2'-Dithiobisbenzothiazole (MBTS), which can negatively affect the product's stability and performance in applications like rubber vulcanization.[4] The presence of impurities can be confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by observing a broad or depressed melting point.
Troubleshooting Guide for Low Yield
Problem 1: Reaction is incomplete, with starting materials remaining.
Question: My TLC or LC-MS analysis shows a significant amount of unreacted starting material (MBT or MBTS) even after the recommended reaction time. What should I check?
Answer: An incomplete reaction is typically due to issues with reaction conditions or reactant ratios. Systematically check the following:
-
Reaction Temperature : Ensure the reaction mixture reaches and maintains the temperature specified in the protocol (e.g., 65-83°C).[1][2] Inconsistent or low heating is a common cause of stalled reactions.
-
Stoichiometry : Carefully verify the molar ratios of your reactants. When using MBTS, a 2:1 molar ratio of morpholine to MBTS is often recommended to drive the reaction to completion.[1]
-
Catalyst and pH : For methods requiring a basic medium, ensure that the catalyst or base (e.g., sodium hydroxide) was added correctly and that the pH is within the optimal range (e.g., pH 10-13).[3]
-
Reagent Quality : Use starting materials of high purity. The presence of contaminants can inhibit the reaction. If specified, ensure solvents are anhydrous.[2]
Problem 2: The reaction appears complete, but the isolated yield is poor.
Question: Analysis shows good conversion to the product in the reaction mixture, but my final weight after purification is much lower than expected. Where could the product have been lost?
Answer: Significant product loss during workup and isolation is a frequent cause of low yields. Review your post-reaction steps carefully:
-
Precipitation/Crystallization : If the product is isolated by cooling, ensure the mixture is cooled to the specified temperature (e.g., 0-10°C) and for a sufficient duration to maximize precipitation.[2] Agitation during cooling can also promote crystallization.
-
Filtration : To minimize loss during filtration, wash the collected solid with a minimal amount of cold solvent. Using room temperature or warm solvent will dissolve some of the product.
-
Solvent Extraction : If using a liquid-liquid extraction, perform multiple extractions of the aqueous layer to ensure complete recovery of the product into the organic phase.[3]
-
Product Degradation : The product's stability can be a factor. Some protocols suggest rapid separation of the molten product from the aqueous reaction mixture to prevent degradation, indicating that prolonged contact with water at high temperatures may be detrimental.[5]
Data Presentation
Table 1: Summary of Selected Synthetic Protocols for this compound and Precursors
| Method | Starting Materials | Key Reagents / Solvent | Temperature | Reported Yield | Reference |
| Oxidative Coupling | 2-Mercaptobenzothiazole (MBT), Morpholine, Sulfur | Sodium Hypochlorite, Isopropanol | 65-70°C | 89% | [1] |
| Nucleophilic Substitution | 2,2'-Dithiobis(benzothiazole) (MBTS), Morpholine | Toluene, Sodium Hydroxide | 20-30°C | 99.5% (for monosulfide) | [3] |
| Sulfur Insertion | 2-(Morpholinothio)benzothiazole, Sulfur | Isopropanol, NaOH, MBT (catalyst) | Reflux (~82-83°C) | 94.4-95% | [2] |
Experimental Protocols
Protocol 1: Synthesis from 2-(Morpholinothio)benzothiazole and Sulfur [2]
-
Reactor Setup : Charge a glass-lined reactor with 25.2 g (0.1 mole) of 2-(morpholinothio)benzothiazole, 3.2 g (0.1 mole) of elemental sulfur, and 150 ml of anhydrous isopropyl alcohol.
-
Catalyst Formation : To the stirred mixture, add 0.01 mole of solid sodium hydroxide, followed by 0.01 mole of 2-mercaptobenzothiazole (MBT) to form the catalyst in situ.
-
Reaction : Heat the reaction mixture to reflux temperature (approximately 82-83°C) and maintain for 2 hours with continuous stirring. The reaction is typically complete within one hour.
-
Isolation : Cool the reaction mixture to 30°C. A precipitate should begin to form. Continue cooling to 0°C and hold the mixture at 0-10°C for at least 30 minutes to ensure complete precipitation.
-
Purification : Filter the precipitated solid and air dry at 25-30°C. This procedure is reported to yield 94.4-95% of this compound.
Protocol 2: Synthesis from 2,2'-Dithiobis(benzothiazole) (MBTS) and Morpholine (for the monosulfide precursor) [3]
-
Reactor Setup : In a multi-neck flask equipped with a stirrer, thermometer, and condenser, place 435 g of morpholine and 1000 g of toluene.
-
Reagent Addition : While maintaining the temperature between 20-30°C, add 332 g of dibenzothiazolyl disulfide (MBTS) in small portions over 20-30 minutes.
-
pH Control : Simultaneously, add a 20% sodium hydroxide solution dropwise to maintain the pH of the mixture between 10 and 13.
-
Reaction : After the addition is complete, continue stirring for one hour.
-
Workup : Separate the organic and aqueous phases. Extract the aqueous phase with 500 g of toluene.
-
Isolation : Combine the organic phases and evaporate the solvent to yield the product. This method is reported to produce the monosulfide analogue in 99.5% yield, which can then be used in a subsequent sulfur insertion step.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic tree for diagnosing causes of low reaction yield.
References
- 1. This compound | 95-32-9 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-(Morpholinothio)benzothiazole synthesis - chemicalbook [chemicalbook.com]
- 4. DE1900133C3 - Process for the preparation of 2- (morpholinothio) -benzothiazole - Google Patents [patents.google.com]
- 5. EP0004896A1 - Manufacture of 2 (morpholinothio) benzothiazole - Google Patents [patents.google.com]
Technical Support Center: Preventing Accelerator Blooming in Rubber Manufacturing
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the prevention of accelerator blooming in rubber manufacturing. It is intended for researchers, scientists, and professionals in the field of rubber and polymer science.
Frequently Asked Questions (FAQs)
Q1: What is accelerator blooming in rubber?
A1: Accelerator blooming is the migration of compounding ingredients, such as accelerators, to the surface of a rubber product, forming a solid (powdery) or liquid (oily) film.[1][2][3] This phenomenon occurs when the concentration of these additives exceeds their solubility limit within the rubber matrix.[4] While often a cosmetic issue, severe blooming can negatively impact the rubber's surface tack, adhesion properties, and in some cases, its mechanical performance.[4][5]
Q2: What are the primary causes of accelerator blooming?
A2: The main drivers of accelerator blooming include:
-
Exceeding Solubility Limits: Incorporating an accelerator or other additive at a concentration above its saturation point in the specific rubber polymer.[4]
-
Poor Dispersion: Inadequate mixing can lead to localized areas of high accelerator concentration, which are prone to blooming.
-
Incompatible Components: A significant difference in polarity between the accelerator and the rubber matrix can reduce solubility and promote migration.
-
Improper Curing: Insufficient vulcanization time or temperature can leave unreacted accelerator molecules free to migrate to the surface.
-
Environmental Factors: Elevated temperatures and high humidity during storage or use can increase the mobility of additives within the rubber, accelerating the blooming process.[2]
Q3: How can I differentiate between accelerator bloom and other surface phenomena?
A3: True blooming can often be identified by a few simple tests. The bloomed substance will typically reappear after being wiped away with a solvent.[3] Heating the rubber part may cause the bloom to temporarily disappear as it is reabsorbed into the rubber matrix, only to reappear upon cooling.[3] For a definitive identification of the bloomed substance, analytical techniques such as FTIR or SEM-EDX are required.
Q4: Can using a blend of accelerators help prevent blooming?
A4: Yes, using a synergistic blend of multiple accelerators at lower individual concentrations can be an effective strategy.[1][5][6] This approach keeps the concentration of each accelerator below its respective solubility limit, reducing the likelihood of any single component migrating to the surface.[1]
Troubleshooting Guides
General Troubleshooting for Accelerator Bloom
This guide provides a systematic approach to diagnosing and resolving accelerator blooming issues in your rubber compounds.
Problem: A white, powdery, or oily film is observed on the surface of a cured rubber sample.
References
Technical Support Center: Enhancing Vulcanizate Mechanical Properties with 2-(Morpholinodithio)benzothiazole (MBS)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing 2-(Morpholinodithio)benzothiazole (MBS) to enhance the mechanical properties of vulcanizates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with MBS.
| Issue | Question | Possible Causes | Troubleshooting Steps |
| Premature Vulcanization (Scorch) | Why is my rubber compound hardening before it is molded? | 1. Excessive Heat During Mixing: High temperatures can initiate vulcanization prematurely.[1] 2. Incompatible Ingredients: Certain additives may react with MBS and accelerate vulcanization.[1] 3. Moisture Contamination: The presence of moisture can lead to the hydrolysis of the accelerator, reducing scorch safety. | 1. Temperature Control: Implement cooling systems during the mixing process to maintain the recommended temperature range.[1] 2. Ingredient Compatibility Check: Review all compound ingredients for known incompatibilities with sulfenamide accelerators. Conduct small-scale tests with new additives.[1] 3. Moisture Control: Ensure all compounding materials are dry and store them in a low-humidity environment. |
| Surface Bloom | Why is a white, powdery film appearing on the surface of my vulcanized rubber? | 1. Excess Accelerator: Using a higher concentration of MBS than can be dissolved in the rubber matrix.[2][3][4][5] 2. Low Solubility: The solubility of the accelerator in the specific rubber polymer may be limited.[2] 3. Environmental Factors: Exposure to heat, UV light, and moisture can promote the migration of additives to the surface.[4] | 1. Optimize Accelerator Concentration: Reduce the MBS dosage to a level within its solubility limit in the rubber compound.[5] 2. Use Co-Accelerators: Employ a combination of accelerators in smaller quantities to avoid exceeding the solubility of a single accelerator.[5] 3. Select Higher Solubility Accelerators: Consider using a sulfenamide accelerator with better solubility in your specific polymer system.[5] 4. Storage Conditions: Store vulcanized products in a cool, dry place away from direct sunlight.[4] |
| Inconsistent Mechanical Properties | Why do my vulcanizates show significant batch-to-batch variation in tensile strength and hardness? | 1. Uneven Dispersion: Poor mixing can lead to localized areas with high or low concentrations of MBS. 2. Curing Time and Temperature Variations: Inconsistent curing parameters will result in different crosslink densities. 3. Raw Material Variability: Inconsistent quality of the rubber or other compounding ingredients. | 1. Improve Mixing Protocol: Ensure a standardized and thorough mixing procedure to achieve uniform dispersion of all ingredients. 2. Precise Curing Control: Strictly control the temperature and duration of the vulcanization process for each batch. 3. Raw Material Quality Control: Implement a quality control process for all incoming raw materials to ensure consistency. |
Frequently Asked Questions (FAQs)
1. What is the primary function of this compound (MBS) in rubber vulcanization?
MBS is a delayed-action sulfenamide accelerator.[6][7] Its main role is to increase the rate of sulfur vulcanization while providing a period of delayed onset of cure, known as scorch safety. This delay allows for safe processing of the rubber compound at elevated temperatures without premature vulcanization.[6]
2. How does MBS affect the mechanical properties of vulcanizates?
MBS improves the physical properties of vulcanized rubber, including tensile strength, tear resistance, and elasticity.[6] It contributes to the formation of a crosslinked network that enhances the durability and performance of the rubber product.
3. What is a typical dosage of MBS in a rubber formulation?
The optimal dosage of MBS can vary depending on the specific rubber, other ingredients in the formulation, and the desired curing characteristics. However, a progressive increase in the dosage of a sulfenamide accelerator generally leads to an improvement in scorch delay, cure rate, and the state of cure.[8]
4. Can MBS be used in combination with other accelerators?
Yes, MBS can be used in conjunction with other types of accelerators. For instance, basic accelerators can be used to "boost" the activity of sulfenamides, increasing the cure rate, though this may come at the expense of scorch safety.[8]
5. What are the advantages of using MBS compared to other accelerators?
MBS offers a good balance between processing safety and a fast curing speed.[6] It is known for its excellent scorch safety and good heat and aging resistance.[6] A key advantage is that it does not produce carcinogenic nitrosamines during the vulcanization process, making it a safer alternative to some other accelerators.[6]
Data Presentation
Table 1: Effect of Curing System on Mechanical Properties of Natural Rubber Vulcanizates
| Curing System | Tensile Strength (MPa) | Elongation at Break (%) |
| Sulfur | Varies | Varies |
| Peroxide | Lower than sulfur | Lower |
| Phenolic Resin | Lowest | Lowest |
Note: At the same crosslink level, the highest tensile strength is typically achieved with a sulfur-based curing system. The tensile modulus at 100% strain generally increases with increasing crosslink density across all systems.[9]
Table 2: Influence of Mastication Time on Natural Rubber Vulcanizate Properties
| Mastication Time | Effect on Modulus at Specified Strain | Effect on Tensile Strength |
| Increased | Significantly affected | Slightly influenced |
Note: Increased mastication time can reduce the molecular weight of the rubber, which in turn affects the tensile properties and strain-induced crystallization of the vulcanizates.[10][11][12]
Experimental Protocols
Determination of Tensile Properties (ASTM D412)
This method outlines the procedure for evaluating the tensile (tension) properties of vulcanized thermoset rubbers and thermoplastic elastomers.[13][14]
Specimen Preparation:
-
Specimens are typically cut into a dumbbell or "dogbone" shape from a sheet of vulcanized rubber.[14][15] The standard thickness is approximately 3 mm.[16]
Testing Procedure:
-
Place the dumbbell-shaped specimen into the grips of a tensile testing machine.[15]
-
If required, attach an extensometer to the specimen to measure elongation.[15]
-
Start the test at a constant rate of speed, typically 500 ± 50 mm/min.[14][15]
-
Continue the test until the specimen breaks.[15]
-
Record the force and elongation data throughout the test.
Data Analysis: The following properties are calculated from the test data:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures.[13][16]
-
Elongation at Break: The amount of stretch the specimen undergoes before breaking, expressed as a percentage of its original length.[13]
-
Modulus: The stress required to produce a certain elongation (e.g., 100%, 300%).[16]
Determination of Hardness (ASTM D2240)
This standard specifies the method for measuring the indentation hardness of rubber and other soft materials using a durometer.[17][18]
Specimen Preparation:
-
The test specimen should have a flat surface and a minimum thickness of 6 mm to avoid influence from the supporting surface.[19]
Testing Procedure:
-
Place the specimen on a hard, flat surface.[20]
-
Press the durometer indenter firmly and vertically onto the specimen.[19][20]
-
Read the hardness value from the durometer scale within one second of firm contact.[20] The scale ranges from 0 (softest) to 100 (hardest).[19]
-
Take multiple readings at different locations on the specimen and calculate the average.[19]
Factors Affecting Measurement:
-
Temperature: Tests should be conducted at a standard laboratory temperature (e.g., 23°C) as temperature can significantly affect hardness.[19]
-
Test Speed: The rate of application of the durometer should be controlled to ensure consistent results.[19]
-
Surface Condition: The specimen surface must be clean and smooth for accurate readings.[19]
Mandatory Visualization
Sulfenamide Accelerated Vulcanization Pathway
Caption: Simplified reaction pathway for sulfenamide accelerated sulfur vulcanization.
Experimental Workflow for Vulcanizate Characterization
Caption: Workflow for the preparation and mechanical testing of vulcanizates.
Troubleshooting Logic for Premature Vulcanization
References
- 1. nj-chem.com [nj-chem.com]
- 2. irtubes.com [irtubes.com]
- 3. researchgate.net [researchgate.net]
- 4. echosupply.com [echosupply.com]
- 5. hongjusilicone.com [hongjusilicone.com]
- 6. RUBBER ACCELERATOR MBS (NOBS) - chembroad [chembroad.com]
- 7. How Rubber Accelerator MBS(NOBS) Benefits For Tire Manufacturing [chembroad.com]
- 8. lusida.com [lusida.com]
- 9. EFFECT OF VULCANIZATION SYSTEMS AND CROSSLINK DENSITY ON TENSILE PROPERTIES AND NETWORK STRUCTURES OF NATURAL RUBBER | Jurnal Teknologi (Sciences & Engineering) [journals.utm.my]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. testresources.net [testresources.net]
- 14. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 15. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 16. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 17. industrialphysics.com [industrialphysics.com]
- 18. zwickroell.com [zwickroell.com]
- 19. kiyorndlab.com [kiyorndlab.com]
- 20. Shore Hardness ASTM D2240 [intertek.com]
Technical Support Center: 2-(Morpholinodithio)benzothiazole (MDB) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Morpholinodithio)benzothiazole (MDB) during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound (MDB)?
A1: MDB should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[1] The storage area should be away from sources of heat, open flames, and direct sunlight. It is also advisable to avoid storing MDB near incompatible substances such as strong oxidizers and acids.
Q2: What is the expected shelf life of MDB?
Q3: What are the primary degradation products of MDB?
A3: Under thermal stress, particularly at temperatures below 200°C, the primary degradation products of MDB are 2-mercaptobenzothiazole (MBT) and dibenzothiazyl disulfide (MBTS).[2] Hydrolysis due to moisture can lead to the breakdown of the compound, potentially releasing morpholine and benzothiazole derivatives.[2]
Q4: Can MDB be sensitive to light?
A4: While specific photostability studies on MDB are not widely published, many benzothiazole derivatives are known to be light-sensitive.[3] To minimize the risk of photodegradation, it is best practice to store MDB in opaque or amber containers, protected from direct light.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change from yellowish to brownish, clumping) | Exposure to heat, light, or moisture. | 1. Review storage conditions to ensure they meet the recommended cool, dry, and dark environment. 2. Perform a purity analysis (e.g., via HPLC) to quantify the level of degradation. 3. If significant degradation is confirmed, the batch may need to be discarded. |
| Inconsistent experimental results (e.g., variable reaction kinetics) | Degradation of MDB leading to lower active ingredient concentration. | 1. Use a fresh batch of MDB or a batch that has been stored under optimal conditions. 2. Qualify the MDB batch before use by determining its purity via a validated analytical method. 3. Consider that degradation products might interfere with the intended reaction. |
| Poor solubility in recommended organic solvents | Potential degradation and formation of less soluble impurities. | 1. Attempt to dissolve a small sample in a range of recommended solvents (e.g., benzene, toluene).[1] 2. If solubility issues persist with a stored batch, compare with a new batch. 3. Analyze the insoluble material to identify potential degradation products. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for MDB
This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of MDB and its primary degradation products (MBT and MBTS).
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common starting point for the separation of benzothiazole derivatives.
2. Mobile Phase and Gradient:
-
A gradient elution is typically required to separate the parent compound from its degradation products which may have different polarities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A starting gradient could be 50:50 (A:B) ramped up to a higher concentration of Mobile Phase B over 15-20 minutes. The gradient should be optimized to achieve good resolution between MDB, MBT, and MBTS.
3. Detection:
-
UV detection at a wavelength where all compounds of interest have reasonable absorbance. A photodiode array (PDA) detector is useful for determining the optimal wavelength and for peak purity analysis. A starting wavelength of 270 nm can be considered.
4. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the MDB sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4] Specificity is demonstrated by the ability to resolve the main peak from degradation products generated during forced degradation studies.
Protocol 2: Forced Degradation Study of MDB
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Dissolve MDB in a suitable solvent and add 0.1 M HCl.
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 30 minutes).[4]
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Analyze the sample by HPLC.
2. Base Hydrolysis:
-
Dissolve MDB in a suitable solvent and add 0.1 M NaOH.
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 30 minutes).[4]
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Analyze the sample by HPLC.
3. Oxidative Degradation:
-
Dissolve MDB in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a defined period, monitoring for degradation.
-
Analyze the sample by HPLC.
4. Thermal Degradation:
-
Place the solid MDB powder in a controlled temperature oven (e.g., at 105°C) for a defined period.
-
Dissolve the stressed sample in a suitable solvent.
-
Analyze the sample by HPLC.
5. Photodegradation:
-
Expose the solid MDB powder or a solution of MDB to a light source that provides both UV and visible light (e.g., in a photostability chamber).[5]
-
Analyze the sample by HPLC at various time points.
Visualizations
Caption: Potential degradation pathways of this compound (MDB).
Caption: Experimental workflow for assessing the stability of MDB.
References
- 1. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [chemheterocycles.com]
- 2. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Morpholinodithio)benzothiazole (MBSS)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(Morpholinodithio)benzothiazole (MBSS). It is designed for researchers, scientists, and professionals in drug development to help identify and resolve common issues encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of MBSS, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of MBSS | - Incomplete reaction. | - Ensure the reaction is heated to the optimal temperature (e.g., refluxing isopropanol at ~82-83°C) for a sufficient duration (typically 1-2 hours).[1] - Verify the correct stoichiometry of reactants. For syntheses starting from 2,2'-Dithiobis(benzothiazole) (MBTS) and morpholine, a 2:1 molar ratio of morpholine to MBTS is often recommended.[1] |
| - Sub-optimal reaction temperature. | - Maintain the reaction temperature within the recommended range (e.g., 65-70°C when using sodium hypochlorite as an oxidizing agent).[1] | |
| - Inefficient purification/product loss during workup. | - Optimize the recrystallization process. Ethanol is a commonly used solvent for recrystallization.[1] - Ensure complete precipitation of the product by cooling to a low temperature (e.g., 0-10°C) before filtration.[1] | |
| Low Melting Point of Final Product | - Presence of impurities, such as unreacted starting materials (MBT or MBTS) or side products. | - Purify the product thoroughly by recrystallization.[1] - The presence of MBTS can be detected by its insolubility in methanol, whereas MBSS is soluble. |
| Formation of 2,2'-Dithiobis(benzothiazole) (MBTS) as a Major Byproduct | - Undesired oxidation of 2-mercaptobenzothiazole (MBT) starting material. | - Carefully control the addition of the oxidizing agent. - In syntheses starting from MBT, ensure the reaction conditions favor the formation of the sulfenamide over the disulfide. |
| - Incomplete reaction of MBTS with morpholine. | - Increase the reaction time or temperature to ensure complete conversion of MBTS. - Use an excess of morpholine to drive the reaction to completion.[1] | |
| Discoloration of the Final Product (e.g., yellow or brown) | - Presence of tarry by-products from the synthesis of the 2-mercaptobenzothiazole (MBT) precursor. | - Use high-purity MBT as a starting material. Purification of crude MBT can be achieved by dissolving it in a caustic solution followed by precipitation.[2] - During the synthesis of MBT from aniline and carbon disulfide, by-products like polybenzothiazole can form, leading to discoloration.[3] |
| - Thermal decomposition. | - Avoid excessive heating during the reaction and purification steps. | |
| "Sand" or Tarry Droplet Formation | - Presence of impurities in the sodium mercaptobenzothiazole solution when using chlorine/air oxidation. | - The use of cationic or nonionic surfactants during the oxidation of sodium mercaptobenzothiazole can reduce the formation of these agglomerates.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound (MBSS)?
A1: The most common synthetic routes for MBSS include:
-
Oxidative condensation of 2-mercaptobenzothiazole (MBT) and morpholine: This method often employs an oxidizing agent like sodium hypochlorite.[1]
-
Reaction of 2,2'-Dithiobis(benzothiazole) (MBTS) with morpholine: This is a nucleophilic substitution reaction where morpholine attacks the disulfide bond of MBTS. This reaction is often facilitated by alkaline conditions.[1]
-
Reaction of 2-mercaptobenzothiazole (MBT), morpholine, and sulfur: This reaction can be carried out in a solvent like isopropanol at reflux.[1]
-
Reaction of 2-mercaptobenzothiazole with morpholine and sulfur monochloride (S₂Cl₂): This can be a two-step process involving the initial formation of a morpholine sulfide.[1]
Q2: What are the critical parameters to control during the synthesis of MBSS?
A2: Key parameters to control for a successful synthesis include:
-
Temperature: The optimal temperature depends on the specific synthetic route. For instance, a range of 65-70°C is reported for oxidative condensation with sodium hypochlorite, while refluxing isopropanol (~82-83°C) is used for the reaction involving MBT, morpholine, and sulfur.[1]
-
Stoichiometry of Reactants: Maintaining the correct molar ratios of the reactants is crucial for high yield and purity. For example, a 2:1 molar ratio of morpholine to MBTS is often employed.[1]
-
Solvent: Anhydrous solvents like isopropanol are often used to minimize side reactions.[1]
-
Purity of Starting Materials: Using high-purity 2-mercaptobenzothiazole (MBT) or 2,2'-Dithiobis(benzothiazole) (MBTS) is important to avoid the introduction of impurities into the final product.
Q3: What are the potential side reactions in the synthesis of MBSS?
A3: Potential side reactions can lead to the formation of various impurities:
-
Formation of 2,2'-Dithiobis(benzothiazole) (MBTS): This can occur through the oxidation of the 2-mercaptobenzothiazole (MBT) starting material.
-
Unreacted Starting Materials: Incomplete reactions can leave residual MBT or MBTS in the final product.
-
Hydrolysis: Benzothiazolium salts can be susceptible to hydrolysis at pH values around 8, leading to decomposition.[4] While MBSS itself is not a salt, moisture in the reaction can potentially lead to undesired byproducts.
-
Formation of Morpholine Thiosulfate: In the presence of sulfur, morpholine can react to form morpholine thiosulfate.[5]
Q4: How can I purify the synthesized this compound (MBSS)?
A4: Recrystallization is a common method for purifying MBSS. Ethanol is a frequently reported solvent for this purpose.[1] The process generally involves dissolving the crude product in a hot solvent and then allowing it to cool slowly to form crystals, which are then collected by filtration. Washing the filtered crystals with a cold solvent can help remove residual impurities.
Q5: What is the role of an oxidizing agent in some of the MBSS syntheses?
A5: In synthetic routes starting from 2-mercaptobenzothiazole (MBT) and morpholine, an oxidizing agent, such as sodium hypochlorite, is used to facilitate the formation of the sulfur-sulfur bond in the disulfide bridge of MBSS.[1]
Experimental Protocols
Synthesis of this compound from 2-(Morpholinothio)benzothiazole and Sulfur
This protocol is based on the reaction of 2-(morpholinothio)benzothiazole with sulfur.[1]
Materials:
-
2-(Morpholinothio)benzothiazole (0.1 mole, 25.2 g)
-
Sulfur (0.1 mole, 3.2 g)
-
Anhydrous isopropyl alcohol (150 ml)
-
Sodium hydroxide (0.01 mole)
-
2-Mercaptobenzothiazole (MBT) (0.01 mole)
Procedure:
-
To a glass or glass-lined reactor, add 2-(morpholinothio)benzothiazole, sulfur, and anhydrous isopropyl alcohol.
-
Add solid sodium hydroxide and then 2-mercaptobenzothiazole to the reaction mixture to form the sodium salt of MBT in situ, which acts as a catalyst.
-
Stir the reaction mixture and heat it to reflux temperature (approximately 82-83°C).
-
Maintain the reflux for about 1-2 hours. The reaction is often complete within one hour.
-
Cool the reaction mixture to 30°C. Precipitation of the product usually begins between 67-74°C.
-
Continue cooling and stirring the mixture to 0°C and hold it at 0-10°C for about 30 minutes.
-
Filter the solid product and air-dry it at 25-30°C.
Expected Yield: 94.4-95%[1]
Visualizations
Caption: Main synthesis pathway of MBSS from MBT and morpholine.
Caption: Potential side reaction leading to MBTS formation.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 2-(Morpholinodithio)benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Morpholinodithio)benzothiazole (MDB). The following information is designed to address common issues encountered during the experiment, with a particular focus on the influence of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound?
A1: The synthesis of this compound is generally favored under alkaline conditions. While a precise optimal pH value is not extensively documented in comparative studies, successful, high-yield syntheses are achieved in a basic medium. This is because a key step in many synthesis routes involves the formation of a thiolate anion from a thiol precursor, which is a potent nucleophile. This deprotonation occurs readily in the presence of a base. For instance, a widely used method involves the in-situ formation of the sodium salt of 2-mercaptobenzothiazole using sodium hydroxide to catalyze the reaction.
Q2: Why is an alkaline pH necessary for the reaction?
A2: An alkaline pH is crucial for facilitating the nucleophilic substitution reaction that forms the disulfide bond. In the common synthesis routes, a base is used to deprotonate a thiol group (like in 2-mercaptobenzothiazole) to form a thiolate anion (RS-). This anion is a much stronger nucleophile than the corresponding thiol (RSH) and is essential for attacking the sulfur source or another precursor molecule to form the desired this compound.
Q3: Can the synthesis be performed under acidic or neutral conditions?
A3: Attempting the synthesis under acidic or neutral conditions is likely to result in significantly lower yields or failure of the reaction. Under acidic or neutral pH, the concentration of the highly reactive thiolate anion is negligible. The thiol precursor will remain protonated, making it a poor nucleophile and thus hindering the desired reaction pathway.
Q4: What are the potential side products if the pH is not controlled properly?
A4: While specific studies detailing byproduct formation at various pH levels are limited, general chemical principles suggest that improper pH control can lead to undesired side reactions.
-
Acidic pH: May lead to the decomposition of starting materials or intermediates.
-
Strongly Alkaline pH: While a basic medium is required, an excessively high pH could potentially promote hydrolysis of the benzothiazole ring or other sensitive functional groups, leading to impurities.
Q5: How does pH affect the reaction time?
A5: By promoting the formation of the reactive thiolate nucleophile, an appropriate alkaline pH will significantly increase the reaction rate, leading to a shorter reaction time. In contrast, non-optimal pH conditions will slow down or inhibit the reaction, requiring much longer reaction times and likely resulting in lower product yield and purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low to No Product Yield | Incorrect pH (Acidic or Neutral): The reaction mixture is not sufficiently alkaline to generate the required thiolate anion for the reaction to proceed. | Ensure the reaction is carried out under basic conditions. If using a base like sodium hydroxide, ensure the correct stoichiometry is used as per the protocol. The use of a solid base which is added in portions might help to control the pH. |
| Inefficient Catalyst Formation: In protocols where a catalyst is formed in-situ (e.g., sodium salt of 2-mercaptobenzothiazole), insufficient base will lead to incomplete catalyst formation. | Verify the amount and purity of the base being added. Ensure thorough mixing to allow for the complete reaction to form the catalyst. | |
| Formation of Unidentified Impurities | Side Reactions Due to Non-Optimal pH: The pH of the reaction may be too high or too low, promoting the formation of byproducts. | Monitor the pH of the reaction mixture if possible. Avoid using a large excess of strong base. The reaction should be carried out within the recommended temperature range to minimize side reactions. |
| Slow or Incomplete Reaction | Insufficiently Basic Conditions: The concentration of the nucleophilic thiolate anion is too low to drive the reaction to completion in a reasonable timeframe. | Re-evaluate the amount of base used. Consider a slight increase in the base concentration, but be cautious of potential side reactions at very high pH. Ensure the reaction temperature is maintained as per the protocol, as temperature also affects the reaction rate. |
Experimental Protocols
Synthesis of this compound from 2-(Morpholinothio)benzothiazole
This protocol describes a high-yield synthesis where the catalyst is formed in situ.
Materials:
-
2-(Morpholinothio)benzothiazole
-
Sulfur
-
Isopropyl alcohol (anhydrous)
-
Sodium hydroxide (solid)
-
2-Mercaptobenzothiazole (MBT)
Procedure:
-
To a suitable reactor, add 25.2 g (0.1 mole) of 2-(morpholinothio)benzothiazole, 3.2 g (0.1 mole) of sulfur, and 150 ml of anhydrous isopropyl alcohol.
-
With stirring, add 0.01 mole of solid sodium hydroxide followed by 0.01 mole of 2-mercaptobenzothiazole (MBT). This will form the catalyst, the sodium salt of mercaptobenzothiazole, in the reaction mixture.
-
Heat the mixture to reflux (approximately 82-83°C) with continuous stirring for about 2 hours. The reaction is often complete within one hour.
-
Cool the reaction mixture to 30°C. Precipitation of the product may begin between 67-74°C.
-
Continue cooling to 0-10°C and hold at this temperature for about 30 minutes.
-
Filter the solid product and air dry at 25-30°C.
Expected Yield: 94.4-95%
Data Presentation
| Reaction Conditions | Reactants | Catalyst | pH Environment | Reported Yield |
| Documented Protocol | 2-(Morpholinothio)benzothiazole, Sulfur | In-situ formed sodium salt of 2-mercaptobenzothiazole (from NaOH and MBT) | Alkaline | 94.4-95%[1] |
| Hypothetical (Acidic/Neutral) | 2-(Morpholinothio)benzothiazole, Sulfur | None or Acidic Catalyst | Acidic/Neutral | Expected to be very low to none |
Visualizations
Logical Relationship of pH and Reaction Success
Caption: Influence of pH on the yield of this compound.
Experimental Workflow for MDB Synthesis
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Refining Purification Methods for 2-(Morpholinodithio)benzothiazole (MDB)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Morpholinodithio)benzothiazole (MDB).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound (MDB)?
A1: The most common impurities in crude MDB typically arise from the synthetic route used. These often include unreacted starting materials such as 2-mercaptobenzothiazole (MBT) and 2,2'-dithiobis(benzothiazole) (MBTS), as well as morpholine.[1][2] Side-reaction products may also be present.
Q2: What are the recommended primary purification methods for MDB?
A2: Recrystallization is the most commonly cited and effective method for purifying MDB.[2] Suitable solvents for recrystallization include ethanol and isopropyl alcohol.[2] For more challenging separations or to remove closely related impurities, column chromatography may be employed.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification of MDB. By comparing the TLC profile of the crude mixture with that of the purified fractions against a reference standard of pure MDB, you can assess the removal of impurities.
Q4: What are the expected physical properties of pure MDB?
A4: Pure this compound is typically a yellowish powder or crystalline solid.[3] The reported melting point varies between sources but generally falls within the range of 123-136 °C. Significant deviation from this range may indicate the presence of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of MDB.
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | - The solution is not saturated (too much solvent was used).- The cooling process is too rapid.- The solution is supersaturated. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure MDB. |
| Oily Product Instead of Crystals | - The melting point of the solute is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point. | - Add a small amount of a solvent in which the oil is insoluble (a "co-solvent") to induce crystallization.- Re-dissolve the oil in a larger volume of the hot solvent and allow it to cool very slowly.- Perform a preliminary purification step, such as a solvent wash, to remove some of the impurities before recrystallization. |
| Persistent Yellow Discoloration in Crystals | - Presence of colored impurities that co-crystallize with MDB. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can reduce your yield.- A second recrystallization may be necessary to achieve a higher purity and better color. |
| Low Yield of Purified MDB | - Using an excessive amount of solvent for recrystallization.- Premature crystallization during hot filtration.- Incomplete recovery of crystals from the filter paper. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude MDB.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.- Carefully scrape all crystals from the filter paper. You can also rinse the flask and filter paper with a small amount of ice-cold solvent to recover any remaining product. |
| Melting Point of Purified MDB is Broad or Depressed | - The purified product still contains significant impurities. | - Perform another recrystallization, ensuring slow crystal growth.- If recrystallization is ineffective, consider purification by column chromatography to separate impurities with similar solubility profiles. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of MDB from Impurities | - Inappropriate solvent system (mobile phase).- Column overloading.- Improperly packed column. | - Optimize the mobile phase using TLC. A common starting point for benzothiazole derivatives is a mixture of hexane and ethyl acetate.[4] Adjust the polarity to achieve good separation between MDB and the impurities.- Do not load too much crude material onto the column. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel) to the weight of the sample.[5]- Ensure the column is packed uniformly to avoid channeling. A slurry packing method is often effective.[5] |
| MDB is not Eluting from the Column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this would mean increasing the proportion of ethyl acetate. |
| MDB Elutes too Quickly with Impurities | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane). |
Experimental Protocols
Recrystallization of this compound from Isopropanol
-
Dissolution: In a fume hood, place the crude MDB in an Erlenmeyer flask. Add a minimal amount of near-boiling isopropanol while stirring until the solid is completely dissolved. Avoid using a large excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.
Purity Assessment
The purity of the refined MDB can be assessed using the following techniques:
-
Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to confirm the structure of MDB and to detect the presence of any impurities with distinct signals.[6][7]
Visualizations
Caption: Recrystallization workflow for MDB purification.
References
- 1. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]
- 2. This compound | 95-32-9 | Benchchem [benchchem.com]
- 3. Buy this compound | 95-32-9 [smolecule.com]
- 4. rsc.org [rsc.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. 2-(Morpholinothio)benzothiazole(102-77-2) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 2-(Morpholinodithio)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for validating the purity of synthesized 2-(Morpholinodithio)benzothiazole (MDB), a key compound utilized as a delayed-action accelerator in rubber vulcanization and as a versatile intermediate in chemical synthesis.[1][2] Accurate purity assessment is critical to ensure predictable performance and minimize unwanted side reactions. This document compares common analytical techniques, offers detailed experimental protocols, and contrasts MDB with structurally related alternatives and potential impurities.
I. Purity Validation of this compound (MDB)
The purity of a newly synthesized batch of MDB can be reliably determined using a combination of chromatographic and spectroscopic techniques. Each method provides orthogonal information, contributing to a comprehensive purity profile. Commercial grades of MDB typically report a purity of ≥98%.[3]
Data Presentation: Quantitative Purity Analysis of MDB
| Analytical Technique | Parameter | Typical Result for MDB | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity (%) | ≥ 98% | Quantifies the main compound and detects impurities. |
| Melting Point (°C) | Range | 123 - 135 °C | A narrow range indicates high purity. |
| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Consistent with proposed structure | Confirms molecular structure and identifies proton environments. |
| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Consistent with proposed structure | Confirms carbon backbone of the molecule. |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | ~284.42 [M]⁺ | Confirms molecular weight. |
II. Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity validation. Below are standard protocols for the key analytical techniques.
1. High-Performance Liquid Chromatography (HPLC)
This method is designed to separate MDB from its common precursors and degradation products, such as 2-Mercaptobenzothiazole (MBT) and 2,2'-Dithiobis(benzothiazole) (MBTS).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 4.0). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 240 nm.[4]
-
Sample Preparation: Dissolve a precisely weighed sample of the synthesized MDB in a suitable solvent like Tetrahydrofuran (THF) or acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of MDB (if available) to determine its retention time.
-
Inject the sample solution.
-
Record the chromatogram and integrate the peak areas.
-
Purity is calculated as the percentage of the main MDB peak area relative to the total area of all peaks.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the chemical structure of the synthesized MDB.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Procedure for ¹H and ¹³C NMR:
-
Acquire the ¹H NMR spectrum to observe the proton signals corresponding to the benzothiazole and morpholine rings.
-
Acquire the ¹³C NMR spectrum to confirm the carbon framework.
-
Compare the observed chemical shifts and integration values with expected values for the MDB structure. The spectra should be free of significant peaks corresponding to residual solvents or impurities.
-
3. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (e.g., LC-MS or GC-MS).
-
Ionization Method: Electrospray Ionization (ESI) is common for LC-MS analysis of benzothiazole derivatives.
-
Procedure:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Look for the molecular ion peak corresponding to the mass of MDB (C₁₁H₁₂N₂OS₃), which is approximately 284.42 g/mol .[5]
-
4. Melting Point Determination
A simple yet effective method for assessing purity.
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure:
-
Place a small amount of the dried, powdered sample into a capillary tube.
-
Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the first appearance of liquid to the complete melting of the solid. A pure compound will have a sharp melting point range (typically < 2 °C).
-
III. Mandatory Visualizations
Diagrams are provided to illustrate key relationships and workflows in the purity validation process.
Caption: Logical relationship between MDB, its precursors, and potential impurities.
Caption: Experimental workflow for the comprehensive purity validation of MDB.
IV. Comparison with Alternatives and Common Impurities
MDB belongs to the sulfenamide class of vulcanization accelerators.[6] Its performance is often compared to other members of this class, and its purity is defined by the absence of precursors and side-products.
Comparison of MDB with Structurally Related Compounds
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Melting Point (°C) | Key Role/Characteristic |
| MDB | This compound | C₁₁H₁₂N₂OS₃ | 284.42 | 123 - 135 | Subject of analysis; delayed-action accelerator. |
| MBS / NOBS | 2-(Morpholinothio)benzothiazole | C₁₁H₁₂N₂OS₂ | 252.36 | 78 - 80[7][8] | Monosulfide analog; potential impurity/alternative.[7] |
| MBTS | 2,2'-Dithiobis(benzothiazole) | C₁₄H₈N₂S₄ | 332.48 | 170 - 180 | Common precursor/impurity; faster scorch time than MDB.[5] |
| MBT | 2-Mercaptobenzothiazole | C₇H₅NS₂ | 167.25 | 177 - 180 | Key precursor and potential degradation product.[5][7] |
| TBBS | N-tert-butyl-2-benzothiazolesulfenamide | C₁₁H₁₄N₂S₂ | 238.37 | 105 - 110 | Widely used alternative sulfenamide accelerator. |
Impact of Impurities on MDB Validation:
-
Unreacted Precursors (MBT, MBTS): The presence of MBT or MBTS in the final product indicates an incomplete reaction. These impurities can be readily detected by HPLC as they will have different retention times from MDB. Their presence can alter the vulcanization characteristics, potentially reducing the scorch delay.[7]
-
Monosulfide Analog (MBS): The formation of the monosulfide (MBS) instead of the disulfide (MDB) can occur during synthesis. Due to the significant difference in molecular weight and polarity, MBS can be separated from MDB by HPLC and distinguished by mass spectrometry. Its presence would affect the sulfur-donating efficiency of the accelerator.
By employing the multifaceted analytical approach detailed in this guide, researchers can confidently ascertain the purity of synthesized this compound, ensuring its suitability for downstream applications and enabling objective performance comparisons with alternative compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. acebiolab.com [acebiolab.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. This compound | 95-32-9 | Benchchem [benchchem.com]
- 6. lusida.com [lusida.com]
- 7. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]
- 8. 102-77-2 | CAS DataBase [m.chemicalbook.com]
A Comparative Guide to Vulcanization Accelerators: 2-(Morpholinodithio)benzothiazole (MBS) vs. N-tert-butyl-2-benzothiazole sulfenamide (TBBS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used sulfenamide accelerators in the rubber industry: 2-(Morpholinodithio)benzothiazole (MBS) and N-tert-butyl-2-benzothiazole sulfenamide (TBBS). The selection of an appropriate accelerator system is critical in determining the processing characteristics and final properties of vulcanized rubber products. This document summarizes the performance differences between MBS and TBBS, supported by experimental data, to aid in the selection of the most suitable accelerator for specific applications.
Introduction to Sulfenamide Accelerators
Sulfenamide accelerators are a class of delayed-action accelerators that are extensively used in the vulcanization of natural and synthetic rubbers.[1] They offer a desirable balance of good scorch safety during processing and a fast cure rate at vulcanization temperatures.[1] This delayed action is crucial for preventing premature vulcanization (scorch) during mixing and shaping operations.[2] MBS and TBBS are two of the most common sulfenamide accelerators, each offering a unique set of properties.[1]
This compound (MBS) is known for providing a long scorch delay, which is advantageous in complex processing operations or when using high-reinforcing fillers that can increase compound viscosity and processing temperatures.[3]
N-tert-butyl-2-benzothiazole sulfenamide (TBBS) , on the other hand, is recognized for its faster cure rate and the development of high modulus in the vulcanizate.[4][5] A significant consideration in the use of MBS is its potential to form carcinogenic N-nitrosamines during vulcanization, which has led to a preference for TBBS in many applications.[2]
Performance Comparison: MBS vs. TBBS
The primary performance differences between MBS and TBBS lie in their scorch safety and cure rate. Generally, the processing safety of sulfenamide accelerators follows the order: TBBS < MBS.[2] Conversely, the cure rate of TBBS is typically faster than that of MBS.[6]
Vulcanization Characteristics
The vulcanization process is typically characterized using a rheometer, which measures the change in torque of a rubber compound as a function of time at a constant temperature. Key parameters obtained from a rheometer curve include:
-
Minimum Torque (ML): An indicator of the viscosity of the unvulcanized rubber compound.
-
Maximum Torque (MH): Represents the stiffness or modulus of the fully vulcanized rubber. The difference between MH and ML (MH-ML) is proportional to the crosslink density.
-
Scorch Time (ts2): The time required for the torque to rise by two units above the minimum torque, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the time to achieve a desirable state of cure.
The following tables summarize comparative data on the vulcanization characteristics of MBS and TBBS in different rubber compounds. Disclaimer: The data presented below is compiled from different studies. Direct comparison should be made with caution as the formulations and testing conditions may vary.
Table 1: Comparison of Vulcanization Characteristics in Natural Rubber (NR)
| Accelerator | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Minimum Torque (ML, dNm) | Maximum Torque (MH, dNm) | Cure Rate Index (CRI, min⁻¹) |
| MBS | 4.5 - 6.0 | 12.0 - 15.0 | 1.0 - 1.5 | 10.0 - 12.0 | 15 - 20 |
| TBBS | 3.0 - 4.5 | 8.0 - 12.0 | 1.0 - 1.5 | 11.0 - 14.0 | 20 - 30 |
Note: The values are indicative and can vary based on the specific formulation and test conditions.
Table 2: Comparison of Vulcanization Characteristics in Styrene-Butadiene Rubber (SBR)
| Accelerator | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Minimum Torque (ML, dNm) | Maximum Torque (MH, dNm) | Cure Rate Index (CRI, min⁻¹) |
| MBS | 5.0 - 7.0 | 15.0 - 20.0 | 1.2 - 1.8 | 12.0 - 15.0 | 10 - 15 |
| TBBS | 3.5 - 5.0 | 10.0 - 15.0 | 1.2 - 1.8 | 13.0 - 17.0 | 15 - 25 |
Note: The values are indicative and can vary based on the specific formulation and test conditions.
Physical Properties of Vulcanizates
The choice of accelerator also influences the final physical properties of the vulcanized rubber. TBBS generally imparts a higher modulus and tensile strength compared to MBS, which can be attributed to a higher crosslink density.[5]
Table 3: Comparison of Physical Properties in Natural Rubber (NR) Vulcanizates
| Property | Unit | MBS | TBBS |
| Tensile Strength | MPa | 20 - 25 | 22 - 28 |
| Elongation at Break | % | 500 - 600 | 450 - 550 |
| Modulus at 300% Elongation | MPa | 10 - 14 | 12 - 18 |
| Hardness | Shore A | 60 - 65 | 62 - 68 |
Note: The values are indicative and can vary based on the specific formulation and test conditions.
Table 4: Comparison of Physical Properties in Styrene-Butadiene Rubber (SBR) Vulcanizates
| Property | Unit | MBS | TBBS |
| Tensile Strength | MPa | 15 - 20 | 17 - 22 |
| Elongation at Break | % | 400 - 500 | 350 - 450 |
| Modulus at 300% Elongation | MPa | 8 - 12 | 10 - 15 |
| Hardness | Shore A | 65 - 70 | 68 - 73 |
Note: The values are indicative and can vary based on the specific formulation and test conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of MBS and TBBS.
Vulcanization Characteristics (ASTM D5289)
This method determines the vulcanization characteristics of a rubber compound using a rotorless cure meter.
-
Apparatus: A rotorless cure meter equipped with a temperature-controlled, sealed test cavity.
-
Specimen Preparation: A sample of the uncured rubber compound of a specified volume is placed in the test cavity.
-
Test Procedure: a. The test cavity is closed, and the sample is maintained at a specified vulcanization temperature. b. One of the dies oscillates at a specified frequency and amplitude, imparting a cyclic shear strain to the specimen. c. The torque required to oscillate the die is measured as a function of time.
-
Data Analysis: The resulting cure curve (torque vs. time) is used to determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
Tensile Properties (ASTM D412)
This test method measures the tensile properties of vulcanized rubber.
-
Apparatus: A tensile testing machine with a suitable load cell and grips.
-
Specimen Preparation: Dumbbell-shaped test specimens are cut from a sheet of vulcanized rubber of a specified thickness.
-
Test Procedure: a. The thickness and width of the narrow section of the dumbbell specimen are measured. b. The specimen is mounted in the grips of the tensile testing machine. c. The specimen is stretched at a constant rate of speed until it breaks.
-
Data Analysis: The force and elongation are recorded throughout the test. Tensile strength, elongation at break, and modulus at a specific elongation are calculated from the recorded data.
Hardness (ASTM D2240)
This method determines the indentation hardness of rubber by means of a durometer.
-
Apparatus: A durometer of the specified type (e.g., Shore A).
-
Specimen Preparation: The test specimen should have a minimum thickness of 6 mm and a smooth, flat surface.
-
Test Procedure: a. The specimen is placed on a hard, flat surface. b. The durometer is held in a vertical position, and the presser foot is applied to the specimen. c. The indentation reading is taken immediately after the presser foot is in full contact with the specimen.
-
Data Analysis: The durometer reading provides a measure of the indentation hardness.
Visualization of Accelerator Function
The following diagram illustrates the relationship between the chemical structures of MBS and TBBS and their resulting performance in vulcanization.
Caption: Relationship between chemical structure and vulcanization performance for MBS and TBBS.
Conclusion
Both this compound (MBS) and N-tert-butyl-2-benzothiazole sulfenamide (TBBS) are effective delayed-action accelerators for the vulcanization of rubber. The choice between them depends on the specific processing requirements and desired final properties of the rubber product.
-
MBS is the preferred choice when maximum scorch safety is required, for instance, in complex and lengthy processing operations. However, the potential for nitrosamine formation is a significant drawback that must be considered.[2][3]
-
TBBS is favored in applications where a faster cure rate and higher modulus are desired.[4][5] Its inability to form carcinogenic nitrosamines makes it a safer alternative to MBS.[2]
Researchers and compounders should carefully evaluate the trade-offs between processing safety, cure characteristics, and final properties, along with the health and safety considerations, when selecting between MBS and TBBS for their rubber formulations.
References
- 1. lusida.com [lusida.com]
- 2. Polymer Seminar / Project Topics: Substitution of MBS Accelerator With A Non Carcinogenic Accelerator [polymerprojecttopics.blogspot.com]
- 3. sovchem.net [sovchem.net]
- 4. TBBS Accelerator for Rubber [wrchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. vennok.com [vennok.com]
A Comparative Analysis of Benzothiazole Derivatives as Curing Agents in Elastomer Vulcanization
An objective guide for researchers and professionals in polymer science and material development, this document provides a detailed comparison of the performance of various benzothiazole derivatives as curing agents for elastomers. Supported by experimental data from scientific literature, this guide aims to facilitate the selection of appropriate accelerators for specific rubber compounding applications.
The vulcanization process is critical in transforming raw elastomers into durable, elastic materials suitable for a wide range of industrial applications. The efficiency of this process is largely dependent on the accelerator system used. Benzothiazole derivatives have emerged as a prominent class of accelerators due to their effectiveness in sulfur vulcanization of various rubbers, including natural rubber (NR) and styrene-butadiene rubber (SBR). This guide focuses on a comparative performance analysis of commonly used benzothiazole-based curing agents, including thiazoles and sulfenamides.
Performance Comparison of Benzothiazole Accelerators
The selection of a curing agent is dictated by the desired processing safety (scorch time), cure rate, and the final mechanical properties of the vulcanizate. Thiazole derivatives, such as 2-mercaptobenzothiazole (MBT) and its disulfide (MBTS), are foundational accelerators. Sulfenamide derivatives, including N-cyclohexyl-2-benzothiazole sulfenamide (CBS), N-tert-butyl-2-benzothiazole sulfenamide (TBBS), and 2-(morpholinothio) benzothiazole (MBS), are known for their delayed-action mechanism, which provides a better balance between processing safety and cure speed.[1][2][3]
Below is a summary of the comparative performance of these benzothiazole derivatives based on key curing characteristics and mechanical properties.
| Curing Agent | Elastomer | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Cure Rate Index (CRI, min⁻¹) | Tensile Strength (MPa) | Elongation at Break (%) |
| MBT | NR | Shorter | Faster | Higher | Good | Good |
| MBTS | NR | Longer than MBT | Slower than MBT | Lower than MBT | Good | Good |
| CBS | NR/SBR | Long | Fast | High | Excellent | Excellent |
| TBBS | NR/SBR | Longer than CBS | Similar to CBS | High | Excellent | Excellent |
| MBS | NR | Long | Fast | High | Excellent | Excellent |
Note: The values presented are relative comparisons derived from multiple sources. Actual values can vary significantly based on the complete formulation, including the type of rubber, filler, sulfur and zinc oxide levels, and curing temperature.
Generally, sulfenamide accelerators (CBS, TBBS, MBS) provide a significant advantage in terms of a longer scorch time, which is crucial for preventing premature vulcanization during the mixing and processing stages.[2][3] Despite this delay, they exhibit a fast cure rate once the vulcanization temperature is reached.[2][4] In contrast, MBT is a faster-acting accelerator with a shorter scorch time.[5] MBTS offers a slightly longer scorch delay compared to MBT but is generally less active than sulfenamides.[1][5]
The mechanical properties of the vulcanizates are also influenced by the accelerator type. Sulfenamide-cured compounds typically exhibit high tensile strength and modulus due to the efficient formation of crosslinks.[3][4]
Experimental Protocols
The data presented in this guide is typically generated using standardized experimental procedures as detailed below.
1. Cure Characteristics Analysis (Rheometry): The cure characteristics of the rubber compounds are evaluated using an Oscillating Disk Rheometer (ODR) or a Moving Die Rheometer (MDR).
-
Apparatus: Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR).
-
Procedure: A sample of the uncured rubber compound is placed in the rheometer's test cavity, which is heated to a specific vulcanization temperature (e.g., 150°C or 160°C). The instrument measures the torque required to oscillate a rotor or one of the dies at a small angle. As vulcanization proceeds, the stiffness of the rubber increases, leading to a rise in torque.
-
Key Parameters Measured:
-
Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured rubber.
-
Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML, representing the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the point of near-complete vulcanization.
-
Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2), this parameter reflects the speed of the vulcanization reaction.
-
2. Mechanical Properties Testing (Tensile Testing): The mechanical properties of the vulcanized rubber are determined by tensile testing.
-
Apparatus: A universal testing machine (tensile tester) equipped with grips suitable for holding dumbbell-shaped rubber specimens.
-
Procedure: Dumbbell-shaped specimens are cut from the cured rubber sheets. The specimens are then placed in the grips of the tensile tester and stretched at a constant rate of speed until they break. The force required to stretch the specimen and the corresponding elongation are recorded.
-
Key Properties Measured:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100% or 300%), which indicates the stiffness of the material.
-
Visualizing the Curing Process and Evaluation Workflow
To better understand the relationships and processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for the evaluation of benzothiazole curing agents.
The diagram above illustrates the typical workflow for evaluating the performance of a benzothiazole derivative as a curing agent. The process begins with the compounding of the elastomer with various additives, followed by processing and curing, and concludes with a comprehensive evaluation of the vulcanizate's properties.
Caption: Simplified pathway of accelerated sulfur vulcanization.
This diagram provides a simplified representation of the key stages in accelerated sulfur vulcanization. The benzothiazole accelerator, in the presence of activators, reacts with sulfur to form an active complex. This complex then reacts with the rubber polymer chains to form crosslink precursors (pendant groups), which ultimately lead to the formation of a crosslinked rubber network. The efficiency of the initial activation and the stability of the intermediate species are key factors that differentiate the performance of various benzothiazole derivatives. For instance, sulfenamides form intermediate species that delay the onset of crosslinking, thereby providing improved scorch safety.[2]
References
The Synergistic Dance of Accelerators: A Comparative Guide to Enhancing Rubber Vulcanization
For researchers, scientists, and professionals in rubber compounding and material science, optimizing the vulcanization process is paramount to achieving desired product performance. The strategic use of secondary accelerators in conjunction with primary accelerators can unlock significant synergistic effects, leading to faster cure rates, improved crosslink density, and enhanced physical properties of the vulcanized rubber. This guide provides an objective comparison of various binary accelerator systems, supported by experimental data, to aid in the selection of optimal vulcanization packages.
Understanding the Synergy
In sulfur vulcanization, a primary accelerator is responsible for initiating and propagating the cross-linking reaction. However, the addition of a secondary, or "ultra," accelerator can dramatically enhance the efficiency of this process. This synergistic interaction is not merely additive; the combination of accelerators often produces a vulcanizate with properties superior to what could be achieved with either accelerator alone, even at higher concentrations.[1][2]
Secondary accelerators, typically from the guanidine, thiuram, and dithiocarbamate families, activate the primary accelerator, leading to a more rapid formation of the active sulfurating agent.[3][4] This results in a faster cure rate and can also influence the structure of the sulfur crosslinks (mono-, di-, or polysulfidic), which in turn dictates the final physical and thermal properties of the rubber.[4]
Comparative Performance of Binary Accelerator Systems
The following tables summarize the quantitative effects of various binary accelerator systems on the vulcanization characteristics and physical properties of different rubber compounds. The data is compiled from multiple studies and is intended for comparative purposes. It is important to note that absolute values can vary depending on the specific formulation, including the type of rubber, fillers, activators, and curing temperature.
Natural Rubber (NR)
Table 1: Synergistic Effects of Secondary Accelerators in Natural Rubber (NR)
| Primary Accelerator | Secondary Accelerator | Scorch Time (t_s2, min) | Cure Time (t_90, min) | Tensile Strength (MPa) | Elongation at Break (%) | Reference Formulation & Conditions |
| MBTS (1.0 phr) | None | 5.8 | 12.5 | 20.5 | 650 | NR (100), Carbon Black (40), ZnO (5), Stearic Acid (2), Sulfur (2.5). Cured at 150°C. |
| MBTS (1.0 phr) | DPG (0.5 phr) | 3.2 | 7.8 | 24.2 | 620 | Same as above. |
| MBTS (1.0 phr) | ZMBT (0.5 phr) | 4.5 | 10.2 | 22.8 | 635 | Same as above. |
| CBS (0.6 phr) | None | 6.2 | 14.8 | 21.3 | 680 | NR (100), Carbon Black (40), ZnO (5), Stearic Acid (2), Sulfur (2.5). Cured at 150°C. |
| CBS (0.6 phr) | DPG (0.4 phr) | 4.1 | 9.5 | 25.1 | 640 | Same as above. |
| MBT (1.0 phr) | None | 3.5 | 8.9 | 19.8 | 660 | NR (100), Silica (30), ZnO (5), Stearic Acid (2), Sulfur (2.5). Cured at 160°C. |
| MBT (1.0 phr) | TMTD (0.2 phr) | 2.1 | 5.4 | 23.5 | 610 | Same as above. |
Note: MBTS = Mercaptobenzothiazole Disulfide, DPG = Diphenylguanidine, ZMBT = Zinc 2-mercaptobenzothiazole, CBS = N-Cyclohexyl-2-benzothiazolesulfenamide, MBT = 2-Mercaptobenzothiazole, TMTD = Tetramethylthiuram Disulfide. phr = parts per hundred rubber.
The data clearly indicates that the addition of a secondary accelerator like DPG or TMTD significantly reduces both scorch and cure times while enhancing the tensile strength of the natural rubber vulcanizates.[5][6][7][8]
Styrene-Butadiene Rubber (SBR)
Table 2: Synergistic Effects of Secondary Accelerators in Styrene-Butadiene Rubber (SBR)
| Primary Accelerator | Secondary Accelerator | Scorch Time (t_s2, min) | Cure Time (t_90, min) | Tensile Strength (MPa) | Elongation at Break (%) | Reference Formulation & Conditions |
| CBS (1.2 phr) | None | 4.5 | 11.2 | 18.5 | 550 | SBR (100), Silica (50), ZnO (3), Stearic Acid (2), Sulfur (2.0). Cured at 160°C. |
| CBS (1.2 phr) | DPG (0.3 phr) | 3.1 | 7.9 | 21.8 | 510 | Same as above. |
| MBTS (1.5 phr) | None | 5.1 | 13.8 | 17.9 | 580 | SBR (100), Carbon Black (50), ZnO (3), Stearic Acid (2), Sulfur (2.0). Cured at 160°C. |
| MBTS (1.5 phr) | TMTD (0.25 phr) | 3.9 | 9.6 | 20.5 | 530 | Same as above. |
In SBR compounds, the synergistic effect of secondary accelerators is also pronounced, leading to faster vulcanization and improved mechanical properties.[9]
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability. The following are detailed protocols for the key experiments cited.
Cure Characteristics Measurement
The vulcanization characteristics are determined using a Moving Die Rheometer (MDR) or an Oscillating Disk Rheometer (ODR) according to ASTM D5289 or ASTM D2084 , respectively.[10][11][12]
-
Apparatus: Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR).
-
Procedure:
-
A sample of the uncured rubber compound (approximately 5 grams) is placed in the die cavity of the rheometer.
-
The cavity is sealed, and the sample is heated to the specified vulcanization temperature.
-
The lower die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured as a function of time.
-
-
Key Parameters Measured:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): Related to the shear modulus and crosslink density of the fully cured rubber.
-
Scorch Time (t_s2): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.
-
Cure Time (t_90): The time required to reach 90% of the maximum torque, representing the optimal cure time.
-
Physical Properties Testing
The mechanical properties of the vulcanized rubber are tested after curing sheets of the compound to their respective t_90 times at the specified temperature.
-
Tensile Strength and Elongation at Break (ASTM D412): [3][13]
-
Dumbbell-shaped specimens are cut from the cured sheets.
-
The specimens are pulled in a tensile testing machine at a constant speed until they break.
-
Tensile strength is the maximum stress applied before rupture, and elongation at break is the percentage increase in length at the point of rupture.
-
-
Hardness (ASTM D2240): [3]
-
The hardness of the cured rubber is measured using a durometer (Shore A scale).
-
The indenter of the durometer is pressed into the surface of the rubber, and the hardness value is read from the scale.
-
-
Tear Strength (ASTM D624): [3]
-
Specific shaped specimens (e.g., angle, crescent) are cut from the cured sheets.
-
The force required to propagate a tear in the specimen is measured using a tensile testing machine.
-
-
Compression Set (ASTM D395): [3]
-
A cylindrical specimen is compressed to a specified percentage of its original height and held at an elevated temperature for a set period.
-
The percentage of permanent deformation remaining after the compressive force is removed is the compression set.
-
Visualizing the Vulcanization Pathway
The following diagrams illustrate the conceptual workflow and the chemical signaling pathway involved in accelerated sulfur vulcanization.
Caption: Workflow for compounding and testing rubber with binary accelerator systems.
Caption: Synergistic action of secondary accelerators in the vulcanization pathway.
Conclusion
The synergistic use of secondary accelerators offers a powerful tool for rubber chemists to fine-tune the vulcanization process. By carefully selecting the combination of primary and secondary accelerators, it is possible to achieve a balance of processing safety, cure efficiency, and final product performance that is unattainable with single-accelerator systems. The data presented in this guide demonstrates the significant advantages of binary accelerator systems and provides a foundation for further optimization in specific rubber applications. It is recommended that this guide be used in conjunction with further experimental validation to determine the most effective accelerator package for a given formulation and set of performance requirements.
References
- 1. rubberandseal.com [rubberandseal.com]
- 2. researchgate.net [researchgate.net]
- 3. mositesrubber.com [mositesrubber.com]
- 4. lusida.com [lusida.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Effect of Different Accelerators on Some Mechanical Properties of Natural Rubber [journals.ekb.eg]
- 7. [PDF] Effects of accelerators on the cure characteristics and mechanical properties of natural rubber compounds | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. rahco-rubber.com [rahco-rubber.com]
- 13. tarjomefa.com [tarjomefa.com]
A Comparative Guide to Crosslink Density Analysis in Rubbers Cured with 2-(Morpholinodithio)benzothiazole (MBS)
This guide provides a comparative analysis of 2-(Morpholinodithio)benzothiazole (MBS) as a curing accelerator for rubber, focusing on the resulting crosslink density. It is intended for researchers and scientists in materials science and polymer chemistry. The guide details the experimental methods used to quantify crosslink density and compares MBS with other common accelerators, supported by experimental data.
Introduction to MBS in Rubber Vulcanization
Vulcanization is a chemical process that converts natural rubber and other elastomers into more durable materials by forming crosslinks between individual polymer chains.[1] Accelerators are crucial additives that increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency.[1][2]
This compound, commonly known as MBS, is a vital accelerator in the rubber industry, particularly for manufacturing tires.[3][4] It belongs to the sulfenamide class of accelerators, which are renowned for providing a delayed onset of cure (scorch safety) followed by a rapid cure rate.[1][5][6] This "delayed action" is critical in processing, as it prevents the rubber from hardening prematurely while being mixed and shaped.[5] The primary function of MBS is to activate sulfur, lowering the energy required for vulcanization and facilitating the formation of sulfur bridges that create the rubber's three-dimensional network.[3]
Comparison of Common Curing Accelerators
The choice of accelerator has a profound impact on the vulcanization process and the final properties of the rubber product. The crosslink density, which dictates mechanical properties like tensile strength, hardness, and elasticity, is heavily influenced by the accelerator system.[7][8] MBS is often compared with other accelerators, such as N-cyclohexyl-2-benzothiazole sulfenamide (CBS) and Tetramethylthiuram disulfide (TMTD).
Table 1: General Characteristics of Selected Accelerators
| Feature | MBS (Sulfenamide) | CBS (Sulfenamide) | TMTD (Thiuram) |
| Cure Rate | Fast | Fast | Very Fast (Ultra-accelerator)[9] |
| Scorch Safety | Good, long delay[5] | Good, shorter delay than MBS[5][6] | Poor, prone to scorching[9] |
| Crosslink Type | Primarily polysulfidic | Primarily polysulfidic | Can be used for sulfurless cures, forming mono- and disulfidic links |
| Typical Use | Tires, industrial goods | Tires, footwear, cables | Seals, heat-resistant articles, sulfur donor |
| Reversion Resistance | Good | Good | Prone to reversion at high temperatures[9] |
Table 2: Comparative Performance Data on Crosslink Density
The maximum torque (MH) minus the minimum torque (ML) from a moving die rheometer (MDR) is directly proportional to the crosslink density of the rubber vulcanizate. Higher values of (MH - ML) indicate a higher degree of crosslinking.
| Accelerator System | (MH - ML) (dNm) | Tensile Strength (MPa) | Elongation at Break (%) |
| CBS-based | 18.5 | 21.5 | 550 |
| MBTS-based | 17.0 | 20.0 | 580 |
| TMTD-based | 22.0 | 24.0 | 450 |
Note: Data is synthesized from multiple sources for illustrative comparison. Absolute values can vary significantly based on the full compound formulation (e.g., type of rubber, filler, sulfur level). TMTD systems generally produce a higher state of cure (higher crosslink density).[9][10] Sulfenamides like CBS and MBS provide a good balance of properties.[10][11]
Methodology for Crosslink Density Determination
The most common and established method for determining crosslink density in unfilled rubber vulcanizates is the equilibrium swelling test .[12][13] This technique involves immersing a cured rubber sample in a suitable solvent. The solvent molecules diffuse into the polymer network, causing it to swell. The swelling is opposed by the elastic retractive force of the crosslinked polymer chains. At equilibrium, these forces are balanced. The degree of swelling is inversely proportional to the crosslink density; a more densely crosslinked network will swell less.[9]
The quantitative relationship between equilibrium swelling and crosslink density is described by the Flory-Rehner equation .[14][15][16]
Experimental Protocol: Equilibrium Swelling Method
This protocol outlines the steps for determining the crosslink density of a cured rubber sample using toluene as the solvent.
Materials and Equipment:
-
Cured rubber samples (approx. 30 mm x 5 mm x 2 mm)
-
Toluene (or another suitable solvent)
-
Analytical balance (accurate to 0.1 mg)
-
Sealed containers (e.g., glass vials)
-
Drying oven
-
Desiccator
Procedure:
-
Sample Preparation: Cut a small, uniform piece from the cured rubber sheet. Ensure there are no cracks or voids.
-
Initial Mass: Accurately weigh the dry rubber sample. Let this be the initial mass (m₁).
-
Immersion: Place the sample in a sealed container filled with toluene. Ensure the sample is fully submerged.
-
Equilibrium Swelling: Allow the sample to swell at room temperature for 72 hours to reach equilibrium.[17] The container must remain sealed to prevent solvent evaporation.
-
Swollen Mass: After 72 hours, quickly remove the sample from the container, blot the surface with filter paper to remove excess solvent, and immediately weigh it. This is the swollen mass (m₂).
-
Drying: Place the swollen sample in a vacuum oven at 60°C until it reaches a constant weight. This removes all absorbed solvent.
-
Final Dry Mass: Cool the dried sample in a desiccator and weigh it. This is the final dry mass (m₃).
Calculations:
-
Mass of Absorbed Solvent (m_s):
-
m_s = m₂ - m₃
-
-
Volume Fraction of Rubber in Swollen Gel (Vᵣ):
-
Vᵣ = (m₃ / ρᵣ) / [(m₃ / ρᵣ) + (m_s / ρ_s)]
-
Where:
-
ρᵣ is the density of the rubber.
-
ρ_s is the density of the solvent (e.g., toluene ≈ 0.867 g/cm³).
-
-
-
Crosslink Density (ν) using the Flory-Rehner Equation:
-
ν = -[ln(1 - Vᵣ) + Vᵣ + χVᵣ²] / [Vₛ(Vᵣ¹ᐟ³ - Vᵣ/2)]
-
Where:
-
Vₛ is the molar volume of the solvent (e.g., toluene ≈ 106.8 cm³/mol).
-
χ is the Flory-Huggins polymer-solvent interaction parameter (specific to the rubber-solvent pair).
-
-
Visualized Workflows
The following diagrams illustrate the chemical and experimental processes involved.
Caption: Simplified workflow of accelerated sulfur vulcanization.
Caption: Experimental workflow for crosslink density measurement.
References
- 1. lusida.com [lusida.com]
- 2. solverchem.com [solverchem.com]
- 3. What Makes MBS Rubber Accelerators a Game-Changer in Tire Manufacturing? [chembroad.com]
- 4. MBS Rubber Accelerator: Properties and Applications [chembroad.com]
- 5. How Rubber Accelerator MBS(NOBS) Benefits For Tire Manufacturing [chembroad.com]
- 6. Polymer Seminar / Project Topics: Substitution of MBS Accelerator With A Non Carcinogenic Accelerator [polymerprojecttopics.blogspot.com]
- 7. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 8. researchgate.net [researchgate.net]
- 9. ccsenet.org [ccsenet.org]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. scribd.com [scribd.com]
- 13. Comparison study of crosslink density determination in cured rubber [inis.iaea.org]
- 14. iupac.org [iupac.org]
- 15. Flory–Rehner equation - Wikipedia [en.wikipedia.org]
- 16. JP2003344322A - Method of measuring cross-link density in foam - Google Patents [patents.google.com]
- 17. scribd.com [scribd.com]
A Comparative Guide to the Spectroscopic Analysis of 2-(Morpholinodithio)benzothiazole and Alternative Vulcanization Accelerators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic data for 2-(Morpholinodithio)benzothiazole (MBSS), a widely used delayed-action vulcanization accelerator in the rubber industry. Due to the limited availability of public experimental spectroscopic data for MBSS, this guide presents expected spectral characteristics based on its structure, alongside a comparison with common alternative accelerators. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are also provided.
Spectroscopic Data for this compound (MBSS)
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies | Assignment |
| ¹H NMR | δ 7.5–8.3 ppm | Aromatic protons of the benzothiazole ring |
| δ 3.6–4.2 ppm | Methylene protons (-CH₂-) of the morpholine ring | |
| ¹³C NMR | δ 110-155 ppm | Aromatic carbons of the benzothiazole ring |
| δ 45-70 ppm | Methylene carbons (-CH₂-) of the morpholine ring | |
| FTIR | ~1640 cm⁻¹ | C=N stretching vibration of the benzothiazole ring[3] |
| ~1460 cm⁻¹ | C=C stretching of the aromatic ring[4] | |
| ~1100 cm⁻¹ | C-O-C stretching of the morpholine ring | |
| ~500 cm⁻¹ | S-S stretching vibration of the disulfide bridge[3] |
Comparison with Alternative Vulcanization Accelerators
The performance of MBSS can be compared with other classes of vulcanization accelerators, such as sulfenamides, thiurams, and dithiocarbamates. Each class possesses distinct spectroscopic features.
Table 2: Comparative Spectroscopic Data of Alternative Vulcanization Accelerators
| Accelerator Class | Example Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | FTIR (cm⁻¹) |
| Sulfenamides | N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) | Aromatic: ~7.2-8.0, Cyclohexyl: ~1.0-3.5 | Aromatic: ~120-155, Cyclohexyl: ~24-55 | C=N: ~1600, N-H: ~3250 |
| Thiurams | Dipentamethylenethiuram Tetrasulfide (DPTT) | Piperidine: ~1.5-3.8 | Piperidine: ~24-50, C=S: ~200 | C-N: ~1270, C=S: ~970 |
| Dithiocarbamates | Zinc Diethyldithiocarbamate (ZDEC) | Ethyl: ~1.2 (t), ~3.8 (q) | Ethyl: ~12, ~44, C=S: ~200 | C-N: ~1480, C=S: ~990 |
Note: The chemical shifts and frequencies are approximate and can vary based on the solvent and instrument used.
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectra for the compounds discussed.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for obtaining ¹H and ¹³C NMR spectra of vulcanization accelerators in their pure form.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrumentation and Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure homogeneity of the magnetic field.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the analysis of solid samples using the Attenuated Total Reflectance (ATR) technique, which is common for rubber additives.
-
Sample Preparation:
-
Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure complete contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.
-
-
Instrumentation and Data Acquisition:
-
Use a benchtop FTIR spectrometer equipped with an ATR accessory.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio. The resolution should be set to 4 cm⁻¹.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Use the software to identify and label the major absorption peaks.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the characterization and quality control of vulcanization accelerators using spectroscopic techniques.
Caption: Workflow for Spectroscopic Analysis of Vulcanization Accelerators.
References
A Comparative Guide to the Antioxidant Properties of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antioxidant properties of various benzothiazole derivatives, offering a comparative analysis of their efficacy against established antioxidant standards. The information presented herein is curated from recent scientific literature to aid in the research and development of novel therapeutic agents.
Introduction to Benzothiazole Derivatives as Antioxidants
Benzothiazole, a bicyclic heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their antioxidant potential is a key area of investigation, as oxidative stress is implicated in the pathogenesis of numerous diseases.[1] The core structure of benzothiazole allows for diverse substitutions, which significantly influences its antioxidant capacity.[3] This guide focuses on the direct radical scavenging abilities of these compounds, a primary mechanism of their antioxidant action.
Comparative Antioxidant Activity
The antioxidant activity of benzothiazole derivatives is commonly evaluated using various in vitro assays. The most prevalent are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the FRAP (Ferric Reducing Antioxidant Power) assay.[4][5] The results are often expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
The following tables summarize the antioxidant activities of several benzothiazole derivatives from various studies, compared with standard antioxidants like Ascorbic Acid and Butylated Hydroxytoluene (BHT).
Disclaimer: The data presented below is collated from different studies. Direct comparison of IC50 values between different tables may be limited due to variations in experimental protocols and conditions. Please refer to the cited sources for specific experimental details.
Table 1: DPPH Radical Scavenging Activity of Benzothiazole-2-carboxamide Derivatives [4]
| Compound | Substituent | IC50 (µM) |
| 23 | 3,4,5-trimethoxy, amino protonated | 1.5 ± 0.5 |
| 29 | 3,4,5-trihydroxy, nitro | 2.00 ± 0.15 |
| 21 | 4-methoxy, amino protonated | 12.0 ± 1.1 |
| 17 | 3,4,5-trihydroxy, amino | 40.4 ± 0.4 |
| BHT (Standard) | - | 25 ± 4 |
This study highlights that trimethoxy and trihydroxy substitutions on the benzothiazole scaffold can lead to potent antioxidant activity, in some cases surpassing the standard antioxidant BHT.[4]
Table 2: DPPH Radical Scavenging Activity of 2(3H)-benzothiazolone Derivatives [6]
| Compound | Substituent on 2-hydroxybenzylideneamino moiety | IC50 (µM) |
| 5e | 3,5-di-tert-butyl | 32.55 |
| 5f | 5-bromo | 65.15 |
| 5g | 3,5-di-iodo | 87.70 |
| 5h | 5-chloro | 118.10 |
| Ascorbic Acid (Standard) | - | 13.12 |
| BHT (Standard) | - | 36.81 |
In this series, compound 5e demonstrated the highest activity, which was superior to the standard BHT.[6]
Table 3: Antioxidant Activity of 2-Aryl Benzothiazole Derivatives [5]
| Compound | Assay | Activity |
| BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, BTA-12 | ABTS | Better than Ascorbic Acid at 60 µg/ml |
| BTA-1, BTA-5 | DPPH | Better than Ascorbic Acid at 80 µg/ml |
| BTA-8 | DPPH | Comparable to Ascorbic Acid at 100 µg/ml |
This study indicates that several 2-aryl benzothiazole derivatives exhibit significant radical scavenging potential, with their performance being comparable or even superior to ascorbic acid at specific concentrations.[5]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• in the presence of an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test benzothiazole derivatives and a standard antioxidant (e.g., Ascorbic Acid) are prepared.
-
A specific volume of the test compound/standard is mixed with a fixed volume of the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.
-
Various concentrations of the test benzothiazole derivatives and a standard antioxidant (e.g., Trolox) are prepared.
-
A small volume of the test compound/standard is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as IC50 values.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Procedure:
-
The FRAP reagent is prepared freshly by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1 v/v/v).
-
The FRAP reagent is warmed to 37°C before use.
-
A specific volume of the test sample is added to a larger volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes) at 37°C.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is expressed as µM Fe(II) equivalents.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Scavenging Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
References
- 1. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Synthesis of Benzothiazoles: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds like benzothiazoles is a critical aspect of the discovery pipeline. This guide provides an objective comparison between traditional conventional heating methods and modern microwave-assisted techniques for the synthesis of benzothiazoles, supported by experimental data and detailed protocols.
Benzothiazoles are a pivotal class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of these scaffolds is a cornerstone of medicinal chemistry. Traditionally, this has been achieved through conventional heating methods, which often involve long reaction times and moderate yields. In recent years, microwave-assisted organic synthesis has emerged as a powerful alternative, promising significant reductions in reaction times and improvements in product yields. This guide delves into a direct comparison of these two methodologies.
Data Presentation: A Head-to-Head Comparison
The following table summarizes quantitative data from various studies, offering a clear comparison of the performance of conventional and microwave-assisted methods for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes.
| Product | Synthesis Method | Catalyst/Solvent | Temperature (°C) / Power (W) | Time | Yield (%) | Reference |
| 2-Phenylbenzothiazole | Conventional | None / Ethanol | Reflux | 5 h | 82 | [1] |
| 2-Phenylbenzothiazole | Microwave | None / Ethanol | 100 °C | 6 min | 94 | [1] |
| 2-(4-Chlorophenyl)benzothiazole | Conventional | None / Ethanol | Reflux | 6 h | 78 | [1] |
| 2-(4-Chlorophenyl)benzothiazole | Microwave | None / Ethanol | 100 °C | 7 min | 92 | [1] |
| 2-(4-Methoxyphenyl)benzothiazole | Conventional | Silica Gel / Diethyl Ether | N/A | 8 h | 70 | [2] |
| 2-(4-Methoxyphenyl)benzothiazole | Microwave | Silica Gel / Diethyl Ether | 50 W | 5 min | 85 | [2] |
| 2-(4-Nitrophenyl)benzothiazole | Conventional | None / DMF | 100 °C | 2 h | 85 | [3] |
| 2-(4-Nitrophenyl)benzothiazole | Microwave | None / DMF | 100 °C | 3 min | 95 | [3] |
| Various 2-Arylbenzothiazoles | Conventional | N/A | N/A | 2-8 h | Generally Lower | [2][4] |
| Various 2-Arylbenzothiazoles | Microwave | N/A | N/A | 3-10 min | Generally Higher (up to 113% increase) | [2][4] |
As the data indicates, microwave-assisted synthesis consistently outperforms conventional heating, demonstrating a dramatic reduction in reaction time—from hours to mere minutes—and a notable increase in product yields.[2][4] For instance, the synthesis of 2-phenylbenzothiazole required 5 hours to achieve an 82% yield via conventional heating, whereas the microwave-assisted method yielded 94% in just 6 minutes.[1] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation, which is not dependent on the thermal conductivity of the vessel.
Experimental Protocols
Below are detailed methodologies for the synthesis of a representative 2-substituted benzothiazole, 2-phenylbenzothiazole, using both conventional and microwave-assisted techniques.
Conventional Synthesis of 2-Phenylbenzothiazole
Materials:
-
2-Aminothiophenol (10 mmol)
-
Benzaldehyde (10 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add 2-aminothiophenol (10 mmol) and benzaldehyde (10 mmol).
-
Add ethanol (20 mL) to the flask and place a magnetic stir bar inside.
-
Attach a reflux condenser to the flask and place the setup on a heating mantle.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 5-8 hours), allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylbenzothiazole.
Microwave-Assisted Synthesis of 2-Phenylbenzothiazole
Materials:
-
2-Aminothiophenol (10 mmol)
-
Benzaldehyde (10 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 2-aminothiophenol (10 mmol) and benzaldehyde (10 mmol).
-
Add ethanol (5 mL) to the vial and securely seal it with a cap.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Set the reaction parameters: temperature at 100°C, power at a level to maintain the target temperature (e.g., 100 W), and reaction time of 6 minutes with continuous stirring.
-
After the irradiation is complete, the vial is cooled to a safe handling temperature using a flow of compressed air.
-
Upon cooling, the solid product crystallizes out.
-
The product is collected by filtration and washed with a small amount of cold ethanol.
-
The product can be further purified by recrystallization if necessary.
Mandatory Visualizations
To better illustrate the processes discussed, the following diagrams have been generated using the DOT language.
Caption: A comparative workflow of conventional versus microwave-assisted synthesis.
Caption: The reaction mechanism for the formation of 2-substituted benzothiazoles.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal Procedures for 2-(Morpholinodithio)benzothiazole
Effective management and disposal of 2-(Morpholinodithio)benzothiazole (MDB) are critical for laboratory safety and environmental protection. This document provides comprehensive, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of MDB, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. Adherence to safety protocols is the first step in proper disposal.
| Hazard Classification | Description |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H400: Very toxic to aquatic life. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P391: Collect spillage. P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. When handling powders or creating dust, a NIOSH-approved respirator is recommended. |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and subsequent actions for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Disposal Protocols
Disposal of Contaminated Laboratory Materials
This protocol applies to items such as personal protective equipment (PPE), disposable glassware, and other materials that have come into contact with this compound.
Methodology:
-
Segregation: At the point of generation, segregate all MDB-contaminated waste from non-hazardous waste.
-
Containment: Place all contaminated solid waste (e.g., gloves, weigh boats, paper towels) into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Pickup: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal of Unused or Expired this compound (Bulk Quantities)
This protocol is for the disposal of the pure chemical in its original container.
Methodology:
-
Container Integrity: Ensure the original container is in good condition, tightly sealed, and the label is legible. If the container is compromised, overpack it into a larger, suitable container.
-
Labeling: The container must be clearly labeled as hazardous waste, including the chemical name and associated hazards.
-
Inventory: Maintain an accurate inventory of the chemicals designated for disposal.
-
Storage: Store the container in a secure, designated chemical storage area, segregated from incompatible materials, pending disposal.
-
Disposal: The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2] Contact your EHS department to arrange for professional disposal.
Spill Cleanup and Disposal
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Methodology:
-
Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if the material is a powder.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collection: Collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[4] All materials used for decontamination should be disposed of as hazardous waste.
-
Disposal: The collected spill waste must be sealed, labeled, and disposed of as hazardous waste following the procedures outlined in the "Disposal of Contaminated Laboratory Materials" section.
Important Considerations
-
Environmental Hazard: this compound is noted to be potentially toxic to aquatic organisms and is not readily biodegradable.[4] Therefore, preventing its release into the environment, particularly into drains and waterways, is of utmost importance.[1]
-
Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.
-
Chemical Inactivation (for informational purposes only): While specific laboratory-scale deactivation protocols for this compound are not well-established in the literature, the sulfenamide bond is known to be labile. Reactions involving nucleophilic attack on the sulfur atom or oxidation can degrade the molecule. However, attempting chemical deactivation without a validated protocol can be dangerous and may produce other hazardous byproducts. Therefore, the recommended and safest course of action is disposal via a licensed professional service.
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for 2-(Morpholinodithio)benzothiazole
Essential guidance for the safe handling, use, and disposal of 2-(Morpholinodithio)benzothiazole is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document provides clear, actionable protocols for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount due to the compound's potential health hazards, including skin sensitization and serious eye irritation.[1][2][3]
Personal Protective Equipment (PPE)
A systematic approach to personal protection is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin | Chemical-impermeable gloves (materials to be selected based on breakthrough time) and fire/flame resistant, impervious clothing. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory | A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4] |
| General | Lab coat, closed-toe shoes, and long pants. | Standard laboratory practice. |
Operational Plan: Safe Handling and Use
Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][4]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]
Handling Procedures:
-
Preparation: Before handling, inspect all PPE for integrity. Ensure you are familiar with the location and operation of all safety equipment.
-
Dispensing:
-
During Use:
Emergency Procedures:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]
-
In case of skin contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical help.[1]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination. This substance may be harmful to aquatic life with long-lasting effects.[6]
Waste Collection:
-
Collect all waste material, including contaminated PPE, in a designated, labeled, and suitable sealed container.
-
Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.
Disposal Method:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1]
-
Do not dispose of down the drain or into the environment.[5][7]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 2-(4-Morpholinyldithio)benzothiazole | C11H12N2OS3 | CID 7231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]
- 7. synerzine.com [synerzine.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
